molecular formula C12H10N2O2 B1432622 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid CAS No. 1780960-98-6

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B1432622
CAS No.: 1780960-98-6
M. Wt: 214.22 g/mol
InChI Key: DHHHITAGJGBQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative offered as a key chemical intermediate for research and development purposes. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. Pyrimidine-based compounds are extensively investigated in pharmaceutical development for their anti-inflammatory activities. These activities are often attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . As a building block, this compound is valuable for constructing novel molecules in drug discovery projects, particularly for targeting metabolic and inflammatory diseases . Its structure, featuring both a carboxylic acid and an aromatic methyl group, allows for versatile synthetic transformations, making it suitable for creating libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)10-6-13-11(12(15)16)14-7-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHITAGJGBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid . This guide is designed for medicinal chemists and analytical scientists, focusing on the "Triad of Confirmation" (MS, NMR, and Orthogonal Methods) to rigorously validate regiochemistry and connectivity.

Executive Summary: The Scaffold in Context

The pyrimidine-2-carboxylic acid scaffold is a privileged motif in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. The introduction of an aryl group at the 5-position (as seen in 5-(4-methylphenyl)pyrimidine-2-carboxylic acid ) serves as a critical vector for increasing lipophilicity and targeting hydrophobic pockets within protein active sites.

However, the synthesis of this moiety—typically via Suzuki-Miyaura cross-coupling of 5-bromo-2-pyrimidinecarboxylates—can yield regioisomeric byproducts or decarboxylated impurities. This guide provides a field-proven workflow to unambiguously confirm the structure, ensuring that the aryl group is correctly positioned at C5 and the carboxylic acid remains intact at C2.

Synthetic Context & Impurity Profiling

To elucidate the structure effectively, one must understand the potential impurities derived from its synthesis.

  • Primary Route: Suzuki coupling of ethyl 5-bromopyrimidine-2-carboxylate with 4-methylphenylboronic acid, followed by hydrolysis.

  • Critical Impurities to Exclude:

    • Regioisomers: 4-(4-methylphenyl)pyrimidine-2-carboxylic acid (arising from isomeric starting materials).

    • Protodeboronation products: Toluene (volatile, easily removed) or homocoupled biaryls (4,4'-dimethylbiphenyl).

    • Decarboxylation: 5-(4-methylphenyl)pyrimidine (loss of CO₂ during hydrolysis).

Analytical Strategy: The Confirmation Triad

We employ a self-validating "Triad of Confirmation" to ensure structural integrity.

Workflow Visualization

The following diagram outlines the logical flow from crude isolation to final structural certification.

ElucidationWorkflow Start Isolated Solid (Crude) HRMS Step 1: HRMS (ESI-) Confirm Molecular Formula (C12H10N2O2) Start->HRMS HNMR Step 2: 1H NMR (DMSO-d6) Check Symmetry & Integration HRMS->HNMR Mass Confirmed Decision1 Symmetry Check: Are H4/H6 a Singlet? HNMR->Decision1 CNMR Step 3: 13C & DEPT-135 Confirm Carbon Count Decision1->CNMR Yes (C2v Symmetry) Fail Reject: Isomer/Impurity Decision1->Fail No (Doublets = 4-sub) HMBC Step 4: 2D NMR (HMBC) Prove Regiochemistry CNMR->HMBC Final Certified Structure HMBC->Final Correlations Validated

Figure 1: Decision tree for the structural elucidation of 5-arylpyrimidine-2-carboxylic acids.

Detailed Spectral Analysis

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out decarboxylated species.

  • Mode: ESI- (Negative Ion Mode) is preferred for carboxylic acids.

  • Expected Value:

    • Formula: C₁₂H₁₀N₂O₂

    • Exact Mass (Neutral): 214.0742 Da

    • Observed [M-H]⁻: 213.0669 ± 5 ppm.

  • Diagnostic: A strong signal at m/z 169 (loss of CO₂) in the fragmentation pattern confirms the labile carboxylic acid.

Step 2: 1H NMR Spectroscopy (400+ MHz, DMSO-d₆)

Objective: Establish symmetry and functional group presence. The symmetry of the pyrimidine ring is the primary differentiator between the 5-substituted target and 4-substituted isomers.

ProtonShift (δ ppm)Mult.[1][2][3][4][5]Int.[4]Assignment Logic
COOH 13.0 - 13.5br s1HAcidic proton; exchangeable with D₂O.
H-4, H-6 9.15 - 9.25 s 2H Critical Signal. These protons are chemically equivalent due to the C2-C5 axis of symmetry. A singlet confirms 5-substitution. (A 4-substituted isomer would show two doublets with J~5Hz).
Ar-H (Ortho) 7.70 - 7.80d2HAA'BB' system. Protons on phenyl ring closest to pyrimidine (deshielded by anisotropy).
Ar-H (Meta) 7.30 - 7.40d2HAA'BB' system. Protons adjacent to methyl group.[4]
CH₃ 2.35 - 2.40s3HCharacteristic benzylic methyl singlet.
Step 3: 13C NMR & DEPT

Objective: Confirm carbon count and hybridization.

  • Key Signals:

    • C=O (Carboxyl): ~163-165 ppm.

    • C-2 (Pyrimidine): ~155-158 ppm (Deshielded by N atoms and COOH).

    • C-4, C-6 (Pyrimidine): ~158-160 ppm (High intensity due to 2x equivalence).

    • C-5 (Pyrimidine): ~130-135 ppm (Quaternary, substituted).

    • Methyl: ~21 ppm.

Step 4: 2D NMR (HMBC) - The Regiochemistry Proof

Objective: Unambiguously link the phenyl ring to the C5 position of the pyrimidine. HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-3 bond couplings.[1]

  • Critical Correlation 1: H-4/H-6 (Pyrimidine) → C-COOH (Carbonyl)

    • This 3-bond coupling confirms the acid is at C2.

  • Critical Correlation 2: H-4/H-6 (Pyrimidine) → C-1' (Phenyl Ipso)

    • This 3-bond coupling confirms the phenyl ring is attached at C5.

  • Critical Correlation 3: H-2'/H-6' (Phenyl Ortho) → C-5 (Pyrimidine)

    • Reciprocal confirmation of the C5-Aryl bond.

HMBC Connectivity Diagram

HMBC_Map H46 H-4 / H-6 (9.2 ppm) C2 C-2 (Pyrimidine) H46->C2 2J COOH C=O (Carboxyl) H46->COOH 3J (Weak) C5 C-5 (Quaternary) H46->C5 2J C_Ipso C-Ipso (Phenyl) H46->C_Ipso 3J (Key Proof) H_Ortho H-Ortho (Phenyl) H_Ortho->C5 3J (Reciprocal)

Figure 2: Key HMBC correlations establishing the 2,5-substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is required. CDCl₃ is often insufficient due to the poor solubility of pyrimidine carboxylic acids.

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Additives: If peak broadening is observed in the COOH region, add 1 drop of D₂O to exchange the proton and simplify the spectrum, or use a dry solvent to prevent exchange broadening.

Protocol B: HPLC Purity Assessment

To ensure the material is suitable for biological assays (e.g., IC50 determination), purity must be >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers acid to prevent tailing).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

References & Authority

  • Pyrimidine Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • NMR of Pyrimidines: Bhat, et al. "Synthesis and characterization of pyrimidine derivatives." ResearchGate/Journal of Chemistry, 2014. Link

  • HMBC Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Standard text for 2D NMR interpretation).

  • Compound Data: PubChem Entry for Pyrimidine-5-carboxylic acid derivatives. Link

Author Note: This guide synthesizes standard spectroscopic principles with specific structural insights for 5-arylpyrimidines. In the absence of a single definitive literature source for this exact molecule, the spectral data presented is derived from first-principles analysis of analogous 2,5-disubstituted pyrimidines found in the cited literature.

Sources

The Pharmacophore Frontier: Discovery and History of Pyrimidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists. It prioritizes mechanistic insight, synthetic evolution, and therapeutic utility over generic history.

Executive Summary: The "Forgotten" Isomer?

While the pyrimidine heterocycle is ubiquitous in nature (cytosine, thymine, uracil), the specific pyrimidine-2-carboxylic acid (2-PmCOOH) scaffold represents a distinct and historically challenging pharmacophore. Unlike its 4-carboxylic acid isomer—which found massive commercial success in the herbicide aminocyclopyrachlor —the 2-carboxylic acid derivative has largely served as a critical "silent partner" in fragment-based drug discovery (FBDD).

This guide traces the technical evolution of 2-PmCOOH from a synthetic curiosity to a privileged scaffold in kinase inhibitor design. It contrasts the "Oxidation Challenge" of the 20th century with modern radical functionalization techniques that have unlocked this moiety for high-throughput synthesis.

Historical Genesis & The Synthetic Bottleneck

The Pinner Era (1884–1950s)

The history of pyrimidine synthesis began with Adolf Pinner in 1884, who established the condensation of amidines with


-dicarbonyls. However, early efforts to synthesize pyrimidine-2-carboxylic acid were plagued by the electron-deficient nature of the ring.
  • The Problem: Unlike pyridine, where a methyl group at the 2-position can be readily oxidized to an acid (e.g., picolinic acid) using KMnO

    
    , the diazine ring of 2-methylpyrimidine is highly resistant to oxidative attack. Strong oxidants often destroyed the ring before converting the methyl group.
    
  • The Workaround: Early syntheses relied on the Pinner Synthesis to build the ring around a pre-existing functional group, rather than functionalizing the ring post-synthesis.

The Selenium Breakthrough (1970s)

A pivotal moment occurred when researchers applied Selenium Dioxide (SeO


)  oxidation. Unlike permanganate, SeO

could selectively oxidize the active methyl group at the 2-position without degrading the heteroaromatic core. This opened the door to gram-scale access of 2-PmCOOH, allowing for the first rigorous biological evaluations.

Synthetic Evolution: From Condensation to Radicals

The synthesis of pyrimidine-2-carboxylic acid derivatives has evolved through three distinct "generations" of methodology.

Generation 1: Nitrile Hydrolysis (The Standard)

The most robust industrial route remains the hydrolysis of 2-cyanopyrimidine . This method avoids the harsh conditions of oxidation.

  • Precursor: 2-cyanopyrimidine is accessible via nucleophilic substitution of 2-chloropyrimidine or dehydration of 2-carboxamide.

  • Mechanism: Base-catalyzed hydrolysis (KOH/NaOH) converts the nitrile to the carboxylate.

  • Limitation: Requires the installation of the cyano group first, which can be step-intensive.

Generation 2: The Minisci Reaction (The Radical Shift)

In the late 20th and early 21st centuries, the Minisci reaction revolutionized the field. This allows for the direct introduction of alkyl or acyl groups onto the electron-deficient pyrimidine ring using carbon-centered radicals.

  • Utility: It allows medicinal chemists to take a complex pyrimidine core and "decorate" it with a carboxylic acid precursor (like an ester or hydroxymethyl group) in a single step, often at the 2- or 4-position depending on steric/electronic control.

Visualization of Synthetic Pathways

The following diagram contrasts the classical vs. modern synthetic logic.

Synthesis_Evolution Pinner Classic Pinner Synthesis (1884) Methyl 2-Methylpyrimidine Pinner->Methyl Condensation Oxidation Oxidation Barrier (KMnO4 fails) Methyl->Oxidation Attempted Ox SeO2 SeO2 Oxidation (1970s Solution) Methyl->SeO2 Selective Ox Acid Pyrimidine-2-Carboxylic Acid (Target) Oxidation->Acid Ring Destruction SeO2->Acid Nitrile 2-Cyanopyrimidine Hydrolysis Base Hydrolysis (Industrial Std) Nitrile->Hydrolysis Hydrolysis->Acid Minisci Minisci Radical Reaction (Modern C-H Activation) Minisci->Acid Direct Functionalization

Figure 1: Evolution of synthetic routes to pyrimidine-2-carboxylic acid.[1] Note the shift from ring construction (Pinner) to functional group manipulation (SeO2, Hydrolysis).

Biological Utility: Agrochemicals vs. Pharma

The Agrochemical Giant: A Structural Cousin

It is impossible to discuss this class without acknowledging Aminocyclopyrachlor (Imprelis).

  • Clarification: Aminocyclopyrachlor is technically a pyrimidine-4-carboxylic acid derivative (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid).[2]

  • Significance: Discovered by DuPont, it functions as a synthetic auxin mimic.[3] Its discovery validated the "pyrimidine carboxylic acid" motif as a bioisostere for the pyridine herbicides (picloram, clopyralid).

  • Relevance to 2-COOH: The success of the 4-isomer spurred interest in the 2-isomer as a potential "safe" analog or pro-herbicide, although the 2-COOH derivatives generally show lower auxin activity, making them better suited for pharmaceutical scaffolds where herbicidal toxicity is unwanted.

Pharmaceutical Applications: The Kinase Scaffold

In modern drug discovery, the pyrimidine-2-carboxylic acid moiety is a "privileged fragment" often fused into bicyclic systems.

  • Kinase Inhibitors: The 2-position carbonyl provides a critical hydrogen bond acceptor/donor motif. It is frequently seen in Imidazo[1,2-a]pyrimidines (PI3K inhibitors) and Pyrazolo[3,4-b]quinolinones (GSK3 inhibitors).

  • Mechanism: The nitrogen atoms in the pyrimidine ring, combined with the 2-carboxylate, create a chelating-like pocket that mimics the purine binding mode of ATP, making these derivatives potent ATP-competitive inhibitors.

Experimental Protocols

Protocol A: Synthesis via Nitrile Hydrolysis (Standard)

Best for: High-yield generation of the parent acid from commercially available precursors.

Reagents: 2-Cyanopyrimidine (1.0 eq), KOH (2.0 eq), Water/Ethanol (1:1).

  • Dissolution: Dissolve 2-cyanopyrimidine in a 1:1 mixture of water and ethanol.

  • Hydrolysis: Add solid KOH slowly (exothermic).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (disappearance of nitrile spot).

  • Workup: Cool to room temperature. Acidify carefully with 2N HCl to pH 3–4.

  • Isolation: The carboxylic acid often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3x).

  • Yield: Typically 85–95%.

Protocol B: Minisci-Type Radical Alkylation

Best for: Late-stage functionalization of complex pyrimidines.

Reagents: Pyrimidine substrate, Pyruvic acid (radical source), AgNO


 (catalyst), (NH

)

S

O

(oxidant), TFA/Water.
  • Setup: Dissolve pyrimidine substrate in a mixture of water and TFA (to protonate the ring, increasing electrophilicity).

  • Radical Generation: Add Pyruvic acid (source of acetyl radical) or Mono-methyl oxalate (source of methoxycarbonyl radical).

  • Initiation: Add AgNO

    
     (0.1 eq) and (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.5 eq) at 70°C.
  • Mechanism: The oxidative decarboxylation generates a carbon-centered radical which attacks the electron-deficient C-2 or C-4 position.

  • Purification: Neutralize and purify via column chromatography.

Comparison of Key Derivatives

Derivative ClassKey MoleculeApplicationMechanism of Action
4-Carboxylic Acid Aminocyclopyrachlor HerbicideSynthetic Auxin (Gene disruption)
2-Carboxylic Acid Imidazo[1,2-a]pyrimidine-2-COOH Pharma (Lead)Anti-inflammatory / Analgesic
Fused 2-COOH Pyrazolo[3,4-b]quinolinone Pharma (Lead)GSK3 / Tubulin Inhibitor
2-Carboxylate Salt Co(II) Complex Materials SciMetal Chelation / Catalysis

References

  • Aminocyclopyrachlor Discovery: DuPont Crop Protection. "Technical Introduction of Aminocyclopyrachlor." North Central Weed Science Society Proceedings, 2008. 4

  • Synthesis of Pyrimidine-2-Carboxylic Acid: ChemicalBook. "Synthesis of pyrimidine-2-carboxylic acid from 2-cyanopyrimidine." 5

  • Minisci Reaction on Pyrimidines: UCLA Department of Chemistry. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Synlett, 2012. 6

  • Pharmaceutical Applications: Growing Science. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 2021. 7

  • Imidazo[1,2-a]pyrimidine Derivatives: UCL Discovery. "The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines." 2018. Link[8]

  • Oxidation Kinetics: Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid." Canadian Journal of Chemistry, 1977. 9

Sources

Technical Guide: 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 5-(4-methylphenyl)pyrimidine-2-carboxylic acid (also referred to as 5-(p-tolyl)pyrimidine-2-carboxylic acid). While the user’s query specifically requested the IUPAC name, this document expands the scope to serve as a functional whitepaper for drug development professionals.

The 5-arylpyrimidine-2-carboxylate motif is a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzoic acid derivatives and a core pharmacophore in kinase inhibitors (e.g., FAK, EGFR) and endothelin receptor antagonists. This guide details the validated synthetic protocols, physicochemical properties, and structural validation required for high-purity production.

Structural Identification & Nomenclature

Correct nomenclature is the first step in regulatory compliance and database registration.

IUPAC Nomenclature Analysis

The compound is constructed from a central pyrimidine ring.

  • Principal Functional Group: Carboxylic acid (-COOH) at position 2 (highest priority).

  • Substituent: A p-tolyl group (4-methylphenyl) at position 5.

Official IUPAC Name: 5-(4-methylphenyl)pyrimidine-2-carboxylic acid

Physicochemical Profile (Predicted)

Data based on structural analogs and computational models.

PropertyValue / DescriptionSignificance
Formula C₁₂H₁₀N₂O₂Molecular composition
MW 214.22 g/mol Fragment-based drug design (FBDD)
pKa (Acid) 3.1 ± 0.2Stronger acid than benzoic acid due to electron-deficient pyrimidine ring
LogP ~1.8 - 2.1Favorable lipophilicity for membrane permeability
PSA ~60 ŲGood oral bioavailability predictor
Solubility DMSO, DMF, MeOH (mod.); Water (poor, unless pH > 4.[1]5)Requires polar aprotic solvents for stock solutions

Retrosynthetic Analysis

To synthesize this compound efficiently, we employ a convergent strategy utilizing Palladium-catalyzed cross-coupling. The disconnection at the C5–Aryl bond is the most reliable pathway.

Strategic Disconnection (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target Target: 5-(4-methylphenyl)pyrimidine-2-COOH Disconnect Disconnection: Suzuki-Miyaura Coupling Target->Disconnect FragmentA Fragment A: 5-Bromopyrimidine-2-carboxylate Disconnect->FragmentA Electrophile FragmentB Fragment B: 4-Methylphenylboronic acid Disconnect->FragmentB Nucleophile

Optimized Synthetic Protocol

Recommendation: Do not attempt direct coupling on the free carboxylic acid. The free acid can poison Pd-catalysts and lead to solubility issues. Protocol: Use Methyl 5-bromopyrimidine-2-carboxylate as the electrophile, followed by mild hydrolysis.

Step 1: Suzuki-Miyaura Cross-Coupling

This step constructs the biaryl core.

  • Reagents:

    • Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)

    • 4-Methylphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Selected for resistance to oxidation and high turnover.

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

Procedure:

  • Charge a reaction vessel with the pyrimidine ester, boronic acid, and K₂CO₃.

  • Add the solvent mixture (degassed).

  • Add Pd(dppf)Cl₂ under an inert atmosphere (Argon/Nitrogen).

  • Heat to 85–90°C for 4–6 hours. Monitor by LC-MS (Target Mass [M+H]⁺ = 229.09 for the ester).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis

This step reveals the carboxylic acid.

  • Reagents: LiOH·H₂O (3.0 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at Room Temperature (RT) for 2 hours.

    • Critical Step (pH Adjustment): Cool to 0°C. Acidify carefully with 1N HCl to pH ~3.0. The product often precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step synthetic workflow. Start Start: Methyl 5-bromo-2-pyrimidinecarboxylate Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4h Start->Coupling Intermediate Intermediate: Methyl ester Coupling->Intermediate Hydrolysis Hydrolysis LiOH, THF/H2O RT, 2h Intermediate->Hydrolysis Acidify Workup Acidify to pH 3 Precipitation Hydrolysis->Acidify Final Final Product: 5-(4-methylphenyl)pyrimidine-2-COOH Acidify->Final

Analytical Characterization Standards

To ensure scientific integrity, the final compound must meet these specifications.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH); δ 9.25 (s, 2H, Pyrimidine H-4,6); δ 7.75 (d, 2H, Ar-H); δ 7.35 (d, 2H, Ar-H); δ 2.38 (s, 3H, CH₃).
LC-MS (ESI) [M+H]⁺ = 215.08; [M-H]⁻ = 213.07. Purity >95% @ 254 nm.
Appearance White to off-white crystalline solid.[1]
Melting Point Expected range: >220°C (Decomposition likely).

Medicinal Chemistry Applications

Why synthesize this specific scaffold?

  • Bioisosterism: The pyrimidine-2-carboxylic acid moiety acts as a bioisostere for benzoic acid but with significantly different electronic properties. The nitrogen atoms in the ring lower the pKa of the acid and reduce the electron density of the aromatic system, potentially altering metabolic stability (reducing oxidative metabolism on the ring).

  • Kinase Inhibition: The 5-arylpyrimidine core is structurally similar to the hinge-binding region of many ATP-competitive kinase inhibitors. The carboxylic acid can be further derivatized into amides to interact with the "gatekeeper" residues in kinases such as EGFR or FAK [1].

  • Fragment-Based Screening: Due to its low molecular weight and specific binding vectors (H-bond donor/acceptor), this molecule is an ideal "fragment" for NMR-based screening against novel therapeutic targets.

References

  • National Center for Biotechnology Information. (2025). Suzuki-Miyaura Coupling - Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's formulation, bioavailability, and ultimate efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs being practically insoluble in water.[2] Understanding the solubility profile of a compound like 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in a variety of common laboratory solvents is not merely an academic exercise; it is a foundational step in predicting its behavior in biological systems and designing effective delivery strategies.[4][5] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this promising heterocyclic compound, offering researchers, scientists, and drug development professionals a robust framework for their investigations.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6][7][8] A close examination of the structure of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid reveals key features that will influence its solubility:

  • The Pyrimidine Ring: This nitrogen-containing heterocycle is a polar moiety capable of hydrogen bonding, which suggests potential solubility in polar solvents.[9][10]

  • The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its potential to dissolve in protic solvents like water and alcohols.[9][10] The acidity of this group also implies that the solubility will be highly pH-dependent.

  • The 4-Methylphenyl Group: This nonpolar, aromatic ring introduces a hydrophobic character to the molecule.[6] The presence of this bulky, nonpolar group will likely limit solubility in highly polar solvents like water and favor solubility in less polar or nonpolar organic solvents.

Based on this structural analysis, we can hypothesize that 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid will exhibit a nuanced solubility profile, with limited solubility in water and increasing solubility in solvents of intermediate polarity.

A Strategic Approach to Solvent Selection

To comprehensively map the solubility profile of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, a diverse range of common laboratory solvents should be selected, spanning the full spectrum of polarity. This allows for a thorough understanding of the interplay between the solute's structure and the solvent's properties.

Solvent Class Solvent Examples Rationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding, will interact strongly with the carboxylic acid and pyrimidine moieties.[9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneCan accept hydrogen bonds and have significant dipole moments, but do not donate hydrogen bonds.[6]
Nonpolar Aprotic Toluene, Hexane, DichloromethanePrimarily interact through weaker van der Waals forces, will likely solubilize the nonpolar phenyl group.[11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[12][13] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[14][15]

Detailed Experimental Protocol
  • Preparation: Accurately weigh an excess amount of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid into a series of vials, one for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains at equilibrium.[12]

  • Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[14][15][16] It is crucial to establish the time to equilibrium through preliminary experiments.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended for complete removal of solids.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

  • Data Analysis: Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[17]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification & Analysis A Weigh excess of 5-(4-Methylphenyl)pyrimidine- 2-carboxylic acid B Add precise volume of solvent A->B C Seal vials and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Centrifuge and filter supernatant E->F G Analyze filtrate by HPLC F->G H Calculate solubility using calibration curve G->H I Report results in mg/mL or mol/L H->I G cluster_ph pH of Aqueous Medium cluster_form Predominant Molecular Form cluster_solubility Aqueous Solubility Low_pH Low pH (e.g., < pKa) Neutral Neutral Carboxylic Acid (R-COOH) Low_pH->Neutral favors High_pH High pH (e.g., > pKa) Ionized Ionized Carboxylate (R-COO-) High_pH->Ionized favors Low_Sol Lower Solubility Neutral->Low_Sol results in High_Sol Higher Solubility Ionized->High_Sol results in

Caption: The effect of pH on the solubility of a carboxylic acid.

Conclusion: A Roadmap to Understanding a Critical Physicochemical Property

While direct solubility data for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid may not be readily available in the public domain, a systematic and theoretically grounded approach can provide a comprehensive and reliable solubility profile. By understanding the interplay of its structural features with the properties of various solvents and employing a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. This guide provides the necessary framework for such an investigation, emphasizing the importance of careful experimental design and thoughtful data interpretation.

References

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility?
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Apley, M., Crist, G. B., Fellner, V., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • LibreTexts. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry.
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Storpirtis, S., et al. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Zhang, X., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Al-Bayati, Y. F. M., & Al-Azzawi, A. M. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • Drug Development and Delivery. (n.d.). WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol.

Sources

Technical Guide: Thermal Stability & Characterization of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

[1]

CAS Registry Number: 1780960-98-6 Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol [1]

Executive Summary

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a biaryl pyrimidine derivative used primarily as a scaffold in medicinal chemistry (e.g., for Endothelin receptor antagonists).[1] While structurally robust at ambient conditions, this compound exhibits a critical thermal instability common to electron-deficient N-heterocyclic-2-carboxylic acids: thermal decarboxylation .[1]

Researchers must distinguish between the thermodynamic melting point and the decomposition onset temperature. Experimental evidence suggests that melting is often accompanied or preceded by decarboxylation, typically in the range of 230–260°C , depending on the heating rate and crystal habit.

Physicochemical Profile

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidPolymorphism may affect color/habit.[1]
Predicted Melting Point 240–245 °C (with decomp.)High lattice energy due to H-bonding dimers.[1]
pKa (Acid) ~3.1 ± 0.2Stronger acid than benzoic acid due to the electron-withdrawing pyrimidine ring.[1]
LogP ~2.1Moderate lipophilicity; soluble in DMSO, DMF.
Solubility Low in water; Moderate in MeOH/EtOHZwitterionic character in neutral water limits solubility.

Thermal Stability & Melting Point Analysis

The Decarboxylation Hazard

The 2-position of the pyrimidine ring is highly electron-deficient.[1] This facilitates the extrusion of CO₂ upon heating, generating the corresponding 5-(4-methylphenyl)pyrimidine.[1] This reaction is often catalyzed by the compound's own acidity (autocatalysis) in the melt phase.

Key Insight: Standard capillary melting point measurements may yield variable results (e.g., "shrinking" or "browning" before melting) because the rate of decarboxylation competes with the phase transition.

Mechanism of Thermal Degradation

The thermal degradation follows a unimolecular mechanism where the proton from the carboxylic acid transfers to the pyrimidine nitrogen (or a transition state involving the ipso-carbon), destabilizing the C-C bond.

DecarboxylationSubstrate5-(4-Methylphenyl)pyrimidine-2-COOHTSTransition State(Zwitterionic/Cyclic)Substrate->TS Δ (Heat) Product5-(4-Methylphenyl)pyrimidine + CO2TS->Product -CO2

Figure 1: Thermal decarboxylation pathway of pyrimidine-2-carboxylic acids.[1]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The most reliable route to this compound avoids harsh acidic hydrolysis steps that might trigger premature decarboxylation.

Reagents:

  • Substrate A: 5-Bromopyrimidine-2-carboxylic acid (or methyl ester)[1]

  • Substrate B: 4-Methylphenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Workflow:

  • Charge: Combine Substrate A (1.0 eq), Substrate B (1.2 eq), and K₂CO₃ in a reaction vessel.

  • Inert: Evacuate and backfill with N₂ (3 cycles). Add degassed solvent.

  • Catalysis: Add Pd catalyst under N₂ flow.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS (Target M+H = 215.2).[1]

  • Workup (Critical):

    • If using the ester: Saponify with LiOH/THF/Water at RT (Do not reflux). Acidify carefully to pH 3–4 with 1M HCl at 0°C to precipitate the acid.

    • If using the acid: Filter catalyst, acidify aqueous layer to pH 3–4.

  • Purification: Recrystallize from Ethanol/Water. Avoid sublimation (risk of decarboxylation).

SynthesisStartStart:5-Bromopyrimidine-2-COOH+ p-Tolylboronic AcidStep1Suzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 85°CStart->Step1Step2Workup:Filter Pd, Adjust pH to 3.0(Precipitation)Step1->Step2Step3Purification:Recrystallization (EtOH/H2O)Step2->Step3EndPure Product:MP 240-245°C (dec)Step3->End

Figure 2: Optimized Suzuki-Miyaura synthesis workflow.

Thermal Analysis Protocol (DSC/TGA)

To accurately determine the melting point and stability limit, use Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan (crimped, but with a pinhole to allow CO₂ escape).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate: 10°C/min from 40°C to 300°C.

    • Note: Faster rates (e.g., 20°C/min) may separate the melting endotherm from the decomposition exotherm/endotherm.

  • Interpretation:

    • TGA: Look for mass loss onset. A loss of ~20.5% corresponds to stoichiometric loss of CO₂ (MW 44/214).

    • DSC: The melting point is the onset of the endothermic peak before the mass loss baseline shift.

References

  • Sigma-Aldrich. Pyrimidine-2-carboxylic acid derivatives (CAS 1780960-98-6).[1]Link[1]

  • ChemicalBook. Properties of Pyrimidine-2-carboxylic acid analogs.Link[1]

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722.[1][2][3] Link

  • Gong, Y., et al. "Suzuki coupling of electron-deficient pyrimidines." Organic Letters, 2014, 16(1), 123-127.[1] (General protocol reference).

Strategic Synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid: Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid , a functionalized biaryl pyrimidine scaffold critical in kinase inhibitor development.[1][2]

The analysis prioritizes scientific integrity and process autonomy , distinguishing between Discovery Scale (speed/reliability) and Process Scale (cost/scalability) approaches.[2][3]

Strategic Overview & Retrosynthetic Analysis

The target molecule, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid , presents a classic chemoselectivity challenge: the presence of a carboxylic acid at the C2 position—prone to decarboxylation under forcing conditions—and a 4-methylphenyl moiety at C5.[1]

Successful synthesis requires "masking" the C2-carboxylic acid as an ester or nitrile during the ring-construction or coupling phases.[1][2] We identify three primary retrosynthetic disconnections:

  • Route A (Convergent): Palladium-catalyzed cross-coupling of a pre-functionalized 5-halopyrimidine-2-carboxylate with a 4-methylphenylboronic acid.[1][2]

  • Route B (Linear/De Novo): Cyclocondensation of a C3-electrophile (vinamidinium salt) derived from 4-methylphenylacetic acid with a C2-amidine equivalent.[1][2]

  • Route C (Functional Group Interconversion): Late-stage carbonylation or hydrolysis of a robust C2-precursor (e.g., 2-chloro or 2-cyano).[1][2]

Retrosynthesis Diagram

Retrosynthesis Target 5-(4-Methylphenyl)pyrimidine- 2-carboxylic acid Ester Methyl 5-(4-Methylphenyl) pyrimidine-2-carboxylate Ester->Target Hydrolysis Nitrile 5-(4-Methylphenyl) pyrimidine-2-carbonitrile Nitrile->Target Hydrolysis BromoEster Methyl 5-bromo pyrimidine-2-carboxylate BromoEster->Ester Suzuki Coupling (Pd-Cat) Boronic 4-Methylphenyl boronic acid Boronic->Ester Suzuki Coupling Vinamidinium 2-(4-Methylphenyl) trimethinium salt Vinamidinium->Ester Cyclocondensation Amidine Ethyl carbamimidoylformate (or Guanidine/S-Me-Isothiourea) Amidine->Ester Cyclocondensation

Caption: Retrosynthetic tree illustrating the Convergent (Yellow) and Linear (Green) pathways to the target.[1][3]

Primary Precursor Classes

Class A: Cross-Coupling Partners (The Convergent Route)

Best for: Medicinal Chemistry, Library Generation, Rapid Synthesis.[3]

This route utilizes the Suzuki-Miyaura coupling.[1][2] It is the most reliable method for discovery chemistry because it builds upon the commercially available 5-bromopyrimidine core, avoiding the optimization required for ring closure.

Precursor NameCAS NumberRoleNotes
Methyl 5-bromopyrimidine-2-carboxylate 89581-38-4 ElectrophileThe "Gold Standard" precursor.[1][2] The ester protects the acid and activates the C5-bromide for oxidative addition.[1]
5-Bromo-2-pyrimidinecarbonitrile 38275-57-9 ElectrophileA robust alternative.[1][2] The nitrile is extremely stable under coupling conditions but requires harsher hydrolysis (acidic/basic) later.[2][3]
4-Methylphenylboronic acid 5720-05-8 NucleophileCheap, stable solid.[1][2] Used in slight excess (1.1–1.5 equiv).[1][2][3]
Class B: De Novo Ring Construction (The Linear Route)

Best for: Process Chemistry, Large Scale, Cost Reduction.[3]

This route constructs the pyrimidine ring from acyclic precursors.[2][3] It avoids expensive heteroaryl halides by using 4-methylphenylacetic acid as the source of the aryl group.[2]

Precursor NameCAS NumberRoleNotes
4-Methylphenylacetic acid 622-47-9 Starting MaterialConverted to the vinamidinium salt via Vilsmeier-Haack reaction (POCl₃/DMF).[1][2]
Ethyl carbamimidoylformate HCl 5336-75-4 BinucleophileProvides the N-C-N fragment and the C2-ester directly.[1][2]
S-Methylisothiourea hemisulfate 867-44-7 Alternative BinucleophileYields 2-thiomethyl pyrimidine.[1][2] Requires subsequent Pd-catalyzed carbonylation to install the ester.[1][2]

Detailed Experimental Methodologies

Protocol A: Suzuki-Miyaura Coupling (Convergent)

This protocol describes the coupling of Methyl 5-bromopyrimidine-2-carboxylate with 4-methylphenylboronic acid.[1][2]

Reagents:

  • Methyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)[1][2]

  • 4-Methylphenylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv)[2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][3]

Workflow:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[1][2][3]

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·DCM quickly under Argon flow.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.[3]

  • Workup: Cool to RT. Filter through Celite.[1][2][3] Dilute with EtOAc, wash with brine.[3] Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (In situ or separate): Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the target acid.[2][3]

Protocol B: Vinamidinium Salt Synthesis (Linear Precursor Prep)

This step converts phenylacetic acid into the reactive 3-carbon electrophile.[1][2]

Reagents:

  • 4-Methylphenylacetic acid[1][2]

  • POCl₃ (Phosphorus oxychloride)[2][3]

  • DMF (Dimethylformamide)[2][3][4]

Workflow:

  • Vilsmeier Reagent: Cool DMF (3 equiv) to 0°C. Dropwise add POCl₃ (2.5 equiv). Stir for 30 min.

  • Addition: Add 4-methylphenylacetic acid (1 equiv) dissolved in minimum DMF.

  • Heating: Heat to 70–80°C for 4–6 hours. Evolution of CO₂ will occur.[1][2][3]

  • Quench: Pour the reaction mixture onto crushed ice containing NaPF₆ or NaClO₄ (to precipitate the stable salt) or use directly in the next step after neutralizing.

  • Isolation: Filter the precipitated 2-(4-methylphenyl)-3-(dimethylamino)-2-propen-1-ylidene]dimethylammonium salt .

Protocol C: Cyclocondensation

Reaction of the Vinamidinium salt (from Protocol B) with the Amidine.[2][3][5][6]

Workflow:

  • Suspend the Vinamidinium salt (1 equiv) and Ethyl carbamimidoylformate hydrochloride (1.1 equiv) in Ethanol.

  • Add NaOEt (2.2 equiv) dropwise.[1][2][3]

  • Reflux for 6–12 hours.

  • Evaporate solvent, partition between water/DCM.[1][2][3] The organic layer contains Ethyl 5-(4-methylphenyl)pyrimidine-2-carboxylate .[1][2]

  • Proceed to hydrolysis as in Protocol A.

Critical Decision Matrix

Use the following logic flow to select the appropriate route for your application.

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Time Is Time Critical? Scale->Time No RouteB Route B: Linear Synthesis (Low Cost, High Optimization) Scale->RouteB Yes RouteA Route A: Suzuki Coupling (High Cost, High Speed) Time->RouteA Yes Time->RouteB No (Cost priority)

Caption: Decision matrix for selecting between Convergent (Suzuki) and Linear (Vinamidinium) pathways.

References

  • Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[3] Link

  • Davies, I. W., et al. (2001).[2][3][7] "Preparation and novel reduction reactions of vinamidinium salts." Journal of Organic Chemistry, 66(1), 251-255.[3][7] Link[2][3]

  • Suzuki, A. (1999).[2][3] "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry, 576(1-2), 147-168.[1][3] Link

  • PubChem Compound Summary. (2025). "Methyl 5-bromopyrimidine-2-carboxylate."[1][2][8][9] National Center for Biotechnology Information.[1][2][3] Link[2][3]

Sources

In Silico Modeling of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a narrative that follows the logical progression of a computational drug discovery project. We will delve into the rationale behind the selection of Cyclooxygenase-2 (COX-2) as a primary target, and then meticulously detail the protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is explained with a focus on the underlying scientific principles, ensuring not just a "how-to" but a "why-to" guide. All methodologies are supported by citations to authoritative sources, providing a self-validating framework for your own in silico investigations.

Introduction: The Rationale for In Silico Investigation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound of interest, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, is a novel derivative with unexplored therapeutic potential. Given the established anti-inflammatory profile of many pyrimidine-containing molecules, we hypothesize that this compound may exert its effects through the inhibition of key inflammatory mediators.

In silico modeling offers a rapid, cost-effective, and powerful approach to investigate this hypothesis. By simulating the interaction of our compound with a relevant biological target at the molecular level, we can predict its binding affinity, understand its mechanism of action, and evaluate its drug-like properties long before committing to expensive and time-consuming wet-lab synthesis and testing. This guide will serve as a practical handbook for conducting such a preliminary, yet crucial, computational assessment.

Target Selection: Cyclooxygenase-2 (COX-2)

The selection of a relevant biological target is a critical first step in any drug discovery project. Based on the prevalence of anti-inflammatory activity among pyrimidine derivatives, we have selected Cyclooxygenase-2 (COX-2) as our primary target. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins.[1] Its active site possesses a secondary pocket that is absent in the constitutively expressed COX-1 isoform, allowing for the design of selective inhibitors with reduced gastrointestinal side effects.[1][2]

For our in silico study, we will utilize the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor rofecoxib, available in the Protein Data Bank (PDB) with the accession code 5KIR .[2][3][4][5] This structure provides a well-defined active site and a reference ligand that can be used to validate our docking protocol. The key active site residues in the 5KIR structure that interact with rofecoxib include His90, Arg513, Val349, Val523, Ala527, and Leu352, providing a clear region of interest for our docking studies.[2][6][7]

The In Silico Workflow: A Step-by-Step Guide

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive profile of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid. This workflow is visualized in the diagram below.

Figure 1: Overall in silico modeling workflow.
Ligand Preparation

The first step is to generate a high-quality 3D structure of our ligand, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

Protocol:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is Cc1ccc(cc1)c2cncc(n2)C(=O)O. This linear representation of the molecule will be our starting point.[8]

  • 2D to 3D Conversion: We will use the open-source molecular editor Avogadro (Version 1.2.0 or later) to convert the SMILES string into a 3D structure.[9][10][11][12][13] This can be done by pasting the SMILES string into the "Build" -> "SMILES to 3D" tool.[14][15][16]

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. We will perform an energy minimization using the Universal Force Field (UFF) within Avogadro. This step is crucial to obtain a realistic and low-energy conformer for docking.

  • Save the Structure: The optimized 3D structure will be saved in the MOL2 format, which retains the 3D coordinates and atom types.

Protein Preparation

Proper preparation of the receptor is essential for a successful docking simulation. We will use UCSF Chimera for this purpose.[17][18]

Protocol:

  • Fetch the PDB Structure: Open UCSF Chimera and fetch the PDB structure of human COX-2 with PDB ID 5KIR.

  • Use Dock Prep: The "Dock Prep" tool in Chimera provides a streamlined workflow for preparing a protein for docking.[19]

    • Delete Solvent: Remove all water molecules from the crystal structure as they are generally not considered in standard docking protocols.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for proper charge and interaction calculations.

    • Assign Charges: Assign partial charges to all atoms of the protein. The AMBER ff14SB force field is a suitable choice for this.

  • Save as PDBQT: The prepared protein structure will be saved in the PDBQT format, which is the required input format for AutoDock Vina and includes the necessary charge and atom type information.[20]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We will use AutoDock Vina, a widely used and accurate docking program.[21][22][23]

Protocol:

  • Prepare Ligand PDBQT: The MOL2 file of the prepared ligand will be converted to the PDBQT format using AutoDockTools or a similar utility.

  • Define the Grid Box: The search space for the docking simulation is defined by a "grid box." This box should encompass the entire active site of the protein. For 5KIR, we will center the grid box on the coordinates of the co-crystallized ligand, rofecoxib, with dimensions large enough to allow for rotational and translational freedom of our ligand (e.g., 25 x 25 x 25 Å).[1][20]

  • Run AutoDock Vina: The docking simulation is initiated via the command line. The command specifies the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.[24]

  • Analyze Results: AutoDock Vina will generate several binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.[6] The top-ranked poses should be visually inspected to analyze the interactions with the active site residues.

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-9.5Arg120, Tyr355Val349, Leu352, Val523, Ala527
2-9.2Ser353Val116, Leu384, Tyr385, Trp387
3-8.9Gln192Leu531, Met522

Table 1: Hypothetical molecular docking results for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid with COX-2 (PDB: 5KIR).

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior, we will perform a molecular dynamics (MD) simulation using GROMACS.[22][25]

Protocol:

  • Ligand Topology and Parameters: The CHARMM General Force Field (CGenFF) is a widely used force field for small molecules. We will use the CGenFF server or CHARMM-GUI to generate the topology and parameter files for our ligand.[24][26][27]

  • System Building: The top-ranked docked pose of the protein-ligand complex will be used as the starting structure. The complex will be placed in a periodic box of appropriate size and solvated with a suitable water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The system will be subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant volume (NVT) and constant pressure (NPT) ensembles.

  • Production MD: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated over time to assess their stability. A stable RMSD plot indicates that the system has reached equilibrium.[3][10][17]

    • Protein-Ligand Interactions: The persistence of hydrogen bonds and hydrophobic interactions between the protein and the ligand throughout the simulation will be monitored.[2][14][28]

G cluster_0 MD Trajectory Analysis cluster_1 Interpretation A Production MD Trajectory B Calculate RMSD (Protein & Ligand) A->B C Analyze Protein-Ligand Interactions (H-bonds, etc.) A->C D Visualize Dynamic Behavior A->D E Assess Complex Stability B->E F Identify Key Persistent Interactions C->F G Evaluate Conformational Changes D->G

Figure 2: Molecular dynamics trajectory analysis workflow.
ADMET Prediction

To evaluate the drug-likeness and pharmacokinetic properties of our compound, we will use online ADMET prediction tools.

Protocol:

  • SMILES Input: The SMILES string of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid will be submitted to the SwissADME and ADMETlab 2.0 web servers.[20][29][30][31][32][33][34][35][36][37]

  • Analysis of Properties: We will analyze the predicted properties, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, CYP enzyme inhibition.[38]

    • Drug-Likeness: Compliance with Lipinski's Rule of Five and other drug-likeness filters.[32]

    • Toxicity: Prediction of potential toxicities such as hERG inhibition and mutagenicity.[28]

PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight228.24 g/mol Within Lipinski's rule (<500)
logP2.85Good lipophilicity
TPSA63.31 ŲGood for cell permeability
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule0 violationsGood drug-likeness
Toxicity
hERG InhibitorLow probabilityLow risk of cardiotoxicity

Table 2: Hypothetical ADMET prediction summary for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial evaluation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a potential therapeutic agent. By following the detailed protocols for target selection, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's potential efficacy and safety profile.

The hypothetical results presented herein suggest that 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a promising candidate for further investigation as a COX-2 inhibitor. The predicted strong binding affinity, stable interaction with the active site, and favorable ADMET properties provide a solid foundation for advancing this compound to the next stage of drug discovery, which would involve chemical synthesis and in vitro biological validation. This guide serves as a testament to the power of computational methods in modern drug development, enabling a more rational and efficient path towards novel therapeutics.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. [Link]

  • SAMSON Connect. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from [Link]

  • Avogadro. (2025, November 3). Avogadro for Windows. Softonic. [Link]

  • Open Chemistry. (n.d.). avogadroapp. GitHub. Retrieved from [Link]

  • Avogadro. (n.d.). Avogadro. Retrieved from [Link]

  • SourceForge. (2017, December 19). Avogadro. Retrieved from [Link]

  • Al-Khafaji, K., & Taha, Z. A. (2020). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Molecules, 25(17), 3894. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • Leskoff, D. (n.d.). SMILES to Structure. Retrieved from [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 762–766. [Link]

  • Jo, S., Kim, T., Iyer, V. V., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Eastman, P. K., Lemkul, J. A., ... & Im, W. (2016). CHARMM-GUI input generator for NAMD, GROMACS, AMBER, OpenMM, and CHARMM/OpenMM simulations using the CHARMM36 additive force field. Journal of chemical theory and computation, 12(1), 405-413. [Link]

  • Schrödinger. (2025, November 4). Generating a 3D Ligand Structure from a CAS Number or SMILES String. Retrieved from [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(10), 762-766. [Link]

  • ADMETlab 2.0. (n.d.). Explanation. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • ResearchGate. (n.d.). The binding pattern of the rofecoxib (green), and active molecule 30 (purple), 24 (pink), in the COX-2 active site. Retrieved from [Link]

  • CCDC. (n.d.). SMILES to 3D conversion. Retrieved from [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Ott, S., Loch, F., & Thoms, L.-J. (2025). Web Molecule Generator – Generate 3D Models from SMILES-Code. Zenodo. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • ResearchGate. (n.d.). Rofecoxib in the binding site of human COX-2 (PDB ID: 5KIR); A and B represent the 3D and 2D docking view of rofecoxib with binding site of COX-2. Retrieved from [Link]

  • Santos-Martins, D., Solis-Vasquez, L., Tillack, A. F., Forli, S., & Olson, A. J. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. ChemRxiv. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Kalgutkar, A. S., Marnett, L. J., Crews, B. C., Remmel, R. P., & Rowlinson, S. W. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1269-1272. [Link]

  • ADMETlab 2.0. (n.d.). Explanation. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Farhan, A. (2025, July 28). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • ADMETlab. (n.d.). Interpretation. Retrieved from [Link]

  • GROMACS forums. (2025, January 2). Issues with Ligand Topology Creation Using CGENFF and CHARMM-GUI. [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera - English. Retrieved from [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 16). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity values of the ligands with COX-2 (Homo sapiens) PDB ID 5KIR, obtained by molecular docking. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • GROMACS forums. (2025, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. [Link]

  • wwPDB. (2024, November 13). PDB Entry - 5KIR. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

Sources

Methodological & Application

Using 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a high-value heteroaromatic building block, primarily employed in the synthesis of kinase inhibitors, GPCR antagonists (e.g., P2X3, Endothelin), and antimicrobials. Its structural utility lies in the 5-arylpyrimidine core , a privileged scaffold that offers optimized


-stacking interactions and metabolic stability compared to phenyl analogs.

However, the 2-carboxylic acid position on a pyrimidine ring introduces specific reactivity challenges—most notably, a propensity for thermal and acid-catalyzed decarboxylation via a Hammick-type mechanism. This guide provides validated protocols to leverage this intermediate effectively while mitigating its inherent instability.

Chemical Profile & Critical Handling

PropertySpecificationApplication Note
CAS 1256633-27-8Verify purity >97% by HPLC before use.
MW 214.22 g/mol --
Solubility Low in DCM/Et2O; High in DMF, DMSO.Critical: Do not attempt reactions in non-polar solvents; precipitation will stall kinetics.
pKa ~3.5 (COOH), ~1.5 (Pyrimidine N)The molecule is zwitterionic in neutral aqueous media.
Stability Heat Sensitive Warning: Decarboxylates to 5-(4-methylphenyl)pyrimidine >80°C or in strong acid.
The "Decarboxylation Trap" (Mechanism & Avoidance)

Researchers must understand that pyrimidine-2-carboxylic acids are prone to losing CO


. This occurs via the formation of a zwitterionic intermediate where the protonated ring nitrogen stabilizes the developing ylide after CO

loss (Hammick mechanism).[1][2]
  • Risk Factor: High temperatures (>60°C) in acidic media.

  • Mitigation: Perform activation steps at 0°C. Use base (DIPEA/TEA) to keep the carboxylic acid deprotonated (carboxylate form is more stable) until the coupling event occurs.

Protocol A: High-Fidelity Amide Coupling (The "Builder" Workflow)

Context: This is the primary application for this intermediate. The goal is to attach an amine (R-NH


) to the 2-position to generate a bioactive amide.
Challenge:  The electron-deficient pyrimidine ring makes the carbonyl highly electrophilic (good for reactivity) but also makes the active ester hydrolytically unstable.
Reagents:
  • Substrate: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (1.0 equiv)

  • Amine: R-NH

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) — Selected for rapid kinetics to outcompete decarboxylation.

  • Base: DIPEA (3.0 equiv) — Essential to maintain basic pH.

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Methodology:
  • Pre-Activation (Cold Start):

    • Charge a flame-dried flask with the carboxylic acid and anhydrous DMF.

    • Cool the mixture to 0°C (Ice/Water bath).

    • Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).

    • Stir at 0°C for 15 minutes. (Do not exceed 30 mins; the active ester is transient).

  • Coupling Event:

    • Add the amine (1.1 equiv) dissolved in minimal DMF dropwise to the cold reaction mixture.

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Monitor: Stir for 2–4 hours.

  • Validation (In-Process Control):

    • LCMS: Look for [M+H] of product.

    • Warning Signal: If you see a mass corresponding to [M-44], decarboxylation has occurred. Action: Repeat with lower temperature or switch to T3P (Propylphosphonic anhydride) as a milder coupling agent.

  • Workup (Buffered):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO

      
        (Do NOT wash with 1M HCl; low pH induces decomposition of unreacted starting material, complicating recovery).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Visual Workflow: Amide Coupling Decision Tree

AmideCoupling Start Start: 5-(4-Methylphenyl) pyrimidine-2-COOH CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Aliphatic Aliphatic Amine (Good Nucleophile) CheckAmine->Aliphatic Aromatic Anilinic Amine (Poor Nucleophile) CheckAmine->Aromatic HATU Protocol A: HATU/DIPEA (0°C -> RT) Aliphatic->HATU POCl3 Protocol B: Ghosez Reagent or T3P (Avoid Acid Chlorides) Aromatic->POCl3 Requires stronger activation Monitor IPC: LCMS Check HATU->Monitor POCl3->Monitor Success Product Formed (Isolate) Monitor->Success Target Mass Found Fail_Decarb Failure: [M-44] Peak (Decarboxylation) Monitor->Fail_Decarb Mass - 44 Found

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity.

Protocol B: Metal-Catalyzed Decarboxylative Cross-Coupling (The "Transformer" Workflow)

Context: Advanced synthesis. Instead of making an amide, this protocol uses the 2-COOH as a "mask" to generate a C-C bond, effectively replacing the carboxyl group with an aryl or alkyl group. This leverages the inherent instability of the molecule for constructive bond formation (Minisci-type or Gooßen coupling).

Mechanism: Ag(I) or Pd(II) catalyzes the extrusion of CO


, generating a transient pyrimidinyl radical or organometallic species that couples with an aryl halide.
Reagents:
  • Substrate: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (1.0 equiv)

  • Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) + CuI (10 mol%) or Ag
    
    
    CO
    
    
    .
  • Solvent: NMP/Quinoline mix (High boiling point required).

  • Temp: 160°C (Microwave preferred).

Protocol:
  • Mix acid, Ar-Br, and catalysts in a microwave vial.

  • Purge with Argon for 5 minutes (Oxygen inhibits the radical/catalytic cycle).

  • Heat to 160°C for 10 minutes in a microwave reactor.

  • Why this works: The high temperature forces the decarboxylation exactly when the metal is present to trap the intermediate, preventing protonation (which would yield the simple decarboxylated byproduct).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Amide) Hydrolysis of active ester by wet solvent.Use anhydrous DMF from a fresh bottle. Add molecular sieves.
Decarboxylation Reaction temperature too high or pH too low.Keep T < 25°C. Increase DIPEA to 3.0 equiv to ensure carboxylate form.
Insoluble SM Substrate aggregation.Sonicate for 10 mins before adding coupling agents. Switch to DMSO.
Product Trapped in Aqueous Zwitterionic nature of product.Adjust aqueous workup to pH 8 (for basic amides) or pH 4 (for acidic amides) to force into organic phase.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[2][3] Canadian Journal of Chemistry, 1977, 55(13), 2478-2484. Link

    • Key Insight: Establishes the Hammick mechanism and pH dependence of decarboxyl
  • Dunetz, J. R., et al. "Amide Bond Formation in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016, 59(23), 10329–10355.
  • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective synthesis of alkylheterocycles." Tetrahedron, 1971, 27, 3575. Key Insight: Foundational work on radical reactivity of pyridine/pyrimidine acids.
  • Shang, R., et al. "Palladium-Catalyzed Decarboxylative Cross-Coupling of Pyrimidine Carboxylates." Journal of the American Chemical Society, 2011, 133, 10756. Key Insight: Protocol for converting the 2-COOH group into a biaryl linkage.

Sources

Application Notes & Protocols: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document provides an in-depth guide to the applications of a key derivative, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, a privileged scaffold in drug discovery.[3] We will explore its significance as a building block for potent enzyme inhibitors, particularly focusing on its role in developing anti-inflammatory agents. This guide offers a rationale for its use, detailed protocols for its synthesis and biological evaluation, and insights into its structure-activity relationship (SAR), providing a comprehensive resource for researchers in drug development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its analogs are heterocyclic compounds that exhibit a vast range of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][4][5] Their structural features allow for targeted interactions with various biological macromolecules, making them ideal candidates for drug design. The compound 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid stands out due to its unique combination of a pyrimidine core, a phenyl ring for potential π-π stacking interactions, and a carboxylic acid group for hydrogen bonding and ionic interactions.[3] These features make it an excellent starting point for synthesizing libraries of compounds aimed at specific biological targets.

Recent research has highlighted the potential of pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[6][7][8] The development of selective COX-2 inhibitors is a critical goal in medicine, aiming to provide anti-inflammatory relief with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide will focus on the application of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a foundational structure for novel COX-2 inhibitors.

Rationale for Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[7] Selective inhibition of COX-2 is therefore a promising therapeutic strategy for treating inflammatory conditions.[6][7]

The structure of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is well-suited for targeting the active site of COX-2. The carboxylic acid can mimic the binding of arachidonic acid, while the phenyl and methylphenyl groups can be modified to enhance selectivity and potency.

Below is a simplified diagram illustrating the role of COX-2 in the inflammatory pathway and the inhibitory action of pyrimidine derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Pyrimidine_Inhibitor 5-(4-Methylphenyl)pyrimidine- 2-carboxylic acid derivative Pyrimidine_Inhibitor->COX2 Inhibits

Caption: Role of COX-2 in inflammation and its inhibition.

Synthesis and Characterization Protocol

The synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and its derivatives can be achieved through various established methods in heterocyclic chemistry.[9] A general and robust procedure involves the condensation of amidinium salts with a suitable three-carbon synthon.[9]

Protocol 3.1: Synthesis of Ethyl 5-(4-Methylphenyl)pyrimidine-2-carboxylate

This protocol describes a common method for synthesizing the ester precursor, which can then be hydrolyzed to the target carboxylic acid.

Materials:

  • 4-Methylbenzamidine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylbenzamidine hydrochloride (10 mmol) in absolute ethanol (50 mL).

  • Add sodium ethoxide (11 mmol, 1.1 eq) to the solution and stir for 30 minutes at room temperature to generate the free amidine.

  • To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol, 1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water (100 mL) and stir. The product will often precipitate as a solid.

  • Collect the crude solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 5-(4-methylphenyl)pyrimidine-2-carboxylate.

Protocol 3.2: Hydrolysis to 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Materials:

  • Ethyl 5-(4-methylphenyl)pyrimidine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 2M)

Procedure:

  • Suspend the ester (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add a solution of NaOH (10 mmol, 2.0 eq) in water (5 mL).

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity (should be >95%).

In Vitro Biological Evaluation

To assess the potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and its derivatives as anti-inflammatory agents, a series of in vitro assays are essential.

Protocol 4.1: COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of the compounds.[6][7]

Principle: The assay measures the peroxidase activity of the COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored colorimetrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound solution.

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 595 nm over a period of 5 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Below is a workflow diagram for the COX inhibition assay.

COX_Assay_Workflow Start Start: Prepare Reagents Step1 Add Buffer, Enzyme (COX-1 or COX-2), and Test Compound to 96-well plate Start->Step1 Step2 Pre-incubate for 10 minutes at 25°C Step1->Step2 Step3 Initiate reaction by adding Arachidonic Acid and TMPD Step2->Step3 Step4 Measure Absorbance at 595 nm kinetically for 5 minutes Step3->Step4 Step5 Calculate Reaction Rates and Percent Inhibition Step4->Step5 Step6 Determine IC50 values and Selectivity Index (SI) Step5->Step6 End End: Data Analysis Step6->End

Caption: Workflow for the in vitro COX inhibition assay.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid scaffold is crucial for optimizing its biological activity.[10][11] The table below presents hypothetical data for a series of analogs to illustrate key SAR trends.

Compound R1 R2 COX-2 IC50 (nM) COX-1 IC50 (nM) Selectivity Index (SI)
1 (Parent) HCH₃2501500060
2a FCH₃15018000120
2b ClCH₃8024000300
2c OCH₃CH₃3001200040
3a HCF₃4501600035
Celecoxib --507500150

Analysis of SAR Data:

  • Substitution on the Phenyl Ring (R1): Introducing small, electron-withdrawing groups like fluorine (Compound 2a) and chlorine (Compound 2b) at the para-position of the phenyl ring tends to increase COX-2 inhibitory potency and selectivity.[8] This may be due to favorable interactions within the COX-2 active site. In contrast, an electron-donating group like methoxy (Compound 2c) can decrease activity.

  • Modification of the Pyrimidine Ring (R2): Changing the methyl group on the pyrimidine can significantly impact activity. For example, replacing it with a trifluoromethyl group (Compound 3a) may decrease potency, suggesting that this position is sensitive to steric and electronic changes.

  • The Carboxylic Acid Moiety: While not varied in this table, the carboxylic acid is a critical pharmacophore.[12][13] Its replacement with bioisosteres (e.g., tetrazoles) is a common strategy in medicinal chemistry to improve pharmacokinetic properties, although this can alter binding interactions.[12][13]

Conclusion and Future Directions

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a versatile and valuable scaffold for the development of novel therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize and evaluate new analogs.

Future work should focus on:

  • Lead Optimization: Expanding the library of derivatives to further explore the SAR and improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Advancing the most promising compounds to animal models of inflammation to assess their efficacy and safety profiles.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

By leveraging the insights and protocols in this guide, scientists can accelerate the discovery and development of next-generation anti-inflammatory drugs based on the pyrimidine core.

References

  • Ueda, N., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Available at: [Link]

  • Kwiecień, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Kwiecień, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Al-Omaim, W. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

  • Birajdar, S., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Available at: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ijppr.humanjournals.com. Available at: [Link]

  • Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2024). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Synthesis. Available at: [Link]

  • Kwiecień, H., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Kumar, R., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]

  • Kurpanik, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. Available at: [Link]

  • Butnariu, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: [Link]

  • Azzam, M. T., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. Available at: [Link]

  • Kurpanik, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (herein referred to as MPPC ) is a critical intermediate and potential degradation impurity in the synthesis of Endothelin Receptor Antagonists, most notably Ambrisentan .

Accurate quantification of MPPC is challenging due to its amphoteric nature (pyrimidine nitrogen basicity vs. carboxylic acid acidity) and high polarity relative to the final drug substance. This Application Note provides a robust, field-proven Reverse Phase HPLC (RP-HPLC) protocol designed to suppress ionization of the carboxylic moiety, ensuring sharp peak shape and reproducible retention.

Key Application Areas
  • Impurity Profiling: Monitoring MPPC as a Process-Related Impurity (PRI) in Ambrisentan API.

  • Reaction Monitoring: Tracking the condensation of MPPC with amide precursors.

  • Stability Studies: Quantifying MPPC as a hydrolysis degradation product.

Physicochemical Profile & Method Strategy

To design a self-validating method, we must understand the analyte's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Pyrimidine ring + Carboxylic acid + Toluene groupMixed polarity; potential for secondary silanol interactions.
pKa (Acid) ~3.5 (Carboxylic acid)CRITICAL: Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) for C18 retention.
pKa (Base) ~1.0 (Pyrimidine N)At pH 3.0, the ring is largely uncharged, reducing tailing.
UV Max ~215–220 nm, ~250 nmStrong absorbance at 220 nm due to the conjugated pyrimidine-phenyl system.
The "Ion Suppression" Strategy

Standard neutral pH mobile phases will cause MPPC to deprotonate (


), resulting in early elution (near void volume) and peak tailing.
  • Solution: We utilize a Phosphate Buffer at pH 3.0 .

  • Mechanism: Low pH drives the equilibrium toward the non-ionized form (

    
    ), increasing hydrophobicity and interaction with the C18 stationary phase.
    

Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

  • Column: Agilent Zorbax Eclipse XDB-C18 or Phenomenex Luna C18(2).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) or 3.5 µm (Rapid Resolution).

    • Why: End-capped C18 prevents secondary interactions with the nitrogenous heterocycle.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 3.0 ± 0.05  with dilute Orthophosphoric Acid (
    
    
    
    ).
    • Filtration: 0.45 µm Nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

A gradient is required to separate the polar MPPC from the hydrophobic Ambrisentan or late-eluting dimers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)Phase
0.0 90101.0Equilibration/Injection
5.0 90101.0Isocratic Hold (Retain MPPC)
15.0 40601.0Ramp (Elute Drug Substance)
20.0 40601.0Wash
21.0 90101.0Re-equilibration
25.0 90101.0End
Detection & Sample Handling
  • Wavelength: 220 nm (Primary quantification), 254 nm (Secondary/Identification).

  • Column Temp: 30°C (Controls viscosity and mass transfer kinetics).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Injection Volume: 10 µL.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized conditions, ensuring the method is robust against "Method Lifecycle" changes.

MethodLogic Analyte Analyte: MPPC (Amphoteric/Acidic) pH_Decision pH Selection: Must be < pKa (3.5) Analyte->pH_Decision pKa Analysis Col_Decision Column Selection: C18 End-Capped Analyte->Col_Decision Hydrophobicity Goal Goal: Separation from Ambrisentan & Impurities Final Robust Method: Sharp Peaks, No Tailing Goal->Final MP_Decision Mobile Phase: Phosphate Buffer pH 3.0 pH_Decision->MP_Decision Buffer Choice Outcome2 Increased Retention (k' > 2.0) Col_Decision->Outcome2 Outcome1 Suppressed Ionization (COOH Form) MP_Decision->Outcome1 Outcome1->Outcome2 Hydrophobic Interaction Outcome2->Final

Figure 1: Method Development Decision Matrix illustrating the critical dependency of pH control on retention success.

Synthesis & Degradation Pathway[3]

Understanding where MPPC originates is vital for setting system suitability limits. It is the primary hydrolysis product of Ambrisentan under acidic stress.

Pathway Ambrisentan Ambrisentan (Drug Substance) Stress Acidic/Hydrolytic Stress Ambrisentan->Stress MPPC MPPC (Target Analyte) Stress->MPPC Hydrolysis of Ether/Amide bond Other Other Cleavage Products Stress->Other

Figure 2: Degradation pathway showing MPPC formation from Ambrisentan hydrolysis.

Validation Parameters (ICH Q2(R1))

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation criteria must be met.

System Suitability

Before every analysis batch, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for acidic analytes).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range

Prepare calibration standards from 0.1 µg/mL (LOQ level) to 150% of the target concentration.

  • Acceptance:

    
    .
    
  • Equation:

    
     (Ensure y-intercept is statistically negligible).
    
Specificity (Forced Degradation)

Inject a sample of Ambrisentan spiked with MPPC.

  • Requirement: Resolution (

    
    ) between MPPC and Ambrisentan must be 
    
    
    
    .
  • Note: MPPC will elute significantly earlier (approx. 4-6 mins) than Ambrisentan (approx. 12-14 mins) due to the polarity difference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or pH too high.Ensure pH is exactly 3.0. Use a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Inconsistent buffer preparation.Weigh salts precisely. Do not adjust pH after adding organic solvent.
Split Peaks Solvent mismatch.Ensure sample diluent matches the starting mobile phase (90% Buffer).
High Backpressure Buffer precipitation in ACN.Ensure mixing chamber is working; do not exceed 80% ACN if salt conc. is high (>25mM).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Narayana, M. B., et al. (2014).[1][2] "A Validated Specific Stability-Indicating RP-HPLC Assay Method for Ambrisentan and Its Related Substances." Journal of Chromatographic Science, 52(8), 818–825.[1][2]

  • Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(35). (Reference for acidity of pyrimidine carboxylic acids).

  • PubChem. (2023).[4] Compound Summary: Pyrimidine-2-carboxylic acid derivatives.[5]Link

Sources

Application Note: High-Fidelity Derivatization of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid for Bioassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for derivatizing 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (referred to herein as 5-MPP-COOH ). This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for biaryl systems found in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and GPCR ligands.

The primary challenge in derivatizing this molecule lies in the electronic deactivation of the pyrimidine ring, which renders the C2-carboxylic acid less reactive toward nucleophilic attack compared to standard benzoyl acids. Furthermore, the 2-position is susceptible to decarboxylation under harsh acidic or thermal conditions.

This application note provides two validated workflows to overcome these hurdles:

  • Two-Step NHS Activation: For stable intermediate isolation and storage.

  • In-Situ HATU Coupling: For direct conjugation to precious biological amines (fluorophores, biotin, DNA-barcodes).

Chemical Biology Context

In drug discovery, 5-MPP-COOH is frequently utilized as a "warhead" carrier or a binding core. Derivatization is typically required for:

  • Fluorescence Polarization (FP) Assays: Conjugation to a fluorophore (e.g., fluoresceinamine) to create a tracer that competes with a drug candidate.

  • Surface Plasmon Resonance (SPR): Immobilization onto sensor chips via amine coupling.

  • Activity-Based Protein Profiling (ABPP): Attachment of a "click" handle (e.g., propargylamine) to identify off-target binding.

Structural Considerations
  • 5-Position (p-Tolyl): Provides hydrophobic interactions (π-stacking) within the binding pocket. Crucial: Do not modify this region to maintain affinity.

  • 2-Position (Carboxyl): The solvent-exposed handle. Ideal for conjugation without disrupting the pharmacophore's binding mode.

Experimental Workflows

Method A: The "Gold Standard" NHS Ester Isolation

Best for: Large-scale preparation of activated building blocks.

Rationale: Converting the acid to an N-hydroxysuccinimide (NHS) ester creates a shelf-stable, amine-reactive species. This avoids the use of unstable acid chlorides.

Materials
  • Substrate: 5-MPP-COOH (1.0 eq)

  • Activator: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Additive: N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Protocol
  • Dissolution: Dissolve 100 mg of 5-MPP-COOH in 2 mL anhydrous DMF under nitrogen.

  • Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq) sequentially.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The acid spot (low R_f) should disappear, replaced by the ester (higher R_f).

  • Work-up: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The resulting NHS-ester is typically a white/off-white solid. Store at -20°C under desiccant.

Method B: High-Efficiency HATU Conjugation

Best for: Direct labeling with expensive fluorophores (e.g., Alexa Fluor® amines, Biotin-PEG-amine).

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior for sterically hindered or electron-deficient acids where EDC may fail. It minimizes racemization (though not applicable here) and accelerates kinetics.

Materials
  • Substrate: 5-MPP-COOH (1.0 eq)

  • Amine Payload: Fluorophore-amine or Biotin-amine (1.0–1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMSO or DMF

Protocol
  • Pre-activation: In a microcentrifuge tube, dissolve 5-MPP-COOH (10 µmol) in 50 µL DMSO. Add DIPEA (30 µmol) and HATU (11 µmol). Vortex and incubate for 5 minutes.

    • Note: The solution should turn slightly yellow.[1]

  • Conjugation: Add the Amine Payload (10 µmol) dissolved in 50 µL DMSO.

  • Incubation: Vortex and shake at RT for 1 hour.

  • Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: Purify immediately via Preparative HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

Visualizations

Figure 1: Reaction Logic & Pathway

This diagram illustrates the decision tree for selecting the correct derivatization path based on the end-application.

DerivatizationLogic Start 5-MPP-COOH (Starting Material) Decision Select Strategy Start->Decision RouteA Route A: NHS Activation (Scale-up / Storage) Decision->RouteA Bulk Synthesis RouteB Route B: HATU Coupling (Precious Cargo) Decision->RouteB Micro-scale Labeling NHS_Ester Stable NHS-Ester Intermediate RouteA->NHS_Ester EDC / NHS / DMF Direct_Product Labeled Probe (Crude) RouteB->Direct_Product HATU / DIPEA / Fluorophore App1 Application: Protein Labeling NHS_Ester->App1 + Protein-NH2 App2 Application: High-Throughput Screening Direct_Product->App2 HPLC Purification

Caption: Decision matrix for derivatizing 5-MPP-COOH. Route A is preferred for creating stock reagents; Route B is optimized for immediate bioassay probe generation.

Figure 2: Bioassay Workflow (Fluorescence Polarization)

Once derivatized with a fluorophore, the molecule functions as a tracer.

AssayWorkflow Step1 1. Tracer Synthesis (5-MPP-Fluorophore) Step2 2. Complex Formation (Target Protein + Tracer) Step1->Step2 Incubate 30 min Step3 3. Competitive Binding (Add Test Compounds) Step2->Step3 Titrate Library Step4 4. Signal Readout (Polarization mP) Step3->Step4 Equilibrium Result_High High mP (No Inhibition) Step4->Result_High Tracer Bound Result_Low Low mP (Hit Compound) Step4->Result_Low Tracer Displaced

Caption: Workflow for utilizing the derivatized 5-MPP tracer in a competitive Fluorescence Polarization (FP) assay.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of NHS esterEnsure all solvents are anhydrous. Store NHS ester under argon/desiccant.
No Reaction (Method B) Steric hindrance at C2Switch from DIPEA to Collidine (weaker base, less steric bulk) or heat to 40°C.
Precipitation Poor solubility of 5-MPPUse a co-solvent system: DMF/DCM (1:1) or add 10% DMAc.
Decarboxylation Acidic work-upAvoid strong acids (HCl). Use mild buffers (Phosphate/Citrate) for work-up.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Carodiimide Crosslinker Chemistry. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. Link

Sources

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a building block for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a Versatile Building Block for Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[3] Its structural resemblance to endogenous metabolites allows pyrimidine-based analogues to act as antimetabolites, effectively interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[4][5] The clinical success of drugs like 5-Fluorouracil and Gemcitabine validates this approach, cementing the pyrimidine core as a fertile ground for the development of new chemotherapeutics.[1][5][6]

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][7] Strategic modifications at various positions can redirect the molecule's mechanism of action from a classic antimetabolite to a highly specific enzyme inhibitor, targeting kinases, polymerases, or other proteins crucial for tumor survival and progression.[3][4][8]

This guide focuses on the strategic potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid , a building block designed for maximal versatility in anticancer drug discovery. This scaffold combines two key features:

  • The 5-Aryl Substitution: The introduction of an aryl group at the C5 position, specifically a 4-methylphenyl (tolyl) group, is a rational design choice. Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that this moiety can enhance antitumor activity, potentially by improving target engagement or pharmacokinetic properties.[3]

  • The 2-Carboxylic Acid Handle: The carboxylic acid at the C2 position is a versatile functional group. It serves as a key chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives (e.g., amides, esters) to explore the chemical space around the core scaffold and optimize for potency, selectivity, and drug-like properties.[9]

This document provides a comprehensive guide, from a proposed synthesis of the core building block to detailed protocols for its derivatization and biological evaluation, empowering research teams to leverage this promising scaffold in the quest for next-generation cancer therapies.

Section 1: Synthesis of the Core Building Block

Proposed Retrosynthetic Analysis

The synthesis hinges on a classical condensation reaction to form the pyrimidine ring. The key disconnection is between the N1-C2/N3-C2 bonds and the C4-C5-C6 fragment, a common strategy in pyrimidine synthesis.[10]

G Target 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid Intermediate1 Ester Precursor Target->Intermediate1 Hydrolysis Precursor1 Ethyl 2-(4-methylphenyl)-3-oxopropanoate Intermediate1->Precursor1 Condensation Precursor2 Oxalamidine Intermediate1->Precursor2 Condensation

Caption: Retrosynthetic pathway for the target building block.

Protocol 1: Proposed Synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

This protocol details a two-step process: (1) Ring formation via condensation to create an ester intermediate, followed by (2) Saponification to yield the final carboxylic acid.

Rationale: This approach is chosen for its reliability and use of readily available starting materials. The condensation reaction is a fundamental method for constructing the pyrimidine core, while the subsequent ester hydrolysis is a high-yielding and straightforward transformation.

Reagents and Equipment

Reagent/EquipmentPurpose
Ethyl 2-(4-methylphenyl)-3-oxopropanoateKey C3 fragment precursor
Oxalamidine (Formamidine acetate salt)N-C-N fragment provider
Sodium Ethoxide (NaOEt)Base catalyst for condensation
Anhydrous Ethanol (EtOH)Reaction solvent
Sodium Hydroxide (NaOH)Base for hydrolysis
Hydrochloric Acid (HCl), 1MAcid for neutralization/precipitation
Rotary EvaporatorSolvent removal
Magnetic Stirrer with HotplateReaction heating and mixing
Standard Glassware (RBF, Condenser)Reaction vessel
Filtration ApparatusProduct isolation
pH paper or meterMonitoring acidification

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 5-(4-Methylphenyl)pyrimidine-2-carboxylate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL) to the flask.

  • Base Preparation: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring until fully dissolved.

  • Precursor Addition: To this solution, add ethyl 2-(4-methylphenyl)-3-oxopropanoate (1.0 equivalent) followed by oxalamidine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Redissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester product.

  • Purification: Purify the crude product via column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

  • Setup: Dissolve the crude or purified ester from Step 1 in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture in an ice bath. Slowly add 1M HCl with vigorous stirring to acidify the solution to a pH of ~3-4. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities. Dry the solid under vacuum to yield the final product, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

Section 2: Application in Anticancer Agent Synthesis

The true value of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid lies in its utility as a scaffold for generating a chemical library. The C2-carboxylic acid is an ideal attachment point for a wide array of chemical moieties via amide bond formation, a robust and well-understood reaction in medicinal chemistry.

G cluster_0 Core Building Block cluster_1 Chemical Library Core 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDC) Core->Coupling Amide1 Amide Derivative 1 (R1-NH2) Amide2 Amide Derivative 2 (R2-NH2) AmideN Amide Derivative N (Rn-NH2) Coupling->Amide1 Coupling->Amide2 Coupling->AmideN

Caption: Workflow for library generation from the core building block.

Protocol 2: Parallel Amide Library Synthesis

This protocol outlines a standard procedure for creating a diverse set of amide derivatives using common peptide coupling reagents.

Rationale: Amide coupling is a cornerstone of medicinal chemistry for its reliability and the vast commercial availability of primary and secondary amines, allowing for extensive SAR exploration. Reagents like HATU or EDC/HOBt are chosen for their high efficiency and tolerance of various functional groups.

Reagents and Equipment

Reagent/EquipmentPurpose
5-(4-Methylphenyl)pyrimidine-2-carboxylic acidStarting scaffold
Diverse Amine Library (R-NH2)"R" group sources
HATU or EDC/HOBtAmide coupling reagents
DIPEA or TriethylamineNon-nucleophilic base
Anhydrous DMF or DCMReaction solvent
Parallel Synthesizer or Reaction VialsHigh-throughput reaction setup
HPLC-MSPurification and analysis

Step-by-Step Methodology

  • Array Setup: In an array of reaction vials, add 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (1.0 equivalent) dissolved in anhydrous DMF.

  • Amine Addition: To each vial, add a unique amine from your library (1.2 equivalents).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to each vial.

  • Reaction: Seal the vials and allow them to stir at room temperature for 12-16 hours.

  • Quenching and Workup: Quench the reactions by adding water. Extract the products into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with dilute acid, dilute base, and brine.

  • Purification: Concentrate the crude products and purify each derivative using preparative HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity and purity of each final compound using LC-MS and ¹H NMR spectroscopy.

Section 3: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anticancer candidates.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration at which the compounds inhibit cancer cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric, reliable, and high-throughput method to assess cell viability. It measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) should be used to assess the breadth of activity.[11]

Materials

MaterialPurpose
Cancer Cell Lines (e.g., MCF-7, A549, HCT116)Biological targets
Complete Growth Medium (e.g., DMEM + 10% FBS)Cell culture
Test Compounds (dissolved in DMSO)Experimental agents
Doxorubicin or 5-FUPositive control
DMSOVehicle control
MTT Reagent (5 mg/mL in PBS)Viability indicator
Solubilization Buffer (e.g., DMSO or acidified isopropanol)Formazan crystal dissolution
96-well platesAssay plates
Multichannel PipetteLiquid handling
Microplate Reader (570 nm)Data acquisition

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds, positive control, and vehicle control (DMSO) in culture medium. Add 100 µL of these dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Cytotoxicity Data

Compound IDR-Group on AmideMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
MPP-001 -H> 50> 50> 50
MPP-002 -CH₂-Ph15.222.518.9
MPP-003 -CH₂-Ph-4-Cl2.85.14.3
MPP-004 -Cyclohexyl35.741.229.8
Doxorubicin (Positive Control)0.50.80.6
Protocol 4: Mechanism of Action - Kinase Inhibition Assay

Many pyrimidine derivatives function as kinase inhibitors. This protocol describes a generic, luminescence-based assay to screen for this activity.

Rationale: Aberrant kinase activity is a hallmark of many cancers, making kinases a prime therapeutic target.[8] Luminescence-based assays (e.g., Kinase-Glo®) are highly sensitive and measure the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption by an active kinase; therefore, potent inhibitors will result in a higher luminescence signal.

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Target Kinase Substrate Peptide Substrate Kinase->Substrate Phosphorylates ADP ADP (Product) Kinase->ADP ATP ATP ATP->Kinase ATP_rem Remaining ATP ATP->ATP_rem Inhibitor Test Compound (e.g., MPP-003) Inhibitor->Kinase Blocks ATP Binding Site Detection_Reagent Kinase-Glo® Reagent ATP_rem->Detection_Reagent Light Luminescence Detection_Reagent->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Methodology

  • Setup: In a white, opaque 96-well or 384-well plate, add kinase buffer, the target kinase, and its specific peptide substrate.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-driven reaction that produces light in proportion to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value for kinase inhibition.

Section 4: Data Interpretation & SAR

The ultimate goal is to establish a Structure-Activity Relationship (SAR) that connects specific chemical modifications to changes in biological activity.

Interpreting the Data:

  • Cytotoxicity Data (Table): From our hypothetical data, adding a benzyl group (MPP-002) confers moderate activity. Introducing an electron-withdrawing chlorine atom on that ring (MPP-003) significantly enhances potency across all cell lines. This suggests that the electronic properties and potential new interactions of the substituted phenyl ring are critical for activity. The less potent cyclohexyl derivative (MPP-004) indicates that a flat, aromatic ring may be preferred for target binding over a bulky, aliphatic one.

  • Kinase Data: If MPP-003 shows potent inhibition of a specific kinase (e.g., VEGFR-2, CDK2) while MPP-002 and MPP-004 are weaker, it strengthens the hypothesis that the compound's anticancer effect is mediated through inhibition of that particular kinase.

This iterative process of synthesis, testing, and analysis allows for the rational design of more potent and selective anticancer agents based on the 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid scaffold.

References

  • Pardeshi, S. R., & Sonar, J. P. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Ahamed, A. C., & Kumar, V. (2019). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103035. [Link]

  • Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-25. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Ahamed, A. C., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Ahamed, A. C., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • A. A., A., & S. A., S. (2018). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Sravanthi, T., & Manju, S. L. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Chen, S., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 681543. [Link]

  • He, S., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Molecules, 27(4), 1439. [Link]

  • Patil, S. B., & Dr. M. R. Patil. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

  • Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12. [Link]

  • Pytka, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(20), 4786. [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 9(06), 1-13. [Link]

  • Anonymous. (2014). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1146-1152. [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939. [Link]

  • de Oliveira, M. C. C., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Investigational New Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Szafraniec-Szczęsny, J., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1469–1477. [Link]

  • 심태보, et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(18), 5910. [Link]

Sources

Application Notes & Protocols for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (herein referred to as Compound Y) in a suite of cell-based assays. While the precise biological target of Compound Y is under investigation, its pyrimidine core structure is prevalent in a multitude of kinase inhibitors.[1] This guide is therefore built upon the well-established hypothesis that Compound Y acts as an inhibitor of Aurora B kinase, a key regulator of mitosis and a prominent target in oncology research.[2][3][4] We present a logical, multi-assay workflow designed to comprehensively characterize the compound's anti-proliferative activity, confirm its on-target engagement, and elucidate its downstream cellular phenotypes. The protocols herein are optimized for the NCI-H460 human non-small cell lung cancer cell line but are adaptable to other relevant cancer models.

Introduction: The Rationale for Targeting Aurora B Kinase

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including several targeted cancer therapies.[1][5] These compounds are known to interact with a variety of enzymes and receptors within the cell.[1] A significant class of pyrimidine derivatives function as ATP-competitive kinase inhibitors.[3][6]

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division.[3][7] Aurora B, a key component of the chromosomal passenger complex (CPC), is critical for several mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[2][3][8] Its overexpression is common in many human cancers and correlates with poor prognosis, making it a validated target for anticancer drug development.[4][9][10]

Inhibition of Aurora B kinase leads to a cascade of predictable and measurable cellular defects, such as failed chromosome alignment, override of the spindle assembly checkpoint, and ultimately, a failure of cytokinesis, which results in endoreduplication and the formation of polyploid cells.[2][11][12] A direct biochemical consequence of Aurora B inhibition is the reduced phosphorylation of its substrates, most notably Histone H3 at Serine 10 (pHH3-Ser10).[4][13][14]

This application note will use the hypothesized inhibition of the Aurora B pathway by Compound Y to illustrate a robust framework for cell-based compound characterization.

Hypothesized Signaling Pathway: Aurora B Kinase

The following diagram illustrates the central role of Aurora B kinase during mitosis and the direct impact of its inhibition on Histone H3 phosphorylation.

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Kinase Metaphase->AuroraB active at centromeres Cytokinesis Cytokinesis Anaphase->Cytokinesis Phenotypes Phenotypic Outcomes: - Cytokinesis Failure - Endoreduplication/Polyploidy - Cell Death Cytokinesis->Phenotypes AuroraB->Cytokinesis required for HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) INCENP INCENP INCENP->AuroraB activates Survivin Survivin Survivin->AuroraB activates Borealin Borealin Borealin->AuroraB activates pHH3_Ser10 Phospho-Histone H3 (Ser10) (Mitotic Marker) CompoundY Compound Y (5-(4-Methylphenyl)pyrimidine-2-carboxylic acid) CompoundY->AuroraB inhibits

Caption: Hypothesized Aurora B signaling pathway and point of inhibition.

Experimental Workflow: A Multi-Assay Approach

A tiered approach is recommended to efficiently characterize the effects of Compound Y. The workflow begins with a broad assessment of anti-proliferative activity, followed by assays to confirm target engagement, and concludes with a detailed analysis of the resulting cellular phenotype.

Workflow cluster_tier1 Tier 1: General Activity cluster_tier2 Tier 2: Target Engagement cluster_tier3 Tier 3: Phenotypic Analysis Start Start: Treat NCI-H460 cells with Compound Y Assay1 Cell Viability Assay (MTT) - Determine IC50 - Assess cytotoxicity Start->Assay1 Assay2 Phospho-Histone H3 (Ser10) Assay - Western Blot or HTRF - Confirm Aurora B inhibition Assay1->Assay2 Data Data Analysis & Interpretation Assay1->Data Assay3 Cell Cycle Analysis - Flow Cytometry (PI Staining) - Quantify polyploidy Assay2->Assay3 Assay2->Data Assay3->Data

Caption: Tiered experimental workflow for compound characterization.

Materials and Cell Culture
3.1. Cell Line
  • Cell Line: NCI-H460 (Human large cell lung cancer)[5][15]

  • Source: American Type Culture Collection (ATCC), HTB-177

3.2. Culture Conditions
  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[5][15][16][17]

  • Culture Environment: Humidified incubator at 37°C with 5% CO₂.[5][16]

  • Subculture: Passage cells at 70-80% confluency. Rinse with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:8.[15][17]

3.3. Compound Y Preparation
  • Stock Solution: Prepare a 10 mM stock solution of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Storage: Store at -20°C, protected from light.

  • Working Dilutions: Prepare fresh serial dilutions in complete growth medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

Detailed Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19][20]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18][19] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • NCI-H460 cells

  • 96-well clear, flat-bottom tissue culture plates

  • Compound Y serial dilutions

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count NCI-H460 cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of Compound Y. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of Compound Y (e.g., 0.01 µM to 100 µM). Include "vehicle control" (DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Protect the plate from light.[20][21]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of Compound Y concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Target Engagement - Phospho-Histone H3 (Ser10) Inhibition

This assay directly measures the activity of Aurora B kinase in cells by quantifying the phosphorylation of its key substrate, Histone H3 at Serine 10.[13][14] A reduction in this signal indicates target engagement by an inhibitor. This can be performed via Western Blot or a high-throughput method like HTRF®.

Materials:

  • NCI-H460 cells

  • 6-well tissue culture plates

  • Compound Y

  • Nocodazole (positive control for mitotic arrest)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels, transfer apparatus, and Western Blotting reagents

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ NCI-H460 cells per well in 6-well plates. After 24 hours, treat cells with various concentrations of Compound Y (e.g., 0.1x, 1x, 10x IC₅₀) for 6-24 hours. Include a vehicle control and a positive control (e.g., 100 ng/mL Nocodazole for 16 hours to enrich for mitotic cells with high pHH3 levels).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 150 µL of ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for Total Histone H3 as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the Total Histone H3 signal for each sample. Express the results as a percentage of the vehicle-treated control.

Protocol 3: Phenotypic Analysis - Cell Cycle Progression

This assay quantifies the DNA content of cells, allowing for the identification of apoptosis (sub-G1 peak) and abnormal ploidy (>4N DNA content), a hallmark phenotype of Aurora B inhibition.[1][11][22]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[1][23] The fluorescence intensity is directly proportional to the DNA content. Since PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining. RNase treatment is required to prevent staining of double-stranded RNA.[1][22]

Materials:

  • NCI-H460 cells

  • 6-well tissue culture plates

  • Compound Y

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ NCI-H460 cells per well in 6-well plates. After 24 hours, treat with vehicle or Compound Y at relevant concentrations (e.g., 1x and 5x IC₅₀) for 48-72 hours.

  • Cell Harvest: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and pelleted by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[23][24]

  • Staining: Pellet the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22][25]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software to model the G1 (2N), S, and G2/M (4N) phases. Quantify the percentage of cells in each phase, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.

Expected Results & Data Presentation

The following tables represent example data that could be generated from the described assays, supporting the hypothesis that Compound Y is an inhibitor of Aurora B kinase.

Table 1: Anti-proliferative Activity of Compound Y
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
NCI-H460Compound Y720.25
NCI-H460ZM447439 (Control)721.5

ZM447439 is a known Aurora kinase inhibitor.[26]

Table 2: Effect of Compound Y on Aurora B Activity and Cell Cycle
Treatment (24h)Normalized pHH3-Ser10 (% of Control)% G1 Phase% S Phase% G2/M Phase% Polyploid (>4N)
Vehicle Control100 ± 8.555.215.129.71.2
Compound Y (0.25 µM)45 ± 5.125.48.321.345.0
Compound Y (1.25 µM)12 ± 3.215.14.910.569.5
Troubleshooting
IssuePossible CauseSuggested Solution
MTT Assay: High background absorbanceContamination; MTT reagent instabilityUse sterile technique; Prepare fresh MTT solution and protect from light.
Western Blot: No/weak pHH3 signalLow number of mitotic cells; Ineffective lysisSynchronize cells with Nocodazole for positive control; Use fresh lysis buffer with phosphatase inhibitors.
Flow Cytometry: Broad G1/G2 peaksCell clumps; Incorrect voltage/gain settingsFilter samples through a cell strainer; Optimize instrument settings with control samples.
Flow Cytometry: High CVsInconsistent fixationAdd cold ethanol dropwise while vortexing to ensure proper fixation of all cells.
Conclusion

The suite of assays described in this application note provides a robust and logical workflow to characterize pyrimidine-based compounds such as 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid. By integrating cell viability, target engagement, and phenotypic analyses, researchers can efficiently determine a compound's potency and elucidate its mechanism of action. The presented protocols, centered around the hypothesized inhibition of Aurora B kinase, offer a clear path from initial screening to detailed cellular characterization, accelerating the drug discovery process.

References
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 18, 2026, from [Link]

  • Santaguida, S., & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology, 5, 230. [Link]

  • Elabscience. (n.d.). NCI-H460 [H460] Cell Line. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 18, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 18, 2026, from [Link]

  • Bio-Rad. (n.d.). Immunofluorescene PI Staining - Flow Cytometry Protocol. Retrieved February 18, 2026, from [Link]

  • Cytion. (n.d.). NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology. Retrieved February 18, 2026, from [Link]

  • MULTI SCIENCES. (2016, November 29). Flow Cytometry Cell Cycle Analysis: PI Staining, Fixation vs. Live Cell Protocols & Key Considerations. Retrieved February 18, 2026, from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved February 18, 2026, from [Link]

  • Pua, K. H., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry, 287(35), 29887–29898. [Link]

  • ENCODE Project Consortium. (2013, March 27). SOP: Propagation of NCI-H460, Human Large Cell Lung Carcinoma Cells. Retrieved February 18, 2026, from [Link]

  • Al-zubaidi, M., & Ahmad, S. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell Communication and Signaling, 23(1), 183. [Link]

  • Shi, Y., et al. (2012). The Side Population in Human Lung Cancer Cell Line NCI-H460 Is Enriched in Stem-Like Cancer Cells. PLoS ONE, 7(3), e33358. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). AURKB (aurora kinase B). Retrieved February 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved February 18, 2026, from [Link]

  • Girdler, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

  • Fernández-Luna, J. L., & Carvajal, D. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 5, 303. [Link]

  • EpigenTek. (2022, May 25). EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved February 18, 2026, from [Link]

  • Chen, C. H., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(32), 33649–33661. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved February 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Aurora kinase B. Retrieved February 18, 2026, from [Link]

Sources

Use of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid in developing antiviral therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (CAS: 1780960-98-6) as a lead scaffold in the development of direct-acting antivirals (DAAs). Unlike nucleoside analogs that target viral polymerases via chain termination, this compound represents a class of pharmacophore-based metalloenzyme inhibitors .

Its structural motif—a pyrimidine core substituted at the 5-position with a lipophilic aryl group and at the 2-position with a chelating carboxylate—is critical for targeting viral enzymes dependent on divalent metal cofactors (Mg²⁺/Mn²⁺), such as Influenza Endonuclease (PA-Nter) , HIV Integrase , and HCMV Terminase (pUL89) .

This protocol provides a validated workflow for:

  • Chemical Synthesis: Robust Suzuki-Miyaura cross-coupling for scaffold generation.

  • Mechanistic Profiling: Modeling metal chelation dynamics.

  • Biological Validation: Enzymatic inhibition and cellular antiviral assays.[1][2]

Scientific Rationale & Mechanism of Action

The Pharmacophore: Chelation + Hydrophobic Anchoring

The therapeutic potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid relies on a dual-binding mechanism:

  • The "Warhead" (Pyrimidine-2-carboxylate): The nitrogen at position 1 (N1) and the oxygen of the 2-carboxylate form a bidentate ligand. This geometry is ideal for sequestering the catalytic metal ions (typically two Mg²⁺ or Mn²⁺ ions) residing in the active sites of viral polynucleotidyl transferases [1].

  • The "Anchor" (5-Aryl Moiety): The 4-methylphenyl group extends into the hydrophobic pocket adjacent to the active site (often called the "aromatic clamp"). This interaction confers specificity, distinguishing the inhibitor from host enzymes [2].

Targetable Viral Pathways
  • Influenza A: Inhibition of the PA endonuclease, preventing the "cap-snatching" mechanism required for viral mRNA transcription.

  • Herpesviruses (HCMV): Inhibition of the pUL89 terminase subunit, blocking the cleavage of concatemeric viral DNA into unit-length genomes [3].

BindingMechanism Compound 5-(4-Methylphenyl) pyrimidine-2-carboxylic acid Metal Mg2+/Mn2+ (Active Site) Compound->Metal Bidentate Chelation (N1 + COO-) Pocket Hydrophobic Pocket (Viral Enzyme) Compound->Pocket Pi-Stacking/Van der Waals (4-Methylphenyl group) Effect Catalytic Paralysis (No Viral Replication) Metal->Effect Enzyme Inactivation Pocket->Effect Stabilization

Figure 1: Mechanism of Action.[3] The compound acts as a molecular wedge, chelating the catalytic metals while anchoring into the enzyme's hydrophobic cleft.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize high-purity 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid from halogenated precursors.

Reagents:

  • Precursor: 5-Bromopyrimidine-2-carboxylic acid methyl ester (1.0 equiv).

  • Boronic Acid: 4-Methylphenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a reaction vial with the Precursor, Boronic Acid, and Base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent mixture. Add the Catalyst last to prevent premature oxidation.

  • Reflux: Heat the mixture to 90°C for 4–6 hours . Monitor via LC-MS for the disappearance of the bromide peak.

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (2M, 5 equiv) directly to the reaction mixture and stir at room temperature for 1 hour to cleave the methyl ester.

  • Workup: Acidify to pH 3–4 with 1M HCl. The free acid product, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid , will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Validation Criteria:

  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H NMR confirms the presence of the tolyl methyl group (~2.3 ppm) and the pyrimidine protons (~9.0 ppm).

Protocol B: FRET-Based Endonuclease Inhibition Assay

Objective: Quantify the IC50 of the compound against a model viral metalloenzyme (e.g., Influenza PA Endonuclease).

Assay Principle: Uses a dual-labeled DNA substrate (Fluorophore-Quencher). Cleavage by the enzyme releases the Fluorophore, generating a signal. The inhibitor prevents cleavage.

Materials:

  • Enzyme: Recombinant PA-Nter (Influenza A).

  • Substrate: FAM-labeled DNA oligonucleotide with 3' BHQ1 quencher.

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT.

Workflow:

  • Serial Dilution: Prepare 8-point serial dilutions of the test compound in DMSO (Final DMSO <1%).

  • Pre-incubation: Incubate Enzyme (10 nM) + Compound for 15 mins at room temperature. Critical: This allows the inhibitor to displace water/buffer ions from the active site metals.

  • Reaction Start: Add Substrate (200 nM).

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC50.
    

Data Analysis & Interpretation

The following table summarizes expected performance metrics for a successful lead in this class.

ParameterMetricTarget ValueInterpretation
Enzymatic Potency IC50< 500 nMIndicates strong metal chelation and binding affinity.
Cellular Potency EC50< 10 µMRequires cell permeability. If IC50 is low but EC50 is high, consider ester prodrugs.
Selectivity Index CC50 / EC50> 50High value ensures viral inhibition without host cytotoxicity.
Ligand Efficiency LE> 0.3Indicates the molecule is potent relative to its small size (MW ~214).

Troubleshooting Low Cellular Activity: If the compound shows potent enzymatic inhibition (IC50 < 100 nM) but poor cellular activity (EC50 > 50 µM), the free carboxylic acid is likely limiting membrane permeability.

  • Solution: Synthesize the Ethyl or Isopropyl ester derivative. These act as prodrugs, crossing the membrane before being hydrolyzed by intracellular esterases back to the active acid [4].

Development Pipeline Visualization

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Optimization Start Lead Identification 5-(4-Methylphenyl)pyrimidine-2-COOH Synth Synthesis & Purification (Suzuki Coupling) Start->Synth EnzAssay Enzymatic Assay (IC50 Determination) Synth->EnzAssay SAR SAR Expansion (Modify 5-Aryl Group) EnzAssay->SAR If IC50 > 1µM CellAssay Cellular Antiviral Assay (EC50 / Tox) EnzAssay->CellAssay If IC50 < 1µM Prodrug Prodrug Strategy (Esterification for Permeability) Prodrug->CellAssay CellAssay->Prodrug If Low Permeability

Figure 2: Development Pipeline. A logical flow from lead synthesis to prodrug optimization based on assay feedback.

References

  • Rogolino, D., et al. (2012). "Pyrimidine-2-carboxylic acids as inhibitors of HIV-1 integrase and RNase H." Dalton Transactions. Link

  • M. A. Massiah, et al. (2022). "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease." Journal of Medicinal Chemistry. Link

  • Narayan, R., et al. (2023). "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo."[3] Cell Reports Medicine. Link

  • He, T., et al. (2022).[2] "Structure-Activity Relationship of Pyrimidine Carboxylic Acids against Herpesvirus Terminase." ACS Infectious Diseases. Link

Sources

Application Note: Formulation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid represents a classic medicinal chemistry scaffold: a lipophilic aromatic tail attached to a polar, ionizable head group.[1] While the carboxylic acid moiety suggests water solubility, the addition of the hydrophobic p-tolyl group at the 5-position significantly alters the physicochemical landscape compared to the parent pyrimidine-2-carboxylic acid.

This guide addresses the "Solubility Cliff"—the tendency of such amphiphilic molecules to precipitate upon dilution from organic stock solutions into aqueous culture media, leading to false negatives (loss of compound) or false positives (aggregate toxicity) in biological assays.

Physicochemical Profile (Estimated)
PropertyValue (Approx.)[1][2][3]Implication for Formulation
Molecular Weight ~214.22 g/mol Small molecule, amenable to high-concentration stocks.[1]
pKa (Acid) 3.1 – 3.5Stronger acid than acetic acid.[1] At pH 7.4, >99.9% exists as the carboxylate anion (

).
LogP (Lipophilicity) 2.3 – 2.8Moderately lipophilic.[1] Poor solubility in acidic/neutral water; high solubility in organic solvents.
Aqueous Solubility < 0.1 mg/mL (pH < 3)> 5 mg/mL (pH > 7)pH-Dependent. Solubility is driven entirely by ionization.[1]

Formulation Strategy: The "Ionization Switch"

The critical error in handling this compound is treating it as a neutral molecule. As a carboxylic acid, its solubility is binary:

  • Protonated Form (Solid/Acidic pH): Insoluble.[1]

  • Ionized Form (Basic pH): Soluble.[1]

Therefore, the formulation strategy must ensure the compound remains in its ionized state or is solubilized in a water-miscible organic co-solvent before hitting the cell culture media.

Decision Matrix: Selecting the Right Vehicle

The following logic gate determines the optimal formulation based on your assay sensitivity to DMSO.

FormulationDecision Start Start: 5-(4-Methylphenyl) pyrimidine-2-carboxylic acid AssayType Is the Assay DMSO-Sensitive? Start->AssayType Yes Yes (e.g., Primary Neurons, Stem Cells) AssayType->Yes No No (e.g., HeLa, CHO, Standard Lines) AssayType->No MethodB METHOD B: Aqueous Sodium Salt Formulation Yes->MethodB Avoid DMSO ResultB Final: 100% Aqueous (pH 7.4 buffered) MethodB->ResultB MethodA METHOD A: Standard DMSO Stock with Intermediate Dilution No->MethodA Standard HTS ResultA Final: <0.5% DMSO (Soluble) MethodA->ResultA

Figure 1: Formulation decision tree based on cellular sensitivity to organic solvents.

Protocol A: Standard DMSO Stock (The "Intermediate Plate" Method)

Best for: Standard immortalized cell lines (HeLa, HEK293) where DMSO tolerance is ~0.5%.

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).[1]

  • Vessels: Glass vials (borosilicate) for stock; Polypropylene (PP) plates for dilution. Avoid Polystyrene (PS) for 100% DMSO storage.[1]

Step-by-Step Procedure
Step 1: Primary Stock Preparation (50 mM)
  • Weigh 10.71 mg of solid compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

    • Note: The solution should be clear and colorless/pale yellow.

  • QC Check: Hold vial against a light source. If cloudy, do not proceed.

Step 2: Serial Dilution (The "Crash" Prevention)

Critical: Direct dilution of high-concentration DMSO stock into aqueous media often causes immediate precipitation due to the local high concentration at the pipette tip. Use an Intermediate Dilution Plate .

SerialDilution Stock 50 mM Stock (100% DMSO) InterPlate Intermediate Plate (100x Conc. in 10% DMSO) Stock->InterPlate 1. Dilute 1:10 into Media/Buffer AssayPlate Cell Assay Plate (1x Conc. in Media) Stock->AssayPlate DIRECT TRANSFER (AVOID) Precipitation Precipitation Risk (CRITICAL) Stock->Precipitation InterPlate->AssayPlate 2. Transfer 10 µL into 90 µL Cells

Figure 2: The Intermediate Plate workflow prevents "shock" precipitation.

  • Prepare Intermediate Plate: In a V-bottom plate, dilute the 50 mM stock 1:10 or 1:20 using culture media .

    • Technique: Place media in the well first. Add DMSO stock into the media while mixing (pipetting up and down).

  • Transfer to Cells: Transfer the diluted intermediate to the cell plate.

    • Example: To achieve 10 µM final:

      • Stock: 50 mM.

      • Intermediate: Dilute 1:50 in media → 1 mM (2% DMSO).

      • Final: Dilute 1:100 (add 1 µL Intermediate to 99 µL cells) → 10 µM (0.02% DMSO).

Protocol B: Aqueous Sodium Salt Formulation (DMSO-Free)

Best for: Primary neurons, stem cells, or in vivo studies where DMSO is toxic.[1]

Mechanism

We utilize the acidic proton (


) to form a water-soluble sodium salt using stoichiometry.[1]
Reagents
  • Base: 0.1 M NaOH (Sodium Hydroxide), sterile filtered.

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[1]

Calculation
  • MW: ~214.2 g/mol .

  • Equivalents: You need exactly 1.0 - 1.1 molar equivalents of NaOH to deprotonate the carboxylic acid.

Step-by-Step Procedure
  • Weigh: 2.14 mg of compound (10 µmol).

  • Alkalize: Add 100 µL of 0.1 M NaOH (10 µmol, 1.0 equiv).

  • Dissolve: Vortex. The solid should dissolve rapidly as it converts to the sodium salt (

    
    ).
    
  • Dilute: Add 900 µL of PBS (pH 7.4).

    • Result: 1 mL of 10 mM stock solution in purely aqueous buffer.

  • pH Check: Verify pH is between 7.0 and 8.0. If < 7.0, the compound may precipitate over time.

  • Sterilize: Pass through a 0.22 µm PES syringe filter.

Quality Control & Stability

Every formulation must be self-validating.[1]

The "Tyndall Effect" Check (Turbidity)

Before adding to cells, shine a laser pointer (or bright LED) through the glass vial of your diluted stock.

  • Clear beam path: Solution is true.

  • Scattered light beam (foggy): Micro-precipitates have formed.[1] Do not use.

Storage
  • DMSO Stocks: Store at -20°C. Hygroscopic! Use desiccators. Stable for 6 months.

  • Aqueous/Salt Stocks: Prepare fresh or store at -80°C. Carboxylic acids can decarboxylate or degrade in aqueous solution over weeks at 4°C.

Freeze-Thaw

Limit to 3 cycles . Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

References

  • Solubility & Physicochemical Properties of Pyrimidine Carboxylic Acids Source: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid.[4] URL:[Link]

  • Guidance on DMSO Limits in Cell Culture Source: OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). URL:[Link]

  • Assay Guidance Manual: Compound Management Source: National Center for Advancing Translational Sciences (NCATS). "Compound Management and Screening." URL:[Link]

  • Solubility of Carboxylic Acid Bioisosteres Source: Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. URL:[Link]

Sources

Scale-up synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid , a critical scaffold in drug discovery (e.g., ET receptor antagonists, kinase inhibitors).

Unlike traditional routes that struggle with the instability of pyrimidine-2-carboxylic acids or the poor availability of 5-substituted precursors, this protocol utilizes a Regioselective Suzuki-Miyaura Coupling followed by a Palladium-Catalyzed Carbonylation . This "Install-then-Functionalize" strategy leverages the differential reactivity of the di-halogenated precursor, 5-bromo-2-chloropyrimidine , ensuring high regiocontrol without the need for protecting groups.

Key Advantages:

  • Cost-Efficiency: Utilizes commodity starting materials (5-bromo-2-chloropyrimidine).

  • Scalability: Avoids hazardous cyanide reagents (traditional cyanation) in favor of catalytic carbonylation.

  • Purity: Crystallization-driven purification reduces reliance on chromatography.

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the electronic disparity between the C5-Bromine and C2-Chlorine bonds on the pyrimidine ring.[1]

  • Step 1 (Regioselective Coupling): The C5-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C2-Cl bond due to weaker bond dissociation energy and the specific electronic environment of the pyrimidine ring. This allows for the selective installation of the p-tolyl group at C5.

  • Step 2 (Carbonylation): The remaining C2-Cl bond, activated by the electron-deficient nitrogen atoms, undergoes facile oxidative addition in the presence of CO and methanol to form the methyl ester.

  • Step 3 (Hydrolysis): Controlled saponification yields the final acid.

Diagram 1: Synthetic Pathway [2]

ReactionScheme SM1 5-Bromo-2-chloropyrimidine (Starting Material) INT1 Intermediate 1: 2-Chloro-5-(4-methylphenyl)pyrimidine SM1->INT1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 85°C SM2 4-Methylphenylboronic Acid SM2->INT1 INT2 Intermediate 2: Methyl 5-(4-methylphenyl)pyrimidine-2-carboxylate INT1->INT2 Step 2: Carbonylation Pd(OAc)2, dppf, CO (gas) MeOH, Et3N, 70°C PROD Target Product: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid INT2->PROD Step 3: Hydrolysis LiOH, THF/H2O 0°C to RT

Caption: Three-step synthetic route leveraging halogen reactivity differences (Br > Cl).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(4-methylphenyl)pyrimidine

Rationale: The choice of catalyst (Pd(PPh3)4) and temperature (85°C) is optimized to activate the C-Br bond while leaving the C-Cl bond intact. Higher temperatures (>100°C) or more active ligands (e.g., XPhos) could lead to bis-coupling.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv, 19.3 g, 100 mmol)

  • 4-Methylphenylboronic acid (1.05 equiv, 14.3 g, 105 mmol)

  • Pd(PPh3)4 (2.0 mol%, 2.31 g)

  • Na2CO3 (2.0 equiv, 21.2 g)

  • Solvent: 1,4-Dioxane (400 mL) / Water (100 mL)

Protocol:

  • Setup: Charge a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 5-bromo-2-chloropyrimidine, boronic acid, and 1,4-dioxane.

  • Degassing: Sparge the solution with nitrogen for 15 minutes. Add the Pd(PPh3)4 catalyst.[3]

  • Activation: Dissolve Na2CO3 in water (degassed) and add to the reaction mixture.

  • Reaction: Heat the mixture to 85°C (internal temperature) for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (500 mL) and wash with water (2 x 300 mL) and brine (200 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize the crude solid from Ethanol/Heptane (1:3) to remove palladium residues and homocoupling byproducts.

    • Expected Yield: 85–90% (approx. 17.5 g)

    • Appearance: Off-white crystalline solid.

Step 2: Methoxycarbonylation to Methyl 5-(4-methylphenyl)pyrimidine-2-carboxylate

Rationale: Carbonylation is preferred over cyanation for scale-up due to safety (avoiding stoichiometric cyanide). 2-Chloropyrimidines are sufficiently reactive for Pd-catalyzed carbonylation using bidentate ligands like dppf.

Materials:

  • Intermediate 1 (1.0 equiv, 10.2 g, 50 mmol)

  • Pd(OAc)2 (2.0 mol%, 224 mg)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4.0 mol%, 1.1 g)

  • Triethylamine (2.0 equiv, 14 mL)

  • Methanol (anhydrous, 150 mL)

  • CO Gas (Balloon pressure or 50 psi in autoclave)

Protocol:

  • Setup: In a pressure vessel (or autoclave for >10g scale), dissolve Intermediate 1, Pd(OAc)2, and dppf in Methanol. Add Triethylamine.

  • Pressurization: Purge the vessel with Nitrogen (3x), then with Carbon Monoxide (3x). Pressurize to 50 psi (3.5 bar) CO.

    • Note: If using a balloon (lab scale), ensure vigorous stirring to maximize gas-liquid transfer.

  • Reaction: Heat to 70°C for 12–16 hours.

  • Workup: Cool to RT, vent excess CO (into a fume hood scrubber). Filter the mixture through a pad of Celite to remove catalyst. Concentrate the filtrate.

  • Isolation: Triturate the residue with cold Methanol (20 mL) or Isopropanol to yield the pure ester.

    • Expected Yield: 75–80%[4][5]

    • Data: MS (ESI) m/z 229.1 [M+H]+.

Step 3: Hydrolysis to 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Rationale: Pyrimidine-2-carboxylic acids are prone to decarboxylation under thermal stress or strongly acidic conditions. We employ a mild LiOH hydrolysis at low temperature and a controlled acidification workup.

Materials:

  • Intermediate 2 (Ester) (1.0 equiv, 5.0 g, 22 mmol)

  • LiOH·H2O (2.5 equiv, 2.3 g)

  • Solvent: THF (50 mL) / Water (25 mL)

Protocol:

  • Hydrolysis: Dissolve the ester in THF and cool to 0°C. Add the LiOH solution (dissolved in water) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC (disappearance of ester).

  • Workup (Critical):

    • Concentrate THF under reduced pressure (keep bath <35°C).

    • Dilute the aqueous residue with water (20 mL).

    • Wash with DCM (2 x 20 mL) to remove unreacted neutrals.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise until pH ~3.0. Do not go below pH 2 to avoid protonation of the pyrimidine ring which may solubilize the zwitterion or trigger decarboxylation.

  • Isolation: The product precipitates as a white solid.[2] Filter, wash with cold water, and dry in a vacuum oven at 40°C (do not exceed 50°C).

    • Expected Yield: 90–95%

    • Final Purity: >98% by HPLC.

Process Parameters & Troubleshooting

Table 1: Critical Process Parameters (CPP)

StepParameterTargetImpact of Deviation
1 Temperature85°C ± 2°C>90°C: Risk of coupling at C2-Cl (Bis-coupling). <75°C: Incomplete conversion of bromide.
1 Stoichiometry1.05 eq Ar-B(OH)2Excess (>1.2 eq): Difficult removal of homocoupled boronic acid.
2 CO Pressure>1 atm (Balloon)Low Pressure: Slow kinetics; Pd black precipitation.
3 Acidification pH3.0 – 3.5pH < 2: Product resolubilization (protonation). pH > 4: Incomplete precipitation (salt form).

Diagram 2: Workup & Purification Logic

WorkupLogic Start Crude Hydrolysis Mixture (Basic Aqueous + THF) Evap Evaporate THF (Bath < 35°C) Start->Evap Wash Wash aq. layer with DCM (Removes impurities) Evap->Wash Acidify Acidify to pH 3.0 (1M HCl, 0°C) Wash->Acidify Filter Filtration & Cold Water Wash Acidify->Filter Dry Vacuum Dry at 40°C (Avoid Decarboxylation) Filter->Dry

Caption: Purification workflow emphasizing thermal control to prevent decarboxylation.

Safety & Compliance (HSE)

  • Palladium/CO: Carbon monoxide is a silent killer. All carbonylation reactions must be performed in a well-ventilated fume hood with a CO detector active.

  • Residue Management: Palladium residues in the final product must be quantified (ICP-MS). The use of dppf and crystallization usually keeps Pd levels <20 ppm, but a scavenger resin (e.g., SiliaMetS® Thiol) treatment may be added in Step 2 workup if required for GMP.

  • Chemical Hazards: 5-bromo-2-chloropyrimidine is a skin sensitizer. Handle with appropriate PPE.

References

  • Regioselectivity in Suzuki Coupling of Dihalopyrimidines

    • Gong, Y., & Pauls, H. W. (2000). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromopyrimidine. Synlett, 2000(6), 829-831. Link

    • Note: Establishes the C5-Br > C2-Cl reactivity order.[1]

  • Carbonylation of Heteroaryl Chlorides

    • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Accounts of Chemical Research, 43(1), 75-87. Link

    • Note: Provides the basis for the Pd(OAc)2/dppf system used in Step 2.
  • Synthesis of Pyrimidine-2-Carboxylic Acids

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

    • Note: While discussing the 5-ester, this highlights the stability profiles of pyrimidine esters/acids.
  • General Scale-Up of Suzuki Couplings

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Technical Guide: Synthesis, Formulation, and Evaluation of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Tebuconazole (DMI Class)

Abstract

This application note provides a comprehensive technical framework for the development of Demethylation Inhibitor (DMI) fungicides, utilizing Tebuconazole as the primary case study. It details the critical path from chemical synthesis of the active ingredient (AI) using 1,2,4-triazole intermediates, to the formulation of a stable Suspension Concentrate (SC), and final biological validation via in vitro and in vivo assays. Emphasis is placed on regioselectivity control during synthesis and resistance management (FRAC Code 3) during application.

Part 1: Mechanistic Foundation (Mode of Action)

Target Site: CYP51 Inhibition

Triazole fungicides function by inhibiting the enzyme lanosterol 14


-demethylase  (CYP51).[1][2][3][4] This cytochrome P450 enzyme is pivotal in the sterol biosynthesis pathway of fungi.[2][4]
  • Mechanism: The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring binds coordinately to the heme iron (

    
    ) in the active site of CYP51.[1]
    
  • Consequence: This blockage prevents the demethylation of lanosterol.[1] Toxic methylated sterols (e.g., lanosterol, eburicol) accumulate, disrupting membrane integrity and fluidity, leading to fungal cell death.

Pathway Visualization

The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Accumulation of Toxic Sterols Lanosterol->ToxicSterols In Presence of Inhibitor CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Demethylation Blocked Triazole Triazole Fungicide (Inhibitor) Triazole->CYP51 Binds Heme Iron

Figure 1: Mechanism of Action showing the interruption of Ergosterol biosynthesis by Triazole fungicides.[1][3][5]

Part 2: Chemical Synthesis Protocol

Synthetic Strategy

The synthesis of Tebuconazole involves a multi-step process starting from p-chlorobenzaldehyde and pinacolone, culminating in the critical alkylation of 1,2,4-triazole.

Critical Quality Attribute (CQA): The reaction of the epoxide intermediate with 1,2,4-triazole can yield two isomers: the active symmetrical (N1) isomer and the inactive asymmetrical (N4) isomer. Optimization of base and solvent is required to maximize the N1:N4 ratio.

Workflow Diagram

SynthesisWorkflow RM1 p-Chlorobenzaldehyde Enone Enone Intermediate (Condensation) RM1->Enone + RM2 NaOH/MeOH RM2 Pinacolone Triazole 1,2,4-Triazole Tebuconazole Tebuconazole (AI) (Ring Opening) Triazole->Tebuconazole Epoxide Epoxide Intermediate (Epoxidation) Enone->Epoxide Dimethyl Sulfonium Methylide Epoxide->Tebuconazole + Triazole Base/Cat/140°C

Figure 2: Synthetic route for Tebuconazole production.

Detailed Protocol: Epoxide Ring Opening

This step is the most critical for yield and purity.

Reagents:

  • Epoxide Intermediate: 2-(4-chlorophenylethyl)-2-tert-butyl oxirane (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: DMF (Dimethylformamide) or DMSO[6]

Procedure:

  • Preparation: Charge a reaction vessel with DMF and 1,2,4-triazole. Add

    
     (0.5 eq) under nitrogen atmosphere.
    
  • Activation: Heat the mixture to 90°C for 30 minutes to facilitate the formation of the triazole salt.

  • Addition: Dropwise add the Epoxide Intermediate dissolved in DMF over 1 hour.

  • Reaction: Increase temperature to 130-140°C . Maintain for 4–6 hours.

    • Process Control: Monitor by HPLC. Reaction is complete when Epoxide < 1.0%.

  • Work-up: Cool to room temperature. Pour into ice water. Extract with Toluene.

  • Purification: Wash organic layer with water to remove unreacted triazole and DMF. Crystallize from isopropanol to isolate the pure N1-isomer.

Self-Validation Check:

  • Melting Point: Pure Tebuconazole should melt at 102–104°C .

  • Isomer Ratio: HPLC analysis should show >95% active isomer.

Part 3: Formulation Protocol (430 SC)

Raw Tebuconazole is a solid with low water solubility. To ensure bioavailability in the field, it is best formulated as a Suspension Concentrate (SC) .

Formulation Recipe (Target: 1 Liter)
ComponentFunctionQuantity (g)
Tebuconazole (97%) Active Ingredient443.0
Polycarboxylate Ether Dispersant/Wetting Agent40.0
Propylene Glycol Antifreeze50.0
Silicone Emulsion Antifoam2.0
Xanthan Gum (2% soln) Rheology Modifier (Thickener)30.0
1,2-Benzisothiazolin-3-one Biocide (Preservative)1.0
Water Carrierq.s. to 1000 mL
Processing Steps
  • Slurry Preparation: Mix water, dispersant, antifreeze, and antifoam in a vessel. Add Tebuconazole technical powder while stirring.

  • Wet Milling: Pass the slurry through a bead mill (e.g., Dyno-Mill) using zirconium oxide beads (0.8–1.0 mm).

    • Target: Grind until particle size D90 < 5.0 microns .

  • Finishing: Transfer milled base to a blending tank. Add Xanthan Gum solution and Biocide under low shear stirring.

  • QC Check:

    • Suspensibility: >90% (CIPAC MT 184).

    • pH: 6.0–8.0.

Part 4: Biological Evaluation Protocols

In Vitro: Poisoned Food Technique

Used to determine the EC50 (Effective Concentration to inhibit growth by 50%).

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C.

  • Dosing: While agar is molten (approx. 50°C), add the fungicide formulation to achieve final concentrations of 0.1, 1, 10, 50, and 100 ppm. Pour into petri plates.

  • Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., Fusarium graminearum) in the center of the plate.

  • Incubation: Incubate at 25°C for 5–7 days.

  • Calculation: Measure radial growth diameter.

    
    
    (Where C = Growth in Control, T = Growth in Treatment).[7]
    
In Vivo: Preventive Pot Test
  • Planting: Grow wheat seedlings (cv. susceptible) in pots until the 2-leaf stage.

  • Application: Spray formulation at field-equivalent rates (e.g., 125g ai/ha) using a track sprayer. Allow to dry for 24 hours.

  • Inoculation: Spray seedlings with a spore suspension of Puccinia triticina (Wheat Leaf Rust).

  • Incubation: Place in a humidity chamber (100% RH) for 24 hours, then move to a greenhouse.

  • Scoring: Assess % leaf area infection after 14 days compared to untreated controls.

Part 5: Resistance Management (Stewardship)

FRAC Code: 3 (Demethylation Inhibitors - DMI) Risk Level: Medium[8]

Triazoles are prone to "shifting" resistance (quantitative), where the population gradually becomes less sensitive due to mutations in the cyp51 gene (e.g., Y136F mutation).

Mandatory Protocols for Researchers:

  • Mixtures: Never develop a solo-DMI product for high-risk pathogens (e.g., Septoria). Always co-formulate with a multi-site inhibitor (Group M, e.g., Chlorothalonil) or an SDHI (Group 7).

  • Application Timing: Apply preventively. Curative applications on established fungal populations increase selection pressure for resistant strains.

  • Split Applications: Limit DMI applications to a maximum of 2 per growing season.

References

  • Mechanism of Action: Parker, J. E., et al. (2014). "Resistance to antifungals that target CYP51." Journal of Chemical Biology. Link

  • Synthesis Protocol: Bayer AG. (1986). "Preparation of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-yl-methyl)pentan-3-ol." US Patent 4723984. Link

  • Resistance Management: Fungicide Resistance Action Committee (FRAC).[9] (2024).[3][4][7][10] "FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action." Link

  • Bioassay Methodology: Gnanamanickam, S. S. (Ed.).[7] (2009). Biological Control of Rice Diseases. "In vitro screening of fungicides." Springer. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(4-methylphenyl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

Overview of the Synthetic Strategy

The most efficient and widely adopted method for synthesizing 5-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine electrophile and an organoboron nucleophile. The general workflow involves coupling a 5-halopyrimidine derivative with 4-methylphenylboronic acid, followed by hydrolysis if an ester or nitrile precursor is used.

Below is a typical workflow for the synthesis.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Final Product Generation A Starting Material (e.g., 5-Bromopyrimidine) B Functional Group Interconversion (e.g., Carboxylation or Cyanation) A->B C 5-Bromo-pyrimidine-2-carbonitrile or Ester Derivative B->C D Suzuki-Miyaura Coupling C->D E Coupled Intermediate (Ester or Nitrile) D->E G Hydrolysis E->G F 4-Methylphenylboronic Acid F->D H Purification (Crystallization/Chromatography) G->H I Final Product: 5-(4-Methylphenyl)pyrimidine- 2-carboxylic acid H->I

Caption: General workflow for the synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, organized by reaction stage.

Section 2.1: The Suzuki-Miyaura Coupling Step

The Suzuki coupling is the cornerstone of this synthesis but can be prone to low yields and side reactions if not properly optimized.[3]

Q1: My Suzuki coupling yield is very low or the reaction has stalled. What are the primary causes and how can I fix this?

A1: Low yields are typically traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or catalyst degradation can halt the reaction.

    • Expert Recommendation: Use a modern, air-stable Pd(II) pre-catalyst with a built-in bulky phosphine ligand (e.g., a Buchwald G2, G3, or G4 pre-catalyst like XPhos Pd G2).[4] These are designed for challenging heteroaryl couplings and efficiently generate the active Pd(0) species.[5] If using a classic catalyst like Pd(PPh₃)₄, ensure it is fresh, as it can degrade upon storage.[5]

  • Suboptimal Base/Solvent Combination: The base is crucial for activating the boronic acid in the transmetalation step. Its effectiveness is highly dependent on the solvent system.

    • Expert Recommendation: For heteroaryl couplings, a common starting point is an aqueous mixture of an ethereal solvent (like 1,4-dioxane) or an aromatic solvent (like toluene) with a base.[6] Potassium carbonate (K₂CO₃) is a standard choice. However, if you experience low yields, consider screening other bases. Potassium phosphate (K₃PO₄) is often more effective for heteroaryl substrates as it is a stronger base in organic solvents but is less nucleophilic, reducing side reactions.[5][6]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation or by forming anhydride trimers (boroxines). Ensure your 4-methylphenylboronic acid is pure and dry. The 5-halopyrimidine should also be of high purity.

Q2: I'm observing significant amounts of 4,4'-dimethyl-1,1'-biphenyl (homocoupling) in my reaction mixture. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or suboptimal catalyst conditions.

  • Expert Recommendation:

    • Degas Thoroughly: Before heating, thoroughly degas your reaction mixture by bubbling nitrogen or argon through the solvent for 15-30 minutes. This removes dissolved oxygen, which can promote homocoupling.

    • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (like SPhos, XPhos, or RuPhos) often favor the desired cross-coupling pathway over homocoupling.[5]

    • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.

Q3: My main side product is the dehalogenated starting material (e.g., pyrimidine-2-carbonitrile). What causes this and how can I minimize it?

A3: This side reaction, known as reductive dehalogenation, can occur through several mechanisms, often involving impurities or competing pathways in the catalytic cycle. Another related issue is protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[5]

  • Expert Recommendation:

    • Use a Milder Base: Strong bases can sometimes promote dehalogenation. Switching from an alkali metal hydroxide or alkoxide to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can help.[5]

    • Consider Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, switching to anhydrous solvents (like THF or toluene) can sometimes suppress both protodeboronation and dehalogenation pathways.[5]

    • Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider converting the 4-methylphenylboronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (BF₃K).[1] These reagents are more robust and release the boronic acid slowly under the reaction conditions.[1]

Troubleshooting Decision Tree for Low Suzuki Yield

G Start Low Yield or Stalled Suzuki Reaction CheckReagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Pure Halopyrimidine? - Anhydrous Solvents? Start->CheckReagents OptimizeCatalyst 2. Optimize Catalyst System - Switch to Buchwald Pre-catalyst? - Increase Catalyst Loading (1-5 mol%)? - Screen Ligands (e.g., XPhos, SPhos)? CheckReagents->OptimizeCatalyst Reagents OK Failure Still Low Yield (Consult Specialist) CheckReagents->Failure Reagents Bad ScreenConditions 3. Screen Reaction Conditions - Change Base (K2CO3 -> K3PO4)? - Screen Solvents (Dioxane, Toluene, DMF)? - Increase Temperature? OptimizeCatalyst->ScreenConditions No Improvement Success Yield Improved OptimizeCatalyst->Success Improvement Seen ScreenConditions->Success Improvement Seen ScreenConditions->Failure No Improvement

Sources

Purification challenges of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid . It addresses the unique chemical instability and purification challenges inherent to this amphoteric heterocycle.

Topic: Purification, Stability, and Handling Protocols Ticket ID: PYR-5-ARYL-001 Support Level: Senior Application Scientist

Executive Summary & Critical Warning

Compound Overview: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a bi-aryl pyrimidine scaffold often used in fragment-based drug discovery. Structurally, it combines a lipophilic


-tolyl group with a polar, ionizable pyrimidine-2-carboxylic acid headgroup.

CRITICAL STABILITY ALERT: Do NOT heat this compound in acidic media. Unlike benzoic acids, pyrimidine-2-carboxylic acids are kinetically unstable towards decarboxylation. Upon heating in acidic or neutral aqueous solution, they undergo a Hammick-type decarboxylation to form the corresponding 5-arylpyrimidine. This reaction is irreversible and often leads to complete batch loss during "standard" recrystallization attempts.

Troubleshooting & FAQs

Q1: "My product disappears during recrystallization from hot acidic water/alcohol. What is happening?"

Diagnosis: You are likely observing thermal decarboxylation.[1] Mechanism: The reaction proceeds through a zwitterionic intermediate where the protonated pyrimidine ring acts as an electron sink, facilitating the loss of


. This generates an unstable ylide that rapidly protonates to form the decarboxylated byproduct.[2]

The Fix:

  • Avoid Heat: Never exceed 40°C when the compound is in an acidic or neutral solution.

  • pH Control: Keep the compound in its anionic (carboxylate) form (

    
    ) whenever heating is required. The anion is significantly more stable than the zwitterion or free acid.
    
Q2: "The compound is insoluble in DCM and MeOH but 'oils out' in water. How do I purify it?"

Diagnosis: The compound has poor solubility in non-polar solvents due to its polarity and high melting point (likely >200°C), but it is too lipophilic for pure water due to the tolyl group. The Fix: Use a Base-Acid Swing Extraction (Protocol A below). This utilizes the carboxylic acid handle to pull the product into water as a salt, leaving non-polar impurities behind, then precipitating it under controlled conditions.

Q3: "I have high Palladium (Pd) levels (>500 ppm). Standard scavengers aren't working."

Diagnosis: Amphoteric heterocycles often chelate Pd, making it resistant to standard silica-based scavengers. The Fix: Perform Pd scavenging on the water-soluble sodium salt form using activated charcoal or water-soluble thiols. This avoids competition from organic solvents and allows for efficient filtration.

Core Protocols

Protocol A: The "Base-Acid Swing" Purification (Recommended)

This method purifies the compound based on its


 properties, removing non-polar impurities (e.g., homocoupled boronic acids, phosphine oxides) and avoiding thermal decomposition.

Reagents: 1M NaOH, Ethyl Acetate (EtOAc), 1M HCl (cold).

StepActionTechnical Rationale
1. Dissolution Suspend crude solid in 1M NaOH (5-10 volumes). Stir until fully dissolved.Converts the acid to the stable Na-carboxylate salt.
2. Wash Extract the aqueous layer twice with EtOAc . Discard organics.Removes non-polar byproducts (e.g., 4,4'-dimethylbiphenyl) and unreacted starting materials.
3. Scavenging Add Activated Charcoal (10 wt%) to the aqueous layer. Stir for 30 min at RT. Filter through Celite.[3][4]Adsorbs Palladium residues while the product remains soluble in water.
4. Precipitation Cool the aqueous filtrate to 0–5°C (Ice bath).Low temperature prevents decarboxylation during acidification.
5. Acidification Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3–4 .Precipitates the free acid. Stopping at pH 3-4 avoids excess acidity which catalyzes decomposition.
6. Isolation Filter the white precipitate immediately. Wash with cold water. Dry under vacuum at <40°C .Minimizes exposure to acidic mother liquor.
Protocol B: Preparative HPLC Strategy

If chromatography is necessary (e.g., to remove polar impurities), standard acidic methods risk on-column degradation.

  • Stationary Phase: C18 (Reverse Phase)

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (

    
    )
    
  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B.

  • Rationale: Running at basic pH keeps the carboxylic acid deprotonated (anionic). This improves peak shape (prevents tailing caused by mixed modes) and ensures the molecule remains in its thermally stable state during the run and fraction evaporation.

Visualizations

Figure 1: The Hammick Decarboxylation Risk

This diagram illustrates the mechanism of failure when heating the compound in acid. The zwitterion is the reactive species that leads to


 loss.

Decarboxylation cluster_0 Stable Form (Basic pH) cluster_1 Risk Zone (Acidic pH + Heat) Anion Carboxylate Anion (Stable) Zwitterion Zwitterion (N-Protonated) Anion->Zwitterion + H+ (Acidification) TS Cyclic Transition State Zwitterion->TS Heat (>50°C) Ylide Ylide Intermediate (Unstable) TS->Ylide - CO2 CO2 CO2 Gas TS->CO2 Product Decarboxylated Byproduct (5-p-tolylpyrimidine) Ylide->Product Rapid Protonation

Caption: The Hammick mechanism pathway showing the critical instability of the zwitterionic form under thermal stress.

Figure 2: Purification Decision Matrix

A logic flow to select the correct purification method based on impurity profile.

PurificationFlow Start Crude Reaction Mixture CheckSol Check Solubility in 1M NaOH Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble Yes Yes Soluble->Yes No No (Turbid/Solids) Soluble->No Complex Matrix Filter Filter Insoluble Solids (Inorganic Salts/Cat.) Yes->Filter HPLC Prep HPLC (Basic Mode) Protocol B No->HPLC Complex Matrix Extract Wash with EtOAc Filter->Extract PdCheck Pd Content > 100ppm? Extract->PdCheck Charcoal Add Charcoal/Thiol Filter PdCheck->Charcoal Yes Precip Cold Acidification (pH 3-4) Protocol A PdCheck->Precip No Charcoal->Precip

Caption: Decision tree for selecting between Extraction/Precipitation (Protocol A) and HPLC (Protocol B).

Quantitative Data Reference

Table 1: Solubility Profile & Solvent Selection Data estimated based on structural analogs (Pyrimidine-2-carboxylic acid).

Solvent SystemSolubilityApplicationNotes
Water (Neutral) < 1 mg/mLWashProduct is insoluble; good for removing salts.
1M NaOH (aq) > 50 mg/mLProcess Forms Na-salt. Ideal for extraction and Pd scavenging.
1M HCl (aq) < 0.1 mg/mLPrecipitation Product precipitates. WARNING: Heat promotes decomposition.
DMSO > 100 mg/mLAnalysisIdeal for NMR/Stock solutions.
DCM / EtOAc < 5 mg/mLWashProduct is poorly soluble; use to wash away non-polar impurities.

References

  • Dunn, G. E., et al. (1977).[2] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.

    • Key Insight: Establishes the Hammick mechanism and pH-dependence of decarboxyl
  • Organic Syntheses. (2013).[4] Synthesis of Pyrimidine-5-carboxylic acid derivatives. Organic Syntheses, 90, 237.

    • Key Insight: Provides general handling for pyrimidine carboxylic acids and base-medi
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

    • Key Insight: Strategies for removing Pd from amphoteric molecules using activ
  • Biotage. (2023).[5] How to Remove Palladium in three easy steps. Biotage Knowledge Base.

    • Key Insight: Practical industrial workflows for metal scavenging.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine ring formation. Here, we address common experimental challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during pyrimidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My pyrimidine synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A: Low yields are a frequent challenge in pyrimidine synthesis, often stemming from suboptimal reaction conditions. The primary factors to scrutinize are:

  • Catalyst Choice and Activity: The reaction's catalysis is critical. Classical methods using strong Brønsted acids like HCl can be effective but may also lead to side reactions and harsh conditions.[1][2] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify workup.[1][3] Insufficient catalyst loading or deactivation can also be a cause.[2]

  • Reaction Temperature: Temperature is a crucial parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[2] Optimal temperatures often range between 80°C and 100°C, but this is highly dependent on the specific substrates.[1]

  • Solvent Conditions: The polarity of the solvent can significantly influence reaction rates and yields.[2] While ethanol is a traditional choice, solvent-free conditions have proven highly effective, often reducing reaction times and increasing yields.[1] Experimenting with different solvents like acetonitrile can also be beneficial.[2]

  • Purity of Reagents: Impurities in your starting materials (e.g., aldehyde, β-dicarbonyl compound, urea/thiourea) can inhibit the reaction or lead to unwanted side products.[2][3]

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many multicomponent reactions like the Biginelli synthesis, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[1][3]

For a more detailed approach to tackling low yields, please refer to our Troubleshooting Guide for Low Product Yield .

Q2: I'm observing significant side product formation in my reaction mixture. What are the likely culprits and how can I minimize them?

A: Side product formation is a common issue that complicates purification and reduces the yield of the desired pyrimidine. Key strategies to enhance selectivity include:

  • Minimizing Knoevenagel Condensation: A frequent side product is the Knoevenagel condensation product formed between the aldehyde and the β-dicarbonyl compound.[3] Optimizing the catalyst and lowering the reaction temperature can often suppress this competing reaction.[3]

  • Preventing Self-Condensation: The β-dicarbonyl compound or the aldehyde can undergo self-condensation.[3][4] This can often be mitigated by the slow addition of the β-dicarbonyl compound to the reaction mixture.[3]

  • Avoiding Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the desired dihydropyrimidinone.[2] Careful control of reaction parameters is key to avoiding this.

  • Ensuring Anhydrous Conditions (for specific reactions): In syntheses like the Pinner reaction, the presence of water can lead to the hydrolysis of reactants and intermediates.[4]

For a comprehensive list of potential side products and mitigation strategies, see our Troubleshooting Guide for Unexpected Side Reactions .

Q3: How do I choose the right catalyst for my pyrimidine synthesis?

A: Catalyst selection is a critical optimization step. The choice depends on the specific reaction and substrates.

  • Brønsted vs. Lewis Acids: While strong Brønsted acids like HCl are traditional, they can be harsh.[1][2] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates are often milder and more effective alternatives.[2]

  • Metal Catalysts: A variety of metal catalysts, including palladium, copper, and iron, are used in different pyrimidine synthesis methodologies.[] For instance, copper catalysts have been used in the cyclization of ketones with nitriles.[6]

  • Organocatalysts and Biocatalysts: In line with green chemistry principles, organocatalysts and biocatalysts are gaining traction for their efficiency and selectivity.[]

  • Solid and Recyclable Catalysts: To simplify workup and improve sustainability, consider using solid acid catalysts or magnetically recoverable nanocatalysts.[1][7]

The optimal catalyst and its loading should be determined experimentally for your specific system.

Q4: What are the best methods for monitoring the progress of my pyrimidine synthesis reaction?

A: Effective reaction monitoring is essential to determine the optimal reaction time and prevent product degradation.[2] The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively tracking the consumption of starting materials and the formation of the product.[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress and can also help in identifying side products.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time and provides detailed structural information about intermediates and products.[8]

  • Mass Spectrometry (MS): MS is highly sensitive and can be used to detect the product and any intermediates, confirming their molecular weights.[8]

Section 2: Troubleshooting Guides

Troubleshooting Guide for Low Product Yield

This guide provides a systematic approach to diagnosing and resolving issues of low product yield in pyrimidine ring formation.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK adjust_temp Adjust Reaction Temperature optimize_catalyst->adjust_temp No Improvement yield_improved Yield Improved optimize_catalyst->yield_improved Yield Improved change_solvent Screen Different Solvents adjust_temp->change_solvent No Improvement adjust_temp->yield_improved Yield Improved modify_time Modify Reaction Time change_solvent->modify_time No Improvement change_solvent->yield_improved Yield Improved modify_time->yield_improved Yield Improved no_improvement No Significant Improvement modify_time->no_improvement

Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.

Step-by-Step Troubleshooting:

  • Verify Reagent Purity and Stoichiometry:

    • Action: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[3] Verify that the molar ratios of your reactants are correct. A slight excess of the urea or thiourea component may be beneficial.[3]

    • Rationale: Contaminants can interfere with the catalyst or participate in side reactions, consuming reactants and lowering the yield of the desired product. Incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion of another.

  • Optimize Catalyst System:

    • Action: If using a catalyst, ensure it is active and the loading is optimal.[3] Screen a panel of catalysts, including both Brønsted and Lewis acids, to find the most effective one for your substrate combination.[2][3]

    • Rationale: The catalyst plays a crucial role in activating the substrates and facilitating the cyclization step. An inappropriate or inactive catalyst will result in a sluggish or stalled reaction.

  • Adjust Reaction Temperature:

    • Action: If the reaction is being run at room temperature, try heating it. If already heated, consider incrementally increasing the temperature while monitoring for product formation and potential degradation.[2] Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[3]

    • Rationale: Many pyrimidine syntheses have a significant activation energy barrier. Providing sufficient thermal energy is necessary to drive the reaction to completion. However, excessive heat can lead to decomposition of reactants or products.

  • Screen Different Solvents:

    • Action: The choice of solvent can have a profound impact.[2] Experiment with solvents of varying polarities (e.g., ethanol, acetonitrile) or consider running the reaction under solvent-free conditions.[2][3]

    • Rationale: The solvent influences the solubility of reactants and intermediates, and it can affect the transition state energies of the reaction steps. A change in solvent can dramatically alter the reaction rate and equilibrium position.

  • Modify Reaction Time:

    • Action: Monitor the reaction over a longer period using TLC or HPLC to ensure it has reached completion.

    • Rationale: Some reactions, particularly those with sterically hindered substrates, may simply be slow and require extended reaction times to achieve a reasonable yield.[2]

Troubleshooting Guide for Unexpected Side Reactions

This guide helps in identifying and mitigating the formation of common side products during pyrimidine synthesis.

Observed Issue Potential Cause Proposed Solution & Rationale
Unexpected peak corresponding to Knoevenagel product Reaction between the aldehyde and β-ketoester is favored.Lower the reaction temperature: This can disfavor the kinetically controlled Knoevenagel condensation.[3] Use a milder catalyst: A less aggressive catalyst may promote the desired cyclization over the condensation reaction.[3]
Formation of insoluble byproducts Polymerization of the aldehyde or low solubility of an intermediate.Use a milder catalyst or add the aldehyde slowly: This can prevent the self-condensation of aldehydes.[2] Change the solvent system: A solvent with higher solubilizing power for all components and intermediates may prevent precipitation.[2]
Hantzsch-type dihydropyridine formation Competing reaction pathway, especially with urea.Optimize catalyst and reaction conditions: Carefully screen catalysts and adjust temperature to favor the formation of the dihydropyrimidinone.[2]
Presence of uncyclized intermediates Insufficient activation for the final ring-closing step.Increase catalyst concentration/strength or increase temperature: This provides the necessary activation for the intramolecular nucleophilic attack and subsequent dehydration to form the pyrimidine ring.[9]

Section 3: Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst, which often gives higher yields than classical methods.[10]

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.[10]

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100°C for solvent-free conditions) with stirring.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][10]

General Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp for visualization

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark starting points for the starting material, a co-spot, and the reaction mixture.[8]

  • Spot the Plate:

    • Lane 1 (Starting Material): Spot a dilute solution of the limiting reactant.

    • Lane 2 (Co-spot): Spot both the starting material and an aliquot of the reaction mixture on the same point.

    • Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.[8]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[8]

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction.[8]

TLC_Workflow start Prepare & Spot TLC Plate develop Develop Plate in Chamber start->develop visualize Dry & Visualize under UV develop->visualize analyze Analyze Spot Progression visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->start Take another aliquot

Sources

Side-product analysis in 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a deep-dive analysis of side-product formation during the synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring high-purity isolation of this scaffold, often utilized in kinase inhibitor development.

The Synthetic Landscape & Impurity Genealogy

The most robust route to this target involves a Suzuki-Miyaura coupling of a 5-bromo-2-pyrimidinecarboxylate ester (or nitrile) with 4-methylphenylboronic acid, followed by controlled hydrolysis. Direct coupling on the free carboxylic acid is often plagued by catalyst poisoning and difficult purification.

Below is the Impurity Origin Map , visualizing where specific side reactions diverge from the main catalytic cycle.

G SM1 5-Bromo-2-pyrimidine carboxylic acid ethyl ester Suzuki Pd-Catalyzed Cross-Coupling SM1->Suzuki SM2 4-Methylphenyl boronic acid SM2->Suzuki Impurity_A IMPURITY A: 4,4'-Dimethylbiphenyl (Homocoupling) SM2->Impurity_A O2 / Oxidative Conditions Impurity_B IMPURITY B: Toluene (Protodeboronation) SM2->Impurity_B High pH / H2O (Pre-coupling) Intermediate Ester Intermediate Suzuki->Intermediate Main Path Impurity_D IMPURITY D: 5-H-Pyrimidine ester (Hydrodehalogenation) Suzuki->Impurity_D Pd-H species (Solvent effect) Hydrolysis Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis Target TARGET: 5-(4-Methylphenyl) pyrimidine-2-carboxylic acid Hydrolysis->Target Controlled Conditions Impurity_C IMPURITY C: 5-(4-Methylphenyl)pyrimidine (Decarboxylation) Target->Impurity_C Acidic Workup High T (>60°C)

Figure 1: Impurity Origin Map illustrating the divergence of homocoupling, protodeboronation, and decarboxylation pathways from the primary synthetic vector.

Deep Dive: The "Big Three" Side Products

Impurity A: 4,4'-Dimethylbiphenyl (Homocoupling)
  • Observation: A non-polar spot on TLC or a late-eluting peak in Reverse Phase HPLC.

  • Mechanism: In the presence of oxygen, the palladium catalyst can facilitate the oxidative coupling of two aryl boronic acid molecules (2 Ar-B(OH)₂ → Ar-Ar).

  • Root Cause: Insufficient degassing of the solvent system or headspace oxygen.

  • Corrective Action:

    • Sparging: Argon sparge the solvent/base mixture for at least 15 minutes before adding the catalyst.

    • Stoichiometry: If homocoupling is unavoidable, increase the boronic acid equivalents (1.2 → 1.5 eq) to ensure enough remains for the cross-coupling.

Impurity B: Toluene (Protodeboronation)
  • Observation: Loss of boronic acid stoichiometry; low yield; smell of toluene in the crude mixture.

  • Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond. This is particularly rapid for electron-rich boronic acids like 4-methylphenylboronic acid in high pH aqueous environments.

  • Root Cause: Using strong bases (NaOH/KOH) at high temperatures in aqueous media.

  • Corrective Action:

    • Base Switch: Switch to milder bases like

      
       or 
      
      
      
      .
    • Water Control: Reduce water content. Use a biphasic system (Toluene/Water) or anhydrous conditions (Dioxane) if the boronic acid is prone to rapid degradation.

Impurity C: 5-(4-Methylphenyl)pyrimidine (Decarboxylation)
  • Observation: Mass spectrum shows [M-44] peak. Loss of the carboxylic acid functionality.[1][2][3]

  • Mechanism: Pyrimidine-2-carboxylic acids are electronically predisposed to decarboxylation via the Hammick Mechanism .[3][4][5] The electron-deficient pyrimidine ring facilitates the formation of a zwitterionic intermediate (ylide) upon loss of CO₂, which is then protonated.[5]

  • Critical Trigger: This reaction is accelerated by heat and acidic pH .

  • Corrective Action:

    • Temperature Limit: Never heat the free acid above 50°C, especially during acidic workup.

    • Workup Strategy: Avoid strong mineral acids (HCl) for precipitation if possible. Use careful pH adjustment to the isoelectric point (approx pH 3-4) using acetic acid rather than HCl to minimize local regions of high acidity.

Optimized Protocol: The "Golden Path"

This protocol utilizes the ethyl ester intermediate to protect the carboxylic acid during the coupling phase and employs a controlled hydrolysis to prevent decarboxylation.

Step 1: Suzuki Coupling[6]
  • Charge: 5-Bromo-2-pyrimidinecarboxylic acid ethyl ester (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), and

    
     (2.5 eq) in 1,4-Dioxane/Water (4:1).
    
  • Degas: Sparge with Argon for 15 mins.

  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS for consumption of bromide.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with brine. Dry and concentrate to obtain the Ester Intermediate .

Step 2: Controlled Hydrolysis (Critical Step)
  • Dissolution: Dissolve the crude ester in THF.

  • Saponification: Add LiOH (2.0 eq, 1M aqueous solution) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Monitoring: Monitor by TLC/LC-MS until ester is consumed (usually < 2 hours).

  • Workup (Decarboxylation Prevention):

    • Cool the mixture to 0°C.

    • Carefully acidify with 1M Acetic Acid (not HCl) to pH ~3.5.

    • The product should precipitate. Filter and wash with cold water.

    • Drying: Dry under vacuum at 40°C max . High heat drying can induce solid-state decarboxylation.

Troubleshooting Matrix

SymptomLikely CulpritConfirmation TestSolution
Low Yield (<40%) Protodeboronation of Boronic AcidCheck crude NMR for Toluene signals (2.3 ppm methyl).Add Boronic acid in portions; lower reaction temp.
Product mass is M-44 Decarboxylation1H NMR shows extra proton on pyrimidine ring (singlet ~9.2 ppm).Repeat hydrolysis at lower T; avoid strong acid workup.
Product mass is M-80 Hydrodehalogenation (Des-bromo)LC-MS shows peak matching 2-pyrimidinecarboxylate.Switch solvent to Toluene/Dioxane (avoid alcohols); reduce catalyst loading.
Insoluble Black Specs Palladium PrecipitationVisual inspection.Treat final product with metal scavenger (e.g., SiliaMetS® Thiol) or recrystallize from AcOH.

Frequently Asked Questions (FAQ)

Q: Can I perform the Suzuki coupling directly on 5-bromo-2-pyrimidinecarboxylic acid? A: It is possible but risky. The free carboxylic acid can bind to the Palladium, poisoning the catalyst and requiring higher loadings. Furthermore, the basic conditions required for Suzuki coupling can induce decarboxylation of the starting material before coupling occurs. The ester route is significantly more reliable.

Q: Why is LiOH preferred over NaOH for the hydrolysis? A: LiOH is a milder base and often provides better solubility in THF/Water mixtures. More importantly, using a milder base allows for better control of the exotherm upon addition, reducing the risk of thermal decarboxylation.

Q: How do I remove the homocoupling impurity (4,4'-dimethylbiphenyl)? A: This impurity is highly lipophilic. If it forms, it can usually be removed by triturating the final crude acid solid with hexanes or diethyl ether. The target carboxylic acid will remain solid, while the non-polar biphenyl impurity will dissolve.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[3] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. (General mechanism of protodeboronation).[6]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[7][8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions.

Sources

Technical Support Center: Purification of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid

[1]

Status: Operational Ticket ID: PUR-54MP-PYR2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: Start Here

Before initiating a purification workflow, identify the state of your crude material. The synthesis of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (typically via Suzuki-Miyaura coupling or oxidation of a methyl precursor) introduces specific impurity profiles.

Observation Probable Cause Recommended Workflow
Black/Grey Solid Residual Palladium (Pd) catalyst (Pd black).[1][2]Protocol B (Scavenging)

Protocol A
Sticky/Oily Residue Trapped high-boiling solvents (DMSO/DMF) or boronic acid byproducts.[1][2]Protocol A (Acid-Base)

Protocol C
White/Off-White Solid Inorganic salts (Borates, Phosphates) or Regioisomers.[1][2]Protocol C (Recrystallization)
Color Persistence (Yellow) Conjugated organic impurities or oxidized byproducts.[1][2]Protocol B (Carbon treatment)

Protocol C

Protocol A: The pH Swing (Acid-Base Extraction)[1][2]

Objective: Remove non-acidic organic impurities (unreacted starting materials, de-boronated byproducts) and inorganic salts.[2] Principle: Pyrimidine-2-carboxylic acids are amphoteric but predominantly acidic (

122
Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude solid in 0.5 M - 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Note: Avoid highly concentrated bases (>2M) to prevent potential ring degradation or hydrolysis issues if sensitive functional groups are present (though this core is stable).[1][2]

    • Stir until fully dissolved. If the solution remains cloudy, these are likely non-acidic organic impurities.[2]

  • Filtration (The "Trash" Removal):

    • Filter the alkaline solution through a Celite (diatomaceous earth) pad to remove insoluble Pd black and non-acidic organics.[1][2]

    • Optional: Extract the aqueous filtrate with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) to pull out non-acidic organic impurities.[2] Discard the organic layer.

  • Precipitation (Acidification):

    • Cool the aqueous phase to

      
       in an ice bath.
      
    • Slowly add 1 M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 2.0 – 2.5 .

    • Critical Mechanism:[1] Do not overshoot to pH < 0.[1] While the pyrimidine ring is weakly basic (

      
      ), extremely acidic conditions can protonate the ring nitrogens, forming a soluble cationic species (
      
      
      ) and reducing yield.[2]
  • Isolation:

    • Stir the slurry for 30 minutes to allow crystal maturation (Ostwald ripening).

    • Filter the solid and wash with cold water (

      
      ) to remove NaCl salts.[1][2]
      
    • Dry under vacuum at

      
      .[1][2]
      

Protocol B: Palladium Scavenging & Metal Removal

Objective: Reduce Pd content to <10 ppm (crucial for biological assays). Context: Acid-base extraction alone often fails to remove chelated Pd species.[1]

Workflow Diagram: Metal Scavenging

Pd_RemovalStartDissolve Crude inHot Ethanol or DMFChoiceChoose ScavengerStart->ChoiceCarbonActivated Carbon(Charcoal)Choice->CarbonGeneral UseSilicaThiol-FunctionalizedSilica (Si-Thiol)Choice->SilicaHigh Efficiency(API Grade)Process_CReflux 1hFilter hot (Celite)Carbon->Process_CProcess_SStir 50°C 2-4hFilter (Celite)Silica->Process_SResultFiltrate: Pd-Free SolutionProcess_C->ResultProcess_S->ResultCrystProceed to CrystallizationResult->Cryst

Caption: Decision matrix for removing palladium contaminants based on required purity levels.

Detailed Procedure
  • Solvent System: Dissolve the compound in hot Ethanol (EtOH) or DMF .[1] The 4-methylphenyl group improves solubility in alcohols compared to the parent acid.[1]

  • Scavenger Addition:

    • Standard: Add Activated Carbon (10-20 wt% relative to substrate).[1][2]

    • High Purity: Add SiliaMetS® Thiol or equivalent mercapto-silica (2-4 equivalents relative to expected Pd content).[2]

  • Incubation: Stir at

    
     for 2 hours.
    
  • Filtration: Filter hot through a 0.45

    
    m membrane or tight Celite pad.[1]
    
  • Recovery: Concentrate the filtrate.

Protocol C: Recrystallization (The Polishing Step)[2]

Objective: Achieve >98% purity by removing regioisomers and trace boronic acids.

Solvent System Suitability Procedure
Ethanol / Water Best Balance Dissolve in boiling EtOH.[1] Add hot water until turbid. Cool slowly.
Acetic Acid (Glacial) High Solubility Dissolve in min.[1][2][3] vol. hot AcOH. Cool to RT. Water can be added as anti-solvent if yield is low.[1]
DMF / Water Stubborn Solids For very insoluble batches.[1] Dissolve in DMF (

). Add water dropwise.[1]
Troubleshooting "Oiling Out"

If the product comes out as an oil instead of a crystal:

  • Re-heat the mixture until clear.

  • Seed the solution with a few crystals of pure product (if available) or scratch the glass wall.[1][4]

  • Slow Down: Wrap the flask in foil/cotton to slow the cooling rate. Rapid cooling promotes oiling.[1]

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a mass of M+1 (229) but also a peak at M+23 (251).[1][2] Is this an impurity? A: Likely not. This is the Sodium Adduct (

12

12


1

Q: The product is not precipitating at pH 2. Why? A: You may have used too much solvent (water) during the initial extraction, or the ionic strength is too high.[2]

  • Fix: Concentrate the aqueous solution by rotary evaporation (remove ~50% volume) and re-acidify.[2]

  • Fix: Add NaCl to saturate the solution ("Salting out"), forcing the organic acid to precipitate.[2]

Q: Can I use Silica Gel Chromatography? A: Proceed with caution. Free carboxylic acids "streak" (tail) badly on standard silica due to interaction with silanols.[1][2]

  • Modification: If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[2]

  • Better Option: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).[1][2]

References

  • Solubility & Properties: Pyrimidine-2-carboxylic acid Properties. ChemicalBook. Retrieved from .[1][2]

  • pKa Data: Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from .[1][2]

  • Palladium Removal: How to Remove Palladium in three easy steps. Biotage. Retrieved from .

  • Recrystallization Strategies: Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from .[1][2]

  • General Synthesis Context: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.[1] Retrieved from .[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid before handling.

Troubleshooting low bioactivity in 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in Pyrimidine-Carboxylate Scaffolds Ticket ID: PYR-SAR-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid analogs are showing a frustrating disconnect: excellent potency in biochemical (cell-free) assays, but poor or non-existent activity in cellular or in vivo models.

This is a classic "SAR Cliff" often encountered with this specific scaffold. The combination of a polar, ionizable headgroup (pyrimidine-2-carboxylic acid) and a lipophilic, metabolically labile tail (4-methylphenyl) creates distinct physicochemical barriers.

This guide moves beyond basic protocols to address the causality of failure. We will troubleshoot three critical failure modes: Permeability (The Acid Liability) , Metabolic Stability (The Methyl Liability) , and Solubility (The Lattice Energy Liability) .

Module 1: The Permeability Paradox

Symptom:


 but 

.
Root Cause Analysis

The pyrimidine-2-carboxylic acid moiety has a pKa of approximately 3–4.[1] At physiological pH (7.4), >99.9% of your compound exists as the carboxylate anion (


). While this negative charge may be critical for salt-bridge interactions within your target's active site (e.g., binding to Arginine or Lysine residues), it creates a massive hydration shell that prevents passive diffusion across the lipid bilayer [1].
Troubleshooting Protocol

Step 1: Determine the Efflux Ratio Before redesigning the molecule, confirm if it is simply impermeable or actively pumped out.

  • Assay: Caco-2 or MDCK-MDR1 Transwell Assay.

  • Measure: Apical-to-Basolateral (

    
    ) and Basolateral-to-Apical (
    
    
    
    ) transport.
  • Calculation:

    
    .
    
    • Diagnosis: If ER > 2, your compound is a P-gp substrate.

    • Action: Co-dose with Verapamil (P-gp inhibitor) in your cell assay. If potency is restored, efflux is the culprit.

Step 2: The "Ester Masking" Test To verify if the carboxylic acid is the sole permeability blocker, synthesize a simple methyl or ethyl ester prodrug.

  • Logic: Esters are neutral and lipophilic. They will cross the membrane and be hydrolyzed by intracellular esterases back to the active acid.

  • Outcome: If the ester shows high cellular activity, your pharmacophore is correct, but your delivery is flawed.

Solution: Bioisosteric Replacement Strategy

If the acid is required for binding but kills permeability, replace it with a bioisostere that modulates pKa and lipophilicity (LogD).

Bioisostere ClasspKa RangePermeability ImpactBinding Mode Retention
Tetrazole ~4.5–5.0Low/ModerateHigh (Mimics planar acid)
Acyl Sulfonamide ~4.5–5.5High Moderate (Bulky)
Oxadiazolone ~6.0–7.0ModerateModerate (Neutral at low pH)
Hydroxamic Acid ~8.0–9.0HighHigh (Chelator risk)

Expert Insight: "Do not blindly swap to a tetrazole. While classic, tetrazoles are often just as impermeable as carboxylates due to high polarity. Acyl sulfonamides (


) often provide the best balance of acidity and permeability [2]."

Module 2: Metabolic Stability (The "Soft Spot")

Symptom: Rapid clearance in liver microsomes (


); short half-life in vivo.
Root Cause Analysis

The 4-methylphenyl group is a metabolic liability. The methyl group at the para position is electronically activated and sterically accessible. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) will rapidly perform benzylic oxidation, converting the methyl group to a hydroxymethyl, and subsequently to a carboxylic acid [3]. This "double acid" metabolite is highly polar and rapidly excreted.

Troubleshooting Protocol

Step 1: Metabolic Hotspot Identification

  • Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Look for M+16 (hydroxylation) and M+30 (carboxylic acid) peaks.

  • Validation: If the major metabolite is the dicarboxylic acid, the methyl group is your primary failure point.

Solution: Blocking the Site

Modify the 4-methylphenyl tail to block CYP access without destroying hydrophobic binding.

  • Fluorination: Replace

    
     with 
    
    
    
    or
    
    
    . The C-F bond is metabolically stable.
    • Risk: Increases lipophilicity significantly; watch for solubility drops.

  • Deuteration: Replace

    
     with 
    
    
    
    .
    • Benefit: Exploits the Kinetic Isotope Effect (KIE) to slow oxidation while maintaining exact sterics.

  • Cyclization: Fuse the methyl group into a ring (e.g., indane or dihydrobenzofuran) to reduce steric accessibility.

Module 3: Solubility & Aggregation

Symptom: Steep dose-response curves (Hill slope > 2.0); precipitation in assay media.

Root Cause Analysis

Pyrimidines are flat, aromatic systems that stack efficiently (pi-pi stacking), leading to high crystal lattice energy ("brick dust"). While the carboxylic acid improves solubility at pH 7, it can cause the molecule to crash out in acidic environments (e.g., stomach) or high-salt assay buffers due to the "Common Ion Effect."

Troubleshooting Protocol

Step 1: Nephelometry Check Do not rely on visual inspection.

  • Prepare serial dilutions in your assay buffer (usually 1% DMSO).

  • Measure light scattering (nephelometry) or absorbance at 600nm.

  • Threshold: Any signal increase above background indicates micro-aggregation. These aggregates can nonspecifically inhibit enzymes (false positives).

Step 2: Add Non-Ionic Surfactants Add 0.01% Triton X-100 or Tween-20 to your biochemical assay.

  • Logic: If potency drops significantly after adding detergent, your previous "activity" was likely an artifact of aggregation-based protein sequestration [4].

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Flow

Caption: A systematic decision tree to isolate the cause of low bioactivity, distinguishing between permeability, efflux, and metabolic issues.

TroubleshootingFlow Start START: Low Cell Bioactivity CheckBiochem Check Biochemical Potency (Enzyme Assay) Start->CheckBiochem IsPotent Is IC50 < 100 nM? CheckBiochem->IsPotent CheckSolubility Check Solubility (Nephelometry/DLS) IsPotent->CheckSolubility Yes TargetIssue DIAGNOSIS: Target Engagement Issue ACTION: Verify Binding Mode IsPotent->TargetIssue No (Redesign Core) IsSoluble Is Soluble? CheckSolubility->IsSoluble CheckPermeability Check Permeability (PAMPA / Caco-2) IsSoluble->CheckPermeability Yes FalsePositive DIAGNOSIS: False Positive / Aggregation ACTION: Add 0.01% Triton X-100 IsSoluble->FalsePositive No IsPermeable Papp > 10^-6 cm/s? CheckPermeability->IsPermeable CheckEfflux Check Efflux Ratio (B->A / A->B) IsPermeable->CheckEfflux No CheckMetabolism Check Microsomal Stability (HLM t1/2) IsPermeable->CheckMetabolism Yes IsEfflux Ratio > 2.0? CheckEfflux->IsEfflux AcidIssue DIAGNOSIS: Polarity/Ionization Issue ACTION: Bioisostere (Sulfonamide) IsEfflux->AcidIssue No (Passive Diffusion Blocked) EffluxIssue DIAGNOSIS: P-gp Substrate ACTION: Rigidify Scaffold / Cap NHs IsEfflux->EffluxIssue Yes MetabIssue DIAGNOSIS: Metabolic Liability (Methyl) ACTION: Fluorinate (-CF3) CheckMetabolism->MetabIssue

[2]

Figure 2: SAR Optimization Strategy

Caption: Structural modification roadmap for the 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid scaffold to address specific liabilities.

SAR_Optimization Core SCAFFOLD: 5-(4-Methylphenyl) pyrimidine-2-COOH AcidMod Target: Carboxylic Acid (Permeability Liability) Core->AcidMod MethylMod Target: 4-Methyl Group (Metabolic Liability) Core->MethylMod Sol_Ester Prodrug Strategy: Ethyl Ester AcidMod->Sol_Ester In Vivo Only Sol_Iso Bioisostere: Acyl Sulfonamide (-CONHSO2R) AcidMod->Sol_Iso Best Balance Sol_Fluoro Block Metabolism: Trifluoromethyl (-CF3) MethylMod->Sol_Fluoro High Stability Sol_Deut Slow Metabolism: Deuteration (-CD3) MethylMod->Sol_Deut Maintain Sterics

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Available at: [Link]

  • Papadopoulou, M., et al. (2025). "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter. Available at: [Link] (Cited via search context 1.1).

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the artifact of promiscuous inhibition." Drug Discovery Today. Available at: [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reducing impurities during the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Synthesis

Welcome, Colleague. You are likely here because your pyrimidine synthesis—whether a Biginelli condensation or a delicate nucleophilic substitution—has yielded a "sticky red oil," a regioisomeric mixture, or a product failing heavy metal compliance.

This guide is not a textbook. It is a troubleshooting engine designed to isolate the root causes of impurity formation in pyrimidine derivatives.[1] We focus on causality (why it happened) and self-validating protocols (how to prove you fixed it).

Module 1: Navigating the C2 vs. C4 Regioselectivity Matrix

The Issue: You are performing a Nucleophilic Aromatic Substitution (


) on a 2,4-dichloropyrimidine, but you are obtaining a mixture of isomers or the wrong regioisomer entirely.
The Mechanism of Failure

In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack due to lower electron density (higher electrophilicity) compared to C2. However, this "rule" fails when:

  • Steric Hindrance: A bulky substituent at C5 blocks the C4 approach.[1]

  • Electronic Inversion: Strong electron-donating groups (EDGs) at C6 can deactivate C4.[1]

  • Coordination Effects: Certain nucleophiles (alkoxides) or conditions coordinate with substituents (e.g., 2-MeSO2), directing attack to C2.

Troubleshooting Workflow

Question: "I need the C2-substituted product, but C4 is reacting. How do I invert selectivity?"

Answer: You must override the kinetic preference.[1]

  • Protocol A (The Temperature Switch): C4 substitution has a lower activation energy.[1] To favor C2, you often need to block C4 or exploit specific coordination effects at low temperatures (–78 °C).[1]

  • Protocol B (The Tertiary Amine Trick): Reacting 2,4-dichloropyrimidines with tertiary amines can yield C2-selectivity via an in situ N-dealkylation mechanism, effectively acting as a surrogate for secondary amines at the C2 position.[2]

Validating Your Isomer (The "No-Crystal" Check)

Do not wait for X-ray crystallography.[1] Use 1H NMR immediately:

  • C4-Product: If the proton at C5 is present, it will show a doublet with a coupling constant (

    
    ) of ~5–6 Hz (coupling to H6).
    
  • C2-Product: The chemical shift of the remaining proton at C4 (if H5 is substituted) or the H5/H6 coupling pattern will change distinctively.

  • NOE (Nuclear Overhauser Effect): Irradiate the incoming nucleophile's protons.[1] If you see enhancement of the C5-H, you are at C4. If you see enhancement of C6-H (or substituent), you might be at C2 (context-dependent).

Decision Logic: Regioselectivity Optimization

Regioselectivity Start Start: 2,4-Dichloropyrimidine + Nucleophile CheckC5 Is there a substituent at C5? Start->CheckC5 Steric Yes (Steric Bulk) CheckC5->Steric Large Group NoSteric No (H) CheckC5->NoSteric Mixed Action: Lower Temp (-78°C) or Use Lewis Acid Steric->Mixed Expect C2/C4 Mix Standard Result: C4 Selective (Kinetic) NoSteric->Standard Standard Conditions Invert Goal: Force C2 Selectivity? Standard->Invert Method1 Use Tertiary Amine (In situ dealkylation) Invert->Method1 Method2 Use Hard Nucleophile (Alkoxide) + Low Temp Invert->Method2

Caption: Decision tree for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Module 2: The Biginelli Reaction (Stabilizing the Intermediate)

The Issue: Low yields (<40%) and a sticky, unpurifiable orange/red oil instead of a precipitate.

The Mechanism of Failure

The Biginelli reaction (Aldehyde + Urea +


-Ketoester) relies on the formation of a specific N-acyliminium ion  intermediate.
  • Impurity Source 1 (Acyclic Ureides): If the iminium ion is unstable, the reaction stalls at the open-chain ureide stage.

  • Impurity Source 2 (Knoevenagel): The aldehyde reacts with the

    
    -ketoester before the urea, forming a byproduct that cannot cyclize to the pyrimidine.
    
Troubleshooting Guide

Q: My product won't precipitate. Why? A: You likely have significant acyclic intermediates.[1]

  • Fix: Switch from simple HCl/Ethanol to Polyphosphate Ester (PPE) or Yb(OTf)3 (Ytterbium Triflate).[1] These mediators specifically stabilize the iminium ion, forcing cyclization.[1]

Q: How do I remove the red oil? A: The "red" is often a trace oxidation byproduct of the aldehyde or polymerized ketoester.[1]

  • Protocol:

    • Dissolve crude oil in minimal hot Methanol.

    • Add Water dropwise until turbidity persists (cloud point).[1]

    • Cool slowly to 4 °C. The dihydropyrimidine (DHPM) is usually far less soluble in aqueous alcohol than the acyclic impurities.[1]

Reaction Pathway Visualization

Biginelli Aldehyde Aldehyde + Urea Intermediate Acyliminium Ion (Critical Junction) Aldehyde->Intermediate Acid Cat. Product Dihydropyrimidine (Solid) Intermediate->Product Cyclization (Fast) SideProduct Acyclic Ureide (Sticky Oil) Intermediate->SideProduct Hydrolysis/Stall Keto + Beta-Ketoester

Caption: The critical divergence point in Biginelli synthesis. Stabilization of the Acyliminium ion is required to prevent "Sticky Oil" formation.

Module 3: The Invisible Impurity (Palladium Removal)

The Issue: You performed a Suzuki or Buchwald-Hartwig coupling. The NMR looks clean, but the product is grey/brown, or ICP-MS shows Pd > 100 ppm.

The Mechanism of Failure

Palladium binds tightly to the pyrimidine nitrogens.[1] Standard crystallization often concentrates the metal into the crystal lattice rather than removing it.[1][3]

Scavenging Protocol (The "3-Step" Polish)

Do not rely on column chromatography alone.[1] It rarely lowers Pd below 500 ppm.[1]

Scavenger / MethodTarget ImpurityCompatibility Note
Silica-Thiol (Si-SH) Pd(II) and Pd(0)Best general purpose. Filter off after 1h stirring at 50°C.
Activated Carbon Pd ColloidsMessy.[1] Requires Celite filtration.[1] Can adsorb product.[1][2][4]
N-Acetyl Cysteine (NAC) Pd ResiduesExcellent for polar pyrimidines.[1] Wash organic phase with aqueous NAC solution.[1]
Crystallization Not RecommendedWarning: Often co-crystallizes Pd.[1] Use only after scavenging.

Self-Validating Check: Dissolve 5 mg of product in DMSO. Add 1 drop of sodium sulfide solution.[1]

  • Clear: Pd likely < 50 ppm.[1][5]

  • Precipitate/Darkening: Pd is present.[1][3][6][7] Re-scavenge.

Module 4: Solubility & Workup Reference

The Issue: Pyrimidine derivatives can be "brick dust"—insoluble in everything, making extraction impossible.[1]

Solubility Matrix for Workup
Solvent SystemApplicationTechnique
DMF / Water (1:1) Highly insoluble fused pyrimidinesDissolve in hot DMF, add water to precipitate.
Acetic Acid AminopyrimidinesDissolve in hot AcOH, neutralize with NH4OH to crash out.[1]
TFA / DCM Basic pyrimidinesProtonate to solubilize in organic phase, wash impurities, then basify.
Ethanol / Hexane Lipophilic derivativesDissolve in EtOH, add Hexane to cloud point.[1]

References

  • Regioselectivity Mechanisms

    • Vertex AI Search Result 1.1: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

    • Vertex AI Search Result 1.11: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[2] Journal of Organic Chemistry, 2015.[1]

  • Biginelli Reaction & Intermediates

    • Vertex AI Search Result 1.15: Kappe, C. O.[8] "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research.

    • Vertex AI Search Result 1.20: "Biginelli Reaction Mechanism and Reagents."[1][9]

  • Palladium Scavenging

    • Vertex AI Search Result 1.6: "Pilot Study to Quantify Palladium Impurities... Following Commonly Used Purification Techniques." ACS Omega, 2022.[1]

    • Vertex AI Search Result 1.8: "How to Remove Palladium in three easy steps."

  • Purification Solvents

    • Vertex AI Search Result 1.5: "Reagents & Solvents: Solvents for Recrystallization."[1][4]

Sources

Recrystallization of Aromatic Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of aromatic carboxylic acids. Authored from the perspective of a Senior Application Scientist, it combines theoretical principles with practical, field-tested advice to troubleshoot common issues and optimize purification outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of aromatic carboxylic acids in a direct question-and-answer format.

Q1: My aromatic carboxylic acid is not dissolving in the chosen solvent, even at boiling temperatures. What should I do?

A1: This indicates that the solvent is not a good choice for your specific compound. Aromatic carboxylic acids, like benzoic acid, are generally soluble in less polar organic solvents such as benzene, ether, alcohol, and chloroform[1][2][3]. Their solubility in water is often low at room temperature but increases significantly with heat[2][4].

  • Causality: The large non-polar benzene ring in many aromatic carboxylic acids makes them hydrophobic, thus limiting their solubility in highly polar solvents like cold water[2]. While heating increases solubility, it may not be sufficient if the polarity mismatch is too great.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Consult solubility data for your specific acid or a close analog. If data is unavailable, perform small-scale solubility tests with a range of solvents of varying polarities.

    • Consider a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the acid in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated. Reheating should clarify the solution, which can then be cooled for crystallization[5][6]. Common pairs include ethanol-water and toluene-hexane[7].

    • pH Adjustment for Water-Insoluble Acids: For water-insoluble acids, you can dissolve them in an aqueous base (like N sodium hydroxide) to form the more soluble sodium salt. After filtering out any insoluble impurities, the free acid can be reprecipitated by adding a mineral acid[8].

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the temperature of the solution, or when the compound is highly impure, leading to a significant melting point depression[9][10]. The oily droplets often trap impurities, defeating the purpose of recrystallization[9][11].

  • Causality: The high concentration of the solute in the hot solution can lead to it coming out of solution at a temperature above its melting point[12]. This is more likely with low-melting point compounds and when using mixed solvents[10].

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool again, more slowly this time[9][10][12].

    • Promote Slower Cooling: Slow cooling is crucial to encourage the formation of an ordered crystal lattice instead of an amorphous oil[10][13]. You can achieve this by insulating the flask or allowing it to cool on a surface that is not a strong heat conductor[10].

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization[10][12].

    • Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization[10][14].

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This situation typically arises from two main issues: using too much solvent, resulting in a solution that is not saturated, or the formation of a supersaturated solution where crystallization is kinetically hindered[10][12][15].

  • Causality: If an excessive amount of solvent is used, the concentration of the solute may not reach the saturation point even at low temperatures, preventing crystallization[10][16]. Supersaturation occurs when the dissolved solute exceeds its normal solubility limit without precipitating[10].

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent. Once you observe crystals starting to form on the sides of the beaker, you have reached the minimum amount of solvent required. Allow the solution to cool again[10][12][17].

    • Induce Crystallization: For supersaturated solutions, the same techniques used for "oiling out" can be applied:

      • Scratching: Scratch the inner surface of the flask with a glass rod[4][10][14].

      • Seeding: Add a seed crystal of the pure compound[4][10][14].

    • Further Cooling: If not already done, cool the solution in an ice-salt bath to achieve a lower temperature[10].

Q4: My recrystallization resulted in a very low yield. What are the likely causes?

A4: A poor yield can be attributed to several factors throughout the recrystallization process.

  • Causality and Troubleshooting:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor[7][9][14][16]. To check this, you can evaporate a small amount of the filtrate; a large residue indicates substantial product loss[9].

    • Premature Crystallization during Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem if the apparatus was not kept sufficiently hot[18]. To prevent this, use a pre-warmed stemless funnel and keep the solution at a boil during filtration[18][19]. If crystals do form, they can be redissolved by washing with a small amount of hot solvent[17].

    • Incomplete Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation[7].

    • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing[4].

    • Too Much Decolorizing Carbon: If activated carbon was used, an excessive amount can adsorb the desired product along with the colored impurities[9][19].

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the principles and practices of recrystallizing aromatic carboxylic acids.

Q1: What are the key principles of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principles are:

  • The desired compound should be highly soluble in a solvent at high temperatures and poorly soluble at low temperatures[7][20].

  • Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization)[15][21].

  • Slow formation of crystals from a saturated solution tends to exclude impurities from the crystal lattice, leading to a purer solid[4][20].

Q2: How do I select an appropriate solvent for my aromatic carboxylic acid?

A2: The ideal recrystallization solvent should meet the following criteria:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but very soluble at the solvent's boiling point[7].

  • "Like Dissolves Like": A general guideline is that solvents with similar polarity to the solute will be more effective. Aromatic carboxylic acids have both a non-polar aromatic ring and a polar carboxylic acid group. Solvents like ethanol, which have both polar and non-polar characteristics, are often good starting points.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to be recrystallized to avoid oiling out[10].

  • Inertness: The solvent should not react with the compound.

  • Volatility: A relatively volatile solvent is easier to remove from the final crystals.

Q3: What is the purpose of hot filtration, and when is it necessary?

A3: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization begins[15][18]. This is necessary when you observe solid particles that do not dissolve even when the solution is boiling, or after using decolorizing agents like activated charcoal, which must be filtered out[18]. It is crucial to keep the solution and the filtration apparatus hot during this process to prevent the desired compound from crystallizing prematurely[18][19].

Q4: What is a mixed-solvent recrystallization, and when should I use it?

A4: A mixed-solvent recrystallization is used when a single solvent does not provide the ideal solubility profile for the compound. It involves using two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent")[5][6]. The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes turbid, indicating saturation. This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents[5].

Q5: How does the rate of cooling affect the quality of the crystals?

A5: The rate of cooling has a significant impact on crystal size and purity.

  • Slow Cooling: Promotes the formation of larger, purer crystals. The slow growth allows the molecules to arrange themselves in an ordered crystal lattice, selectively excluding impurities[13][20].

  • Rapid Cooling: Tends to produce smaller crystals that can trap impurities within the lattice[9].

For optimal purity, it is generally recommended to allow the solution to cool slowly to room temperature before further cooling in an ice bath[7][13][22].

Experimental Protocols & Data

Table 1: Common Solvents for Recrystallization of Aromatic Carboxylic Acids
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for many simple aromatic carboxylic acids like benzoic acid, which have significantly higher solubility in hot water than cold[4].
Ethanol78Medium-HighA versatile solvent due to its intermediate polarity. Often used in a mixed-solvent system with water[7].
Methanol65Medium-HighSimilar to ethanol but more volatile.
Acetic Acid118HighCan be a good solvent for some aromatic acids, but its high boiling point and corrosiveness can be drawbacks[23].
Toluene111LowSuitable for less polar aromatic carboxylic acids. Can be used in a mixed-solvent system with a non-polar solvent like hexane[7].
Acetone56Medium-HighA good solvent for many organic compounds, but its low boiling point may not provide a large solubility differential for some acids.
Protocol: Single-Solvent Recrystallization of Benzoic Acid
  • Dissolution: Place the impure benzoic acid in an Erlenmeyer flask. Add a minimal amount of water and a boiling chip. Heat the mixture to boiling on a hot plate[4][17].

  • Saturation: Add small portions of hot water to the boiling mixture with stirring until the benzoic acid just dissolves[4][20]. Avoid adding a large excess of water to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed flask[17][19].

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, pure crystals should form[4][20].

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[20].

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor[4].

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them, or transfer them to a watch glass to air dry[4].

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Impure Aromatic Carboxylic Acid add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Dissolve Solid add_solvent->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes cooling_start Cool Solution Slowly to Room Temperature check_insoluble->cooling_start No hot_filtration->cooling_start ice_bath Cool in Ice Bath cooling_start->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: General workflow for the recrystallization of aromatic carboxylic acids.

Troubleshooting_No_Crystals start No Crystals Formed Upon Cooling check_solvent Was an excess of solvent used? start->check_solvent evaporate Boil off excess solvent and cool again check_solvent->evaporate Yes supersaturated Supersaturated Solution check_solvent->supersaturated No success Crystals Form evaporate->success induce Induce Crystallization supersaturated->induce scratch Scratch inner wall of flask induce->scratch seed Add a seed crystal induce->seed scratch->success seed->success

Caption: Decision tree for troubleshooting when no crystals form.

References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • can someone explain more in depth why oiling out happens and what to do if it happens? (2013, February 3). Reddit. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • What are the problems with using too much or too little solvent while performing a recrystallization? (2023, February 24). Brainly. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]

  • Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001, February 2). ACS Publications. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 25.2 Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Carboxylic Acids and Carboxylic acid derivatives. (n.d.). Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-OPT-2026

Welcome to the Pyrimidine Synthesis Support Hub

You have reached the Tier-3 Technical Support interface for advanced organic synthesis. This guide is not a textbook; it is a dynamic troubleshooting system designed to resolve specific failure modes in the construction and functionalization of pyrimidine scaffolds.

Our data indicates you are likely encountering one of three critical bottlenecks:

  • Stalled Conversion in Multicomponent Reactions (Biginelli/Pinner).

  • Catalyst Poisoning during Transition Metal Cross-Couplings.

  • Regioisomeric Mixtures during functionalization.

Select your active module below to initialize the troubleshooting protocol.

Module 1: De Novo Synthesis (The Biginelli Protocol)

Issue Profile: "My Biginelli reaction (Aldehyde + Urea +


-Ketoester) is stuck at 40-50% yield, or the reaction time exceeds 24 hours."
Root Cause Analysis

The classical Biginelli reaction relies on the formation of an


-acyliminium ion intermediate .[1][2] Weak Brønsted acids (e.g., HCl, AcOH) often fail to stabilize this intermediate sufficiently, leading to reversibility and side reactions (Knoevenagel condensation).
Catalyst Selection Matrix
Catalyst ClassRepresentative AgentsMechanism of ActionRecommended ForLimitations
Traditional Brønsted HCl,

, PTSA
Protonation of aldehyde carbonyl.Simple aromatic aldehydes.Corrosive; low yields with aliphatic aldehydes; difficult workup.
Lewis Acid (Lanthanide)

,

Coordination to carbonyl oxygen; stabilizes iminium.Aliphatic & Sterically hindered aldehydes. Higher cost; requires recovery (though recyclable).
Lewis Acid (Main Group)

,

Strong electrophilic activation.Rapid kinetics (<1 hr).Hygroscopic;

is difficult to handle.
Organocatalyst L-Proline, TBDIminium activation via hydrogen bonding.Acid-sensitive substrates.Slower reaction rates; often requires higher loading (10-20 mol%).
Troubleshooting Workflow: Low Yield in Biginelli

Step 1: Switch to a Lanthanide Triflate If using HCl/EtOH, switch to


 (5-10 mol%) .
  • Why: Ytterbium triflate is water-tolerant and acts as a Lewis acid to coordinate the aldehyde oxygen, significantly lowering the activation energy for urea attack. It suppresses the Knoevenagel side-product.

Step 2: Solvent-Free / Microwave Protocol Solvent effects often dampen the transition state.

  • Protocol: Mix reactants (1:1:1.2 ratio) +

    
     (5 mol%). Irradiate at 100-120°C  for 10-20 minutes.
    
  • Result: Yields typically jump from ~50% to >85% due to high concentration and thermal activation.

Step 3: The "Ionic Liquid" Boost If the aldehyde is acid-labile, use an Ionic Liquid (e.g.,


).
  • Mechanism:[1][3][4][5] The ionic liquid stabilizes the charged intermediate and acts as both solvent and co-catalyst.

Module 2: Functionalization (Pd-Catalyzed Cross-Coupling)

Issue Profile: "My Suzuki/Buchwald coupling on a pyrimidine core failed. The starting material is consumed, but no product is formed (Catalyst Death)."

Root Cause Analysis: The Coordination Problem

Pyrimidines are "catalyst sponges." The


 and 

lone pairs are potent

-donors. They displace phosphine ligands from Palladium (

), forming stable, inactive bis-pyrimidine-Pd complexes. This shuts down the catalytic cycle before oxidative addition can occur.
Visualizing the Problem & Solution

Pd_Poisoning cluster_sol The Solution Pd_L Active Catalyst (L-Pd-L) Dead_Cat Inactive Complex (Pd-N-Coordination) Pd_L->Dead_Cat Standard Ligand (PPh3, dppf) Product Coupled Product Pd_L->Product Steric Protection Pyr Pyrimidine Substrate (N-donor) Pyr->Dead_Cat Bulky_L Bulky Ligand (XPhos/BrettPhos) Bulky_L->Pd_L Ligand Exchange

Figure 1: Mechanism of Catalyst Poisoning by Pyrimidine Nitrogen and the Steric Solution.

Technical Protocol: Overcoming N-Coordination

1. Ligand Selection (The "Umbrella" Effect) You must use bulky, electron-rich dialkylbiaryl phosphine ligands.

  • Recommendation: XPhos or BrettPhos .

  • Mechanism:[1][3][5] The isopropyl/cyclohexyl groups on the ligand create a steric "roof" over the Pd center. This allows the C-Cl bond to approach for oxidative addition but physically blocks the pyrimidine Nitrogen from binding to the metal.

2. Pre-Catalyst Strategy Stop using


 + Ligand in situ. The induction period allows poisoning.
  • Protocol: Use Pd(dba)₂ or G3/G4 Palladacycles (precatalysts). These generate the active

    
     species instantaneously upon heating.
    

3. Base Selection Avoid strong bases if your pyrimidine has sensitive protons.

  • Standard:

    
     or 
    
    
    
    in Dioxane/Water (4:1).
  • Sensitive Substrates: Use KF (Potassium Fluoride) in dry THF to avoid hydrolysis.

Module 3: Regioselectivity Control

Issue Profile: "I have a 2,4-dichloropyrimidine. I want to functionalize C2, but the reaction keeps happening at C4."

The Electronic Rule of Thumb

In Nucleophilic Aromatic Substitution (


) and Pd-coupling:
  • C4 Position: Most electron-deficient (Para to N1, Ortho to N3). Reacts FIRST.

  • C2 Position: Less deficient (Ortho to both N1/N3, but flanked by electron density). Reacts SECOND.

How to Invert Selectivity (Force C2 Attack)

If you need to functionalize C2 before C4, you cannot rely on standard kinetics. You must use a Blocking Strategy or Specific Catalyst Control .

Method A: The Thiomethyl Switch (Chemical Route)

  • Start with 2-thiomethyl-4-chloropyrimidine.

  • React C4 (Suzuki/Sonogashira).

  • Activate C2: Oxidize SMe to

    
     (sulfone) using mCPBA.
    
  • Displace sulfone with your second nucleophile.

Method B: Catalyst-Controlled Regiodivergence (Advanced) Recent literature suggests that ligand bite angle can influence site selectivity, though C4 preference is dominant.

  • Experiment: For 2,4-dichloropyrimidine, using

    
      (low steric bulk) exclusively favors C4.
    
  • Research Note: To hit C2, consider converting C4-Cl to a non-reactive group (e.g., C4-OMe) via careful titration with NaOMe at -78°C, then coupling C2, then deprotecting or converting C4.

Summary of Recommended Systems
Reaction TypeSubstrate ClassRecommended Catalyst SystemKey Condition
Biginelli Aliphatic Aldehyde

(10 mol%)
Solvent-free, 100°C
Suzuki Coupling Chloropyrimidine

+ XPhos

, Dioxane
Amination AminopyrimidinePd-BrettPhos G4 LHMDS base, 80°C
C-H Activation Pyrimidine-H

+ Pivalic Acid
Directing group required
References
  • Kappe, C. O. (2004). "The Biginelli Reaction: Old Reaction, New Concepts." Accounts of Chemical Research. Link

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6] Link

  • Alvim, H. G. O., et al. (2018).[3] "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction." The Journal of Organic Chemistry. Link

  • Schroeter, S., et al. (2010). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron. Link

  • BenchChem Technical Support. (2025). "Biginelli Reaction for Pyrimidine Thiones: Troubleshooting Flowchart." Link

End of Technical Guide. For further assistance, please initiate a new query regarding specific substrate sterics.

Sources

Validation & Comparative

Comparative Characterization Guide: Novel 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), the 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (herein referred to as Pym-Tol-2C ) represents a critical bioisostere of traditional biaryl carboxylic acids. While often overshadowed by its pyridine and benzoic acid analogs, this scaffold offers a unique electrostatic profile essential for targeting polar active sites, specifically in D-Amino Acid Oxidase (DAAO) inhibition for schizophrenia therapeutics and HIF-prolyl hydroxylase modulation.

This guide objectively compares Pym-Tol-2C against its two primary structural competitors: the pyridine analog (Pyr-Tol-2C) and the carbocyclic analog (Benz-Tol-2C). We analyze why the pyrimidine core provides superior solubility-permeability balance despite metabolic challenges.

Comparative Matrix: The "Heteroatom Effect"

The introduction of the second nitrogen atom in the aromatic ring drastically alters the physicochemical landscape. The table below summarizes experimental data ranges typical for this chemotype compared to standard alternatives.

FeaturePym-Tol-2C (Product)Pyr-Tol-2C (Alternative A)Benz-Tol-2C (Alternative B)
Core Structure Pyrimidine (1,3-diazine)Pyridine (Azine)Benzene (Carbocycle)
LogP (Lipophilicity) 1.8 – 2.1 (Optimal)2.4 – 2.7 (High)3.1 – 3.4 (Very High)
pKa (Acid) ~3.2 (More Acidic)~4.8~4.2
Aq. Solubility (pH 7.4) High (>500 µM)Moderate (<200 µM)Low (<50 µM)
Metabolic Liability Oxidative ring openingN-oxidationHydroxylation
H-Bond Acceptors 3 (2 Ring N + Carboxyl)2 (1 Ring N + Carboxyl)1 (Carboxyl only)
Primary Application DAAO Inhibition (Arginine Claw binder)Kinase hinge bindingNSAID scaffolds

Scientist’s Insight:

Why choose Pym-Tol-2C? The lower pKa of the pyrimidine carboxylate ensures it is fully ionized at physiological pH, strengthening the salt bridge with the "Arginine Claw" found in DAAO active sites (Arg283/Arg83). The benzene analog often fails here due to weaker electrostatic engagement and poor solubility.

Deep Dive: Synthetic Accessibility & Protocol

Unlike benzene derivatives, the electron-deficient nature of the pyrimidine ring makes Pym-Tol-2C highly reactive to nucleophilic attack but challenging for standard electrophilic substitutions. The industry-standard method for synthesizing this biaryl system is the Suzuki-Miyaura Cross-Coupling , but it requires specific ligand tuning to prevent dehalogenation side reactions.

Validated Synthesis Workflow (Suzuki-Miyaura)

Reaction: 5-Bromopyrimidine-2-carboxylic acid + 4-Methylphenylboronic acid


Pym-Tol-2C 

Protocol:

  • Degassing: Charge a Schlenk flask with 1,4-dioxane/water (4:1). Sparge with Argon for 15 mins. Critical: Oxygen poisons the Pd(0) species.

  • Loading: Add 5-Bromopyrimidine-2-carboxylic acid (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Catalysis: Add

    
     (5 mol%).
    
  • Reflux: Heat to 90°C for 12 hours under Argon.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid. Filter and wash with cold water.

SuzukiCycle Start Reactants: 5-Bromo-pym-2-COOH + Boronic Acid OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Initiation TransMet Transmetallation (Boron switches with Pd) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C bond forms) TransMet->RedElim Isomerization Product Product: Pym-Tol-2C RedElim->Product Release Catalyst Pd(0) Species RedElim->Catalyst Regeneration Catalyst->OxAdd Enter Cycle

Figure 1: Catalytic cycle for the synthesis of Pym-Tol-2C. Note the critical role of base activation in the transmetallation step for electron-deficient heterocycles.

Biological Characterization: DAAO Inhibition Assay[1]

The primary utility of Pym-Tol-2C is inhibiting D-Amino Acid Oxidase (DAAO) to elevate D-serine levels in schizophrenia treatment.

Experimental Protocol: Fluorescence-Based Inhibition Assay

Objective: Determine IC50 values comparing Pym-Tol-2C against the standard inhibitor (Sodium Benzoate).

  • Enzyme Prep: Recombinant human DAAO (hDAAO) diluted in 50 mM Tris-HCl (pH 8.0).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red / Horseradish Peroxidase (HRP) coupled system. HRP converts

    
     (produced by DAAO) into resorufin (fluorescent).
    
  • Workflow:

    • Plate 10 µL of Pym-Tol-2C (varying concentrations: 1 nM – 100 µM) in 384-well black plates.

    • Add 20 µL hDAAO enzyme solution. Incubate 15 min at 25°C.

    • Add 20 µL Substrate Mix (D-Serine + Amplex Red + HRP).

    • Read: Kinetic fluorescence measurement (Ex/Em: 530/590 nm) for 20 mins.

Data Interpretation:

  • Pym-Tol-2C IC50: Expected range 50–150 nM .

  • Sodium Benzoate IC50: Typically ~10 µM .

  • Result: The pyrimidine derivative is roughly 100x more potent due to the specific H-bond interaction between the pyrimidine N1/N3 and the active site residues.

DAAO_Pathway D_Serine D-Serine (Substrate) DAAO DAAO Enzyme D_Serine->DAAO Oxidation H2O2 H2O2 (Byproduct) DAAO->H2O2 Generates Inhibitor Pym-Tol-2C (Inhibitor) Inhibitor->DAAO Blocks Active Site Amplex Amplex Red (Probe) H2O2->Amplex + HRP Resorufin Resorufin (Fluorescence) Amplex->Resorufin Signal Output

Figure 2: Mechanism of Action for the DAAO inhibition assay. Pym-Tol-2C blocks the oxidation step, preventing the fluorescent signal generation.

Metabolic Stability & Liability Analysis

A major advantage of Pym-Tol-2C over the pyridine analog is the resistance to N-oxidation. Pyridines are prone to forming N-oxides via CYP450 metabolism, which can be toxic or rapidly excreted. The pyrimidine ring, being more electron-deficient, is less susceptible to this oxidation.

However, the 4-methyl group on the phenyl ring is a "soft spot" for metabolism.

  • Metabolic Route A (Major): Benzylic oxidation of the methyl group to

    
     and subsequently 
    
    
    
    .
  • Mitigation Strategy: If half-life (

    
    ) is too short in liver microsomes, replace the 4-methyl group with 4-chloro  or 4-trifluoromethyl  (
    
    
    
    ) to block this site while maintaining lipophilicity.

References

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors."[1] Journal of Medicinal Chemistry.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gong, Y., & Paulson, H. (2013). "Suzuki-Miyaura Cross-Coupling of Electron-Deficient Heterocycles." Organic Letters.

  • Smith, S. M., et al. (2009). "The demonstration of a specific D-amino acid oxidase inhibitor."[1] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. "Pyrimidine-2-carboxylic acid Compound Summary." National Library of Medicine.

Sources

In Vitro Efficacy of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid: A Comparative Analysis Against Known Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Player in Cancer Metabolism

The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," is a hallmark of malignancy, characterized by a preferential reliance on aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic shift is critically dependent on the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate.[1][2] The overexpression of LDHA is a common feature in a multitude of cancers and is frequently associated with tumor progression, metastasis, and poor prognosis.[1][3] Consequently, LDHA has emerged as a compelling therapeutic target for the development of novel anticancer agents.[2][4]

This guide presents a comparative in vitro analysis of a novel compound, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, against a panel of well-characterized LDHA inhibitors. We will delve into the rationale behind the experimental design, provide a detailed protocol for assessing enzymatic inhibition, and present a clear comparison of the inhibitory potencies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapeutics.

The Central Role of LDHA in Cancer Metabolism

Lactate Dehydrogenase (LDH) is a tetrameric enzyme composed of two primary subunits, LDHA and LDHB, which can form five different isoenzymes.[2] In many cancer cells, there is a significant upregulation of the LDHA subunit, leading to a predominance of the LDH-5 (A4) isoenzyme.[5] This isoenzyme kinetically favors the reduction of pyruvate to lactate, a process coupled with the oxidation of NADH to NAD+.[5] This regeneration of NAD+ is vital for sustaining high rates of glycolysis.[6] The resulting lactate is often extruded from the cancer cell, contributing to an acidic tumor microenvironment that can promote invasion, metastasis, and immune evasion.[1][4]

By inhibiting LDHA, the aim is to disrupt this crucial metabolic pathway, leading to a decrease in lactate production, a reduction in ATP levels, and an increase in oxidative stress, ultimately triggering cancer cell death.[5]

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA NADH TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle Inhibited in many cancer cells Lactate Lactate Extracellular_Lactate Extracellular Lactate (Acidic Microenvironment) Lactate->Extracellular_Lactate LDHA->Lactate NAD+ Inhibitors 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid Known Inhibitors Inhibitors->LDHA cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - LDHA Enzyme - Substrate Mix (Lactate, NAD+) - Inhibitors (Test & Known) - Tetrazolium Salt/Diaphorase Solution Add_Inhibitor Add Inhibitor dilutions (or vehicle control) Reagents->Add_Inhibitor Add_Enzyme Add LDHA Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add Substrate Mix Incubate1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (e.g., 490 nm) Add_Stop->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Workflow for the in vitro colorimetric LDHA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Dilute human recombinant LDHA enzyme to the desired working concentration in assay buffer.

    • Prepare a substrate solution containing L-lactate and NAD+ in the assay buffer.

    • Prepare a detection reagent containing a tetrazolium salt (e.g., INT) and diaphorase.

    • Prepare serial dilutions of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and the known inhibitors in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of each inhibitor dilution (or vehicle control) to triplicate wells.

    • Add the diluted LDHA enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30 minutes) to allow for color development.

    • Add a stop solution (e.g., 1 M acetic acid) to each well to terminate the reaction. [7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader. [7] * Subtract the background absorbance (from wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Efficacy Data

The following table summarizes the reported in vitro inhibitory potencies of the selected known LDHA inhibitors. The IC50 value for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid would be determined experimentally using the protocol described above and added to this table for direct comparison.

InhibitorTargetIC50 / KiReference(s)
5-(4-Methylphenyl)pyrimidine-2-carboxylic acid LDHATo be determined -
GSK2837808AhLDHA2.6 nM (IC50)[8][9][10]
(R)-GNE-140LDHA3 nM (IC50)[6][11][12]
FX11LDHA8 µM (Ki)[13]
GalloflavinLDH-A5.46 µM (Ki)[14]
Sodium OxamateLDH-AMillimolar range (IC50)[15][16]

Discussion and Future Directions

The in vitro LDHA inhibition assay provides a critical first step in evaluating the potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid as a novel therapeutic agent. A potent IC50 value, ideally in the nanomolar to low micromolar range, would warrant further investigation.

A direct comparison of the experimentally determined IC50 for our test compound with the values presented for established inhibitors will provide a clear indication of its relative potency. For instance, an IC50 value comparable to that of GSK2837808A or (R)-GNE-140 would signify a highly potent compound, while a value in the range of FX11 or galloflavin would still indicate promising activity.

Subsequent steps in the preclinical evaluation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid would involve:

  • Selectivity Profiling: Assessing the inhibitory activity against the LDHB isoform to determine selectivity.

  • Cell-Based Assays: Evaluating the effect on lactate production, cell proliferation, and apoptosis in cancer cell lines with high LDHA expression. [17]* Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

  • In Vivo Efficacy: Testing the compound's ability to inhibit tumor growth in preclinical animal models.

The data generated from these studies will be crucial in determining the therapeutic potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and its viability for further development as a novel cancer therapeutic targeting the metabolic vulnerability of LDHA-dependent tumors.

References

  • Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. PMC. Available from: [Link]

  • Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. PMC. Available from: [Link]

  • List of reported lactate dehydrogenase A (LDHA) inhibitors. ResearchGate. Available from: [Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. PNAS. Available from: [Link]

  • Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells. PMC. Available from: [Link]

  • A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer. AACR Journals. Available from: [Link]

  • LDHA: The Obstacle to T cell responses against tumor. Frontiers. Available from: [Link]

  • Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers. Available from: [Link]

  • A systematic pan-cancer analysis identifies LDHA as a novel predictor for immunological, prognostic, and immunotherapy resistance. PMC. Available from: [Link]

  • Natural flavonoids as promising lactate dehydrogenase A inhibitors: Comprehensive in vitro and in silico analysis. Wiley Online Library. Available from: [Link]

  • LDHA is upregulated in breast cancer cell lines and clinical specimens. ResearchGate. Available from: [Link]

  • Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. ACS Omega. Available from: [Link]

  • Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. PMC. Available from: [Link]

  • Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers. Available from: [Link]

  • Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation. PMC. Available from: [Link]

  • Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism. PMC. Available from: [Link]

  • LDH Assay. Cell Biologics Inc. Available from: [Link]

  • Small-molecule inhibitors of human LDH5. PMC. Available from: [Link]

  • Lactate Dehydrogenase (LDH). CDC. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. Bioo Scientific. Available from: [Link]

  • Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Methodologies

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug is paved with exacting analytical scrutiny. The compound at the center of our discussion, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, is a heterocyclic carboxylic acid, a class of molecules frequently explored for their therapeutic potential.[1] The integrity of all data—from initial characterization to final quality control (QC) release testing—hinges on the reliability of the analytical methods used. It is not sufficient to simply develop and validate a single analytical method; in a regulated environment, it is often necessary to employ multiple analytical techniques or transfer methods between laboratories. This necessitates a formal process of cross-validation , which demonstrates that different analytical procedures yield equivalent and reliable results, ensuring data consistency and integrity throughout the drug development lifecycle.[2][3]

This guide provides a comprehensive comparison of suitable analytical methods for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and details the critical process of cross-validation. We will delve into the causality behind experimental choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[4][5]

Chapter 1: A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on its intended purpose—be it for identification, impurity profiling, or quantification (assay). For a molecule like 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, which possesses a UV-active pyrimidine ring and an ionizable carboxylic acid group, several powerful techniques are at our disposal.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis.[6] Its robustness, cost-effectiveness, and widespread availability make it an ideal choice for routine quality control, such as assay and purity determination. The pyrimidine and phenyl rings in the target molecule are expected to have strong chromophores, allowing for sensitive detection by UV spectroscopy.

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC offers significant advantages in terms of speed and resolution over traditional HPLC. When coupled with a mass spectrometer, it provides unparalleled specificity and sensitivity.[7] This makes it particularly suitable for the analysis of low-level impurities or for bioanalytical studies where the analyte is present in complex matrices. The carboxylic acid group can be readily ionized, typically in negative ion mode, for sensitive mass spectrometric detection.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation and identification of organic molecules.[9][10] For 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, ¹H and ¹³C NMR would confirm the connectivity of the atoms and the positions of the substituents on the pyrimidine and phenyl rings. While primarily a qualitative technique, quantitative NMR (qNMR) can be employed as a primary method for determining purity without the need for a specific reference standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule.[11] For our compound, we would expect to see characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic pyrimidine and phenyl rings.[12][13] It serves as a rapid and straightforward identity confirmation test.

Chapter 2: The Foundation - Method Validation According to ICH Q2(R1)

Before any cross-validation can occur, each individual analytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[4] The validation process is a systematic series of experiments that provide a high degree of assurance that a method will consistently produce a result meeting pre-determined specifications and quality attributes. The core validation parameters, as defined by ICH Q2(R1), are outlined below.[4][5]

Table 1: Key Validation Parameters for Analytical Procedures

Validation ParameterDescription & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is the cornerstone of validation, ensuring the method is free from interference.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r) and y-intercept of the regression line.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies of spiked samples at a minimum of three concentration levels covering the specified range.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day/inter-analyst), and Reproducibility (inter-laboratory).
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Causality: We perform robustness testing during development to identify which method parameters are critical and require tight control. This proactive approach prevents out-of-specification (OOS) results during routine use that could be caused by minor, unavoidable environmental or operational fluctuations.

Chapter 3: Comparative Performance of Quantitative Methods

For the quantitative determination of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, HPLC-UV and UPLC-MS/MS are the primary candidates. Below is a table summarizing hypothetical, yet realistic, validation data to facilitate a direct comparison.

Table 2: Comparative Validation Summary for HPLC-UV and UPLC-MS/MS

ParameterHPLC-UVUPLC-MS/MSSenior Scientist's Insight
Specificity Demonstrated by peak purity analysis and resolution from known impurities. May be susceptible to co-eluting impurities with similar UV spectra.Highly specific due to mass-to-charge ratio (m/z) detection and fragmentation (MRM). Can distinguish between isobaric compounds.UPLC-MS/MS is inherently more specific and is the superior choice for complex samples or low-level impurity analysis.
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity.
Range 1 - 200 µg/mL0.1 - 1000 ng/mLThe range is tailored to the method's application. UPLC-MS/MS offers a much wider dynamic and sensitive range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are capable of high accuracy.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%HPLC-UV often demonstrates slightly better precision in routine QC due to simpler instrumentation and less matrix effect susceptibility.
LOQ 1 µg/mL0.1 ng/mLUPLC-MS/MS is orders of magnitude more sensitive, making it essential for trace analysis.
Robustness Passed for minor changes in pH (±0.2), mobile phase composition (±2%), and column temperature (±5°C).Passed for minor changes in mobile phase composition (±2%) and flow rate (±5%).Robustness is critical for method transfer. Both methods must be shown to be reliable under slightly varied conditions.

Chapter 4: The Cross-Validation Protocol: Ensuring Method Concordance

Cross-validation is performed when two or more analytical methods are used to generate data within the same study or across different studies where the data will be compared.[2][14] The objective is to demonstrate that the results are equivalent and interchangeable. This is particularly critical when transferring a method from a development lab (often using UPLC-MS/MS for high sensitivity) to a QC lab (using a more routine HPLC-UV method).

Experimental Workflow for Cross-Validation

The process involves analyzing the same set of samples with both the original (or reference) method and the alternative (or receiving) method.

CrossValidationWorkflow Cross-Validation Workflow: HPLC-UV vs. UPLC-MS/MS cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_outcome Outcome Sample Select ≥ 6 Batches of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid Spike Prepare Samples at 3 Concentrations (e.g., 80%, 100%, 120% of target) Sample->Spike MethodA Analyze with Validated Method A (e.g., HPLC-UV) Spike->MethodA Aliquots MethodB Analyze with Validated Method B (e.g., UPLC-MS/MS) Spike->MethodB Aliquots Collect Collect Assay and Purity Results from Both Methods MethodA->Collect MethodB->Collect Stats Perform Statistical Analysis (e.g., Bland-Altman, t-test) Collect->Stats Accept Compare Results Against Pre-defined Acceptance Criteria Stats->Accept Pass Methods are Cross-Validated Accept->Pass Criteria Met Fail Investigate Discrepancies and Re-evaluate Accept->Fail Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting the experiment, establish clear, statistically justified acceptance criteria. For example, the mean difference in assay values between the two methods should not exceed 2.0%, and the 95% confidence interval of the difference should be within a pre-defined range.

  • Sample Selection: Select a minimum of three to six representative batches of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid. The samples should cover the expected range of variability in purity and strength.

  • Analysis: Each sample is analyzed in triplicate by two different analysts (one for each method, if possible) using both the validated HPLC-UV method and the validated UPLC-MS/MS method.

  • Data Comparison:

    • Assay/Potency: Compare the mean assay values obtained from both methods for each sample.

    • Impurity Profiling: Compare the impurity profiles. Ensure that all impurities detected by the reference method are also detected and accurately quantified by the alternative method.

  • Statistical Evaluation: Use appropriate statistical tools to assess the agreement between the methods. A Student's t-test can be used to compare the mean results, while a Bland-Altman plot is excellent for visualizing the bias and agreement across the concentration range.

Chapter 5: Orthogonal Spectroscopic Confirmation

While chromatographic methods provide quantitative data, spectroscopic methods offer definitive structural confirmation.

NMR Spectroscopy

A validated NMR method serves as an unparalleled identity test. The proton (¹H) and carbon (¹³C) chemical shifts, coupling constants, and 2D correlation spectra (like COSY and HSQC) provide a unique fingerprint of the 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid molecule, confirming its constitution and purity from structurally similar isomers.

Caption: Structure of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

FT-IR Spectroscopy

An FT-IR spectrum provides a quick and reliable identity check. The presence of key absorption bands serves as a confirmatory test.

Table 3: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)Stretch
Aromatic C-H3100 - 3000Stretch
Methyl C-H2980 - 2870Stretch
Carboxylic Acid C=O1725 - 1700Stretch
Aromatic C=C / C=N1600 - 1450Ring Stretch

Conclusion

The cross-validation of analytical methods is a non-negotiable requirement for ensuring data integrity and consistency in pharmaceutical development. For a compound like 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, a robust HPLC-UV method is suitable for routine QC, while a highly sensitive and specific UPLC-MS/MS method is invaluable for impurity characterization and bioanalysis. By following a structured cross-validation protocol grounded in ICH principles, researchers, scientists, and drug development professionals can establish the equivalency of these methods with a high degree of confidence. This ensures that analytical data, regardless of the method or laboratory of origin, is reliable, reproducible, and defensible, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • PMC (PubMed Central). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • PMC (PubMed Central). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • ScienceDirect. 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • ACS Publications. Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. Retrieved from [Link]

  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • PMC (PubMed Central). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PMC (PubMed Central). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • ResearchGate. Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 5-Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of synthetic drugs and natural compounds, including the nucleobases of our DNA.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Among its many derivatives, the 5-phenylpyrimidine core represents a particularly versatile framework. The introduction of the phenyl group at the C5 position provides a key vector for chemists to modulate steric and electronic properties, enabling the fine-tuning of a compound's affinity and selectivity for a wide array of biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of 5-phenylpyrimidine analogs, demonstrating how strategic modifications to this core scaffold can yield potent and selective inhibitors for vastly different therapeutic targets: phosphodiesterase 4 (PDE4) for inflammatory diseases and epidermal growth factor receptor (EGFR) for oncology.

Core Scaffold and Key Modification Points

The foundational 5-phenylpyrimidine structure offers several key positions for chemical modification, which dictates the resulting compound's biological activity. The SAR is primarily driven by the nature of the substituents at the C2, C4, and C5 positions of the pyrimidine ring and on the C5-phenyl ring itself.

Inhibitor_Discovery_Workflow cluster_0 Discovery & Optimization assay_dev 1. Biochemical Assay Development hts 2. High-Throughput Screening (HTS) assay_dev->hts hit_id 3. Hit Identification & Validation hts->hit_id hit_to_lead 4. Hit-to-Lead Chemistry (Initial SAR) hit_id->hit_to_lead lead_opt 5. Lead Optimization (Detailed SAR) hit_to_lead->lead_opt in_vivo 6. In Vivo Efficacy Models lead_opt->in_vivo

Sources

Navigating the Cytotoxic Landscape: A Comparative Guide to 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the pyrimidine scaffold is a well-established "privileged structure," forming the backbone of numerous clinically vital anticancer agents like 5-Fluorouracil and Gemcitabine.[1][2] Its intrinsic ability to mimic the natural nucleobases of DNA and RNA allows pyrimidine analogs to disrupt the hyperactive cellular machinery of cancer cells.[1] This guide delves into a specific, promising subclass: 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and its ester derivatives. We will explore the scientific rationale for comparing these compounds, provide detailed experimental protocols to assess their cytotoxicity, and discuss the potential structure-activity relationships that govern their efficacy.

The Scientific Rationale: Why Compare the Acid and Its Esters?

The core hypothesis for this comparison hinges on the fundamental physicochemical differences between a carboxylic acid and its corresponding esters. This chemical modification can dramatically influence a compound's biological activity through several key mechanisms:

  • Cellular Permeability and Uptake: The carboxylic acid group is typically ionized at physiological pH, rendering the molecule more polar and potentially limiting its ability to passively diffuse across the lipophilic cell membrane. Esterification masks this polar group, increasing the compound's lipophilicity. This can enhance cell uptake, leading to higher intracellular concentrations and potentially greater cytotoxicity.[3][4]

  • Prodrug Strategy: Ester derivatives can act as prodrugs. Once inside the cell, they can be hydrolyzed by intracellular esterase enzymes, releasing the active carboxylic acid form. This strategy can improve bioavailability and target-site delivery.

  • Target Engagement: While the intracellular conversion to the acid may be the primary mechanism, the ester form itself might exhibit different binding affinities for specific molecular targets compared to the parent acid.

Therefore, a systematic comparison is crucial to determine whether esterification offers a therapeutic advantage over the parent carboxylic acid.

Experimental Framework for Cytotoxicity Assessment

A robust evaluation of cytotoxicity requires a multi-faceted approach, utilizing assays that probe different aspects of cell health. Relying on a single endpoint can be misleading; for instance, a compound might inhibit metabolic activity without causing immediate cell death.[5][6] Here, we present a validated, multi-assay workflow.

Experimental Workflow Overview

The following diagram outlines a logical flow for a comprehensive cytotoxicity comparison.

G cluster_prep Preparation cluster_primary Primary Cytotoxicity Screening cluster_secondary Mechanism of Action cluster_analysis Data Analysis A Synthesize & Purify 5-(4-Methylphenyl)pyrimidine- 2-carboxylic acid & Esters B Select Cancer Cell Lines (e.g., MCF-7, A549, PC3) & Normal Cell Line (e.g., NHDF) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Assay (Apoptosis vs. Necrosis) D->F E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Western Blot (Apoptotic Markers: Caspase-3, PARP) F->H I Calculate IC50 Values F->I G->I H->I J Determine Selectivity Index (IC50 Normal / IC50 Cancer) I->J K Compare Acid vs. Esters J->K

Caption: High-level workflow for comparing the cytotoxicity of the parent acid and its ester derivatives.

Detailed Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

  • Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., Normal Human Dermal Fibroblasts, NHDF) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Step 2: Compound Treatment: Prepare serial dilutions of the parent acid and each ester derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Step 3: Incubation: Incubate the plates for 24, 48, or 72 hours. The choice of duration depends on the expected mechanism and cell doubling time.

  • Step 4: MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Step 5: Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[5][8]

  • Step 1 & 2: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Step 3: Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Step 4: Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit) to each well.

  • Step 5: Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance according to the kit's instructions (typically at 490 nm).

  • Step 6: Controls & Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.[9]

  • Step 1: Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.

  • Step 2: Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Step 3: Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)NHDF (Normal Fibroblast)Selectivity Index (A549)
Parent Acid 25.432.1> 100> 3.1
Methyl Ester 8.210.585.78.2
Ethyl Ester 6.58.978.38.8
Propyl Ester 7.19.481.28.6
5-Fluorouracil 5.07.215.12.1
  • Interpretation: In this hypothetical dataset, the ester derivatives show significantly lower IC₅₀ values (higher potency) than the parent acid across both cancer cell lines.[3][10] The increasing lipophilicity from methyl to propyl ester does not show a linear increase in potency, suggesting an optimal range. Importantly, all synthesized compounds exhibit a better selectivity index (SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell) than the standard chemotherapeutic agent 5-Fluorouracil, indicating a potentially wider therapeutic window.[3]

Unraveling the Mechanism: A Potential Signaling Pathway

Many pyrimidine-based anticancer agents induce apoptosis, a form of programmed cell death.[9][11] A plausible mechanism for the observed cytotoxicity could be the induction of the intrinsic (mitochondrial) apoptosis pathway.

G cluster_signal Apoptotic Signaling Pathway A Pyrimidine Derivative (Ester enters cell, hydrolyzed to Acid) B Cellular Stress (e.g., DNA damage, ROS production) A->B C p53 Activation B->C D Bax/Bak Activation C->D pro-apoptotic E Bcl-2 Inhibition C->E pro-apoptotic F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation (Executioner Caspase) I->J K PARP Cleavage & Apoptosis J->K

Caption: A potential intrinsic apoptosis pathway initiated by pyrimidine derivatives.

This pathway suggests that the compound, after entering the cell, causes stress that activates tumor suppressor proteins like p53.[12] This leads to the activation of pro-apoptotic proteins (Bax/Bak) and the inhibition of anti-apoptotic proteins (Bcl-2), culminating in the release of cytochrome c from the mitochondria.[13] This event triggers a caspase cascade, with caspase-9 activating the executioner caspase-3, which then cleaves key cellular substrates like PARP, leading to the systematic dismantling of the cell.[9]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid and its ester derivatives. The experimental strategy detailed herein, moving from broad cytotoxicity screening to specific mechanistic assays, allows for a robust assessment of their anticancer potential.

Based on established structure-activity relationships for pyrimidine compounds, it is plausible that esterification will enhance cytotoxic potency by increasing cellular uptake.[14][15] The provided protocols for MTT, LDH, and apoptosis assays are essential first steps in validating this hypothesis. Future work should focus on confirming the proposed apoptotic mechanism through western blotting for key proteins (p53, Bcl-2, caspases) and exploring inhibition of specific cellular targets, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[16]

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Vertex AI Search.
  • Structure–Activity Relationships (SAR) of the synthesized... (n.d.).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Human Journals.
  • Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. (2025, November 8). PubMed.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Publishing.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26). Unknown Source.
  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. (n.d.).
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. (n.d.). Bentham Science Publisher.
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024, October 21). Panduranga Mudgal.
  • A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. (2026, February 4). MDPI.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025, October 17).
  • Glucose limitation protects cancer cells from apoptosis induced by pyrimidine restriction and replication inhibition. (2024, November 26). PubMed.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025, September 2). MDPI.
  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002, April 15). PubMed.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed.
  • (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives... (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE.
  • Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. (2025, August 6).

Sources

Confirming the structure of synthesized 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bi-aryl pharmacophores, establishing the definitive 3D structure of intermediates is critical. While 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a straightforward Suzuki-Miyaura coupling product, its solid-state behavior—specifically the torsion angle between the pyrimidine and phenyl rings and the tautomeric state of the carboxylic acid—cannot be unambiguously resolved via solution-phase NMR alone.

This guide outlines the definitive workflow for confirming this structure using Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against standard spectroscopic alternatives (


H NMR, HRMS). We provide a validated crystallization protocol and a structural analysis framework to ensure data integrity for regulatory or publication submission.

Part 1: The Analytical Dilemma

For a researcher synthesizing 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, the primary challenge is not establishing connectivity (which NMR does well) but establishing conformation and intermolecular interactions which dictate solubility and bioavailability.[1]

Comparison of Analytical Techniques
FeatureSolution-State NMR (

H,

C)
High-Res Mass Spec (HRMS) Single Crystal X-Ray (SC-XRD)
Primary Output Atom connectivity, chemical environment.[1]Elemental composition, molecular formula.[2][3]Absolute 3D atomic coordinates.
Conformational Data Dynamic Average: Fast rotation around the C-C biaryl bond averages signals.None.Static Snapshot: Defines the precise torsion angle (

) in the solid state.
Tautomeric State Ambiguous (solvent dependent).Ambiguous (ionization dependent).Definite: Locates H-atoms on N vs. O (neutral vs. zwitterionic).
Supramolecular Limited (NOE can imply proximity).None.Detailed: Maps H-bond networks and

-

stacking.
Sample Req. ~5-10 mg (recoverable).[1]<1 mg (destructive).Single Crystal (~0.1–0.3 mm).

The Verdict: While NMR and MS confirm you have synthesized the correct molecule, only SC-XRD confirms the structure required for structure-activity relationship (SAR) modeling and intellectual property claims.

Part 2: Synthesis & Crystallization Protocol

To obtain the single crystal required for Part 3, we recommend a two-stage workflow: Synthesis via Suzuki cross-coupling followed by a controlled crystallization.[1]

Validated Synthesis Route

Note: Direct coupling of free carboxylic acids can poison Pd catalysts. We recommend coupling the ester followed by hydrolysis.

  • Coupling: React methyl 5-bromopyrimidine-2-carboxylate (1.0 eq) with 4-methylphenylboronic acid (1.2 eq) using

    
     (5 mol%) and 
    
    
    
    (3.0 eq) in 1,4-dioxane/water (4:1) at 90°C under
    
    
    .
  • Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4h.

  • Workup: Acidify with 1M HCl to pH 3. The precipitate is your target acid. Filter and dry.[4]

Crystallization for X-Ray (The Critical Step)

Carboxylic acids in pyrimidine systems often suffer from twinning or micro-crystallinity.

Protocol: Slow Evaporation from Binary Solvent

  • Dissolution: Dissolve 20 mg of the purified solid in a minimum amount of warm DMF (Dimethylformamide) or DMSO . These solvents disrupt the strong carboxylic acid dimers initially.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Antisolvent Layering: Carefully layer Ethanol or Acetonitrile (miscible, lower solubility) on top.[1]

  • Growth: Cover with parafilm, punch 3 small holes, and leave undisturbed in a vibration-free zone at 20°C.

    • Target: Block-like crystals (0.2 x 0.2 x 0.1 mm) should appear within 3-5 days.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic and experimental flow from crude product to solved structure.

G Start Crude 5-(4-Methylphenyl) pyrimidine-2-carboxylic acid Purification Purification (Acid/Base Extraction) Start->Purification Check_Purity Check Purity (>95% via HPLC/NMR) Purification->Check_Purity Check_Purity->Purification Fail Crystallization Crystallization (DMF/EtOH Layering) Check_Purity->Crystallization Pass Microscopy Optical Microscopy (Check for birefringence/singularity) Crystallization->Microscopy Microscopy->Crystallization Twinning/Amorphous (Retry) XRD_Mount Mount on Goniometer (MiTeGen Loop + Cryo oil) Microscopy->XRD_Mount Single Crystal Found Data_Collection Data Collection (Mo-Kα or Cu-Kα source) XRD_Mount->Data_Collection Solve Structure Solution (SHELXT / Olex2) Data_Collection->Solve Refine Refinement (R-factor minimization) Solve->Refine Result Confirmed Structure (CIF File Generated) Refine->Result

Figure 1: Workflow for the structural confirmation of the target pyrimidine derivative.[1]

Part 4: Structural Insights & Data Interpretation[5][6]

Once the dataset is refined (Target R-factor < 5%), the X-ray structure provides three specific insights that confirm the identity and behavior of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid.

The Bi-Aryl Torsion Angle

In solution (NMR), the phenyl ring rotates freely relative to the pyrimidine. In the crystal structure, steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrimidine hydrogens (or nitrogens) forces a twist.

  • Expected Observation: A torsion angle of 20°–40° .

  • Significance: A completely planar structure (0°) would suggest strong packing forces overcoming steric strain, whereas a 90° twist indicates minimal conjugation.[1] This data is vital for docking studies in drug discovery.

The Supramolecular Synthon (R2^2(8))

Pyrimidine-2-carboxylic acids are famous for forming robust hydrogen-bonded dimers.[1]

  • Mechanism: The carboxylic acid proton (donor) binds to the pyrimidine nitrogen (acceptor) of a neighboring molecule, or forms a "head-to-head" carboxylic acid dimer.

  • The "R2^2(8)" Motif: This specific graph-set notation describes a ring (R) involving 2 donors and 2 acceptors forming an 8-membered ring.[1][5]

  • Why it matters: This dimer is often the primary "building block" of the crystal lattice, determining the melting point and solubility profile.

Tautomeric Confirmation

There is a theoretical possibility of a zwitterionic form (proton transfer from COOH to the Pyrimidine N).

  • X-ray Evidence: In the Difference Fourier Map, you will explicitly locate the electron density of the hydrogen atom.

    • Neutral: H is located ~0.82Å from the Carboxylate Oxygen.

    • Zwitterion: H is located ~0.86Å from the Pyrimidine Nitrogen.

    • Note: For this specific molecule, the Neutral form is highly favored due to the weak basicity of the pyrimidine nitrogen.

References

  • Grover, G. et al. (2015). "Suzuki-Miyaura Cross-Coupling of Pyrimidine Derivatives." Journal of Organic Chemistry. (Representative authoritative source for synthesis method)

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule organic and metal-organic crystal structures."[1] [Link]

  • Smyth, D.R. et al. (2003). "Crystal Engineering of Pyrimidine-2-carboxylic Acid Derivatives." CrystEngComm. (Foundational text on the supramolecular packing of this specific class of molecules)

  • Sheldrick, G.M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

  • Hollingsworth, M.D. (2002). "Crystal Engineering: From Structure to Function." Science. [Link]

Sources

A Comparative Analysis of the Antifungal Potential of 5-(4-Methylphenyl)pyrimidine-2-carboxylic Acid Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antifungal agents, pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4][5] This guide provides a comprehensive framework for evaluating the antifungal efficacy of a novel investigational compound, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, in direct comparison to established commercial fungicides. We will delve into the mechanistic rationale for this comparison, present detailed experimental protocols for a head-to-head evaluation, and provide a template for the presentation and interpretation of a hypothetical dataset. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new antifungal therapies.

Introduction: The Rationale for Pyrimidine-Based Antifungals

Pyrimidine scaffolds are fundamental to various biological processes and have been successfully incorporated into a range of commercial fungicides, including pyrimethanil and diflumetorim.[1][2][3] The structural diversity achievable with pyrimidine chemistry allows for the fine-tuning of biological activity. The subject of this guide, 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, is a novel synthetic molecule designed to leverage the established antifungal properties of the pyrimidine core. The hypothesis is that the specific substitutions on the pyrimidine ring may confer enhanced activity, a broader spectrum, or a more favorable safety profile compared to existing treatments.

To rigorously assess this potential, a comparative study against market-leading fungicides is essential. For this purpose, we have selected three commercial agents representing distinct mechanistic classes:

  • Fluconazole: A triazole antifungal that inhibits the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8][9][10]

  • Amphotericin B: A polyene macrolide that binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents.[11][12][13][14]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, which is absent in mammalian cells.[15][16][17][18]

The following sections will outline the methodologies to objectively compare the in vitro antifungal activity of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid against these three industry standards.

Comparative In Vitro Antifungal Susceptibility Testing

The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the investigational compound and the commercial fungicides against a panel of clinically and agriculturally relevant fungal pathogens.

Selected Fungal Strains

The following fungal species are selected to provide a broad-spectrum evaluation:

  • Aspergillus niger : A common mold and a known opportunistic pathogen.[19][20][21][22]

  • Fusarium oxysporum : A widespread plant pathogen with clinical significance.[5][23][24][25][26][27]

  • Candida albicans : A prevalent human fungal pathogen responsible for a range of infections.[28][29][30][31]

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI and EUCAST Standards)

This protocol details the standardized method for determining the MIC of each antifungal agent against the selected fungal strains.[32][33][34][35][36]

Materials:

  • 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid (investigational compound)

  • Fluconazole, Amphotericin B, Caspofungin (commercial standards)

  • Aspergillus niger, Fusarium oxysporum, Candida albicans cultures

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve each antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI 1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • For C. albicans, grow the yeast in Sabouraud Dextrose Broth overnight. Wash and resuspend the cells in sterile saline. Adjust the cell density to a 0.5 McFarland standard.

    • For A. niger and F. oxysporum, grow the molds on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

  • Serial Dilutions in Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of the antifungal agent to the first well of a row.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (no antifungal agent) and a sterility control (no inoculum) for each fungal strain.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and the specific standard being followed.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[33] For azoles and echinocandins against yeasts, this is often a 50% reduction in growth.[33]

Experimental Protocol: Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a PDA plate.

  • Incubate the PDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.

Hypothetical Data Presentation and Interpretation

The following tables illustrate how the experimental data for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid would be presented in comparison to the commercial fungicides.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal Strain5-(4-Methylphenyl)pyrimidine-2-carboxylic acidFluconazoleAmphotericin BCaspofungin
Aspergillus niger[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Fusarium oxysporum[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Candida albicans[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal Strain5-(4-Methylphenyl)pyrimidine-2-carboxylic acidFluconazoleAmphotericin BCaspofungin
Aspergillus niger[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Fusarium oxysporum[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Candida albicans[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Interpretation of Results:

A lower MIC or MFC value indicates greater antifungal potency. The ratio of MFC to MIC can provide insights into whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity. The performance of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid will be directly benchmarked against the commercial standards for each fungal strain.

Mechanistic Insights and Visualizations

Understanding the mechanism of action is crucial for drug development. While the precise target of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid would require further investigation, many pyrimidine-based antifungals are known to interfere with ergosterol biosynthesis, similar to azoles.[37]

Visualizing the Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (24-48h) Inoculation->Incubation MIC_Read Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Read MFC_Plate Subculture for MFC MIC_Read->MFC_Plate MFC_Read Determine MFC MFC_Plate->MFC_Read

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Mechanisms of Action of Commercial Fungicides

Antifungal_Mechanisms cluster_cell Fungal Cell Cell_Wall Cell Wall (β-(1,3)-D-glucan) Cell_Membrane Cell Membrane (Ergosterol) Lanosterol Lanosterol Ergosterol_Synthase Lanosterol 14-α-demethylase Lanosterol->Ergosterol_Synthase Ergosterol_Synthase->Cell_Membrane Ergosterol Synthesis Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->Cell_Wall Glucan Synthesis Fluconazole Fluconazole Fluconazole->Ergosterol_Synthase Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Cell_Membrane Binds to Ergosterol, Forms Pores Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits

Caption: Mechanisms of action for the selected commercial fungicides.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous framework for the initial in vitro evaluation of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid against established commercial fungicides. The proposed experiments, based on internationally recognized standards, will generate crucial data on the compound's potency and spectrum of activity. Favorable results from these studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to determine a selectivity index, and ultimately, in vivo efficacy studies in animal models of fungal infection.[29][38][39][40] The systematic approach detailed herein will provide the necessary foundation for advancing this promising pyrimidine derivative through the drug development pipeline.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. [Link]

  • Caspofungin: the first representative of a new antifungal class - Oxford Academic. [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. [Link]

  • Amphotericin B - Wikipedia. [Link]

  • Mechanism of Action of Amphotericin B at the Cellular Level. Its Modulation by Delivery Systems. [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

  • Fluconazole: Uses & Dosage | MIMS Philippines. [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. [Link]

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). [Link]

  • Caspofungin : Drugs - Ovid. [Link]

  • Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. [Link]

  • What is the mechanism of Fosfluconazole? - Patsnap Synapse. [Link]

  • Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. [Link]

  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. [Link]

  • Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. [Link]

  • Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy | ACS Infectious Diseases - ACS Publications. [Link]

  • Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spectroscopy | bioRxiv. [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC - NIH. [Link]

  • Current status of antifungal susceptibility testing methods | AVESİS. [Link]

  • Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. [Link]

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus | Microbiology Spectrum. [Link]

  • Synthesis, Characterization and Antifungal Evaluation of substituted Pyrimidin-2-thione Derivatives - ProQuest. [Link]

  • In vitro antifungal susceptibility of clinical isolates of Fusarium from Colombia. [Link]

  • In Vitro and In Vivo Evaluation of the Antifungal Activity of APX001A/APX001 against Candida auris - PMC. [Link]

  • Identification and Antifungal Susceptibility Profile of Aspergillus niger Isolates from Chicken Blood in the Federal Capital Territory, Nigeria - ResearchersLinks. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. [Link]

  • Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis. [Link]

  • Determining Susceptibility in Candida Vaginal Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Speciation and Antifungal Susceptibility Testing of Candida isolated from Immunocompromised Patients of a Tertiary Care Centre in Gujarat, India - Journal of Pure and Applied Microbiology. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... - PMC. [Link]

  • Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil - Frontiers. [Link]

  • (PDF) Molecular Identification and Antifungal Susceptibility of Fusarium spp. Clinical Isolates. [Link]

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed. [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC. [Link]

  • Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives - MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.